molecular formula C22H24ClN3O2 B600784 Azelastine N-oxide CAS No. 640279-88-5

Azelastine N-oxide

Katalognummer: B600784
CAS-Nummer: 640279-88-5
Molekulargewicht: 397.91
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azelastine N-Oxide is an oxidative metabolite and a identified impurity of Azelastine, a second-generation antihistamine and phthalazinone derivative approved for the treatment of allergic rhinitis and conjunctivitis . This compound is provided as a high-purity chemical reference standard essential for analytical research and development. Its primary research application is in the quality control and regulatory compliance of pharmaceutical products. Researchers utilize this compound for tasks such as analytical method development, method validation (AMV), and monitoring of impurity profiles in accordance with guidelines from regulatory bodies like the FDA and EMA . It is a critical tool for ensuring the consistency, safety, and efficacy of Azelastine Active Pharmaceutical Ingredient (API) and its formulated products, including abbreviated new drug applications (ANDA) . The compound has a molecular formula of C22H24ClN3O2 and a molecular weight of 397.90 g/mol . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLGALGCDUDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747066
Record name 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640279-88-5
Record name 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Azelastine N-oxide. Moving beyond a simple recitation of methods, this guide delves into the mechanistic rationale behind the synthetic strategy, offers detailed protocols, and frames the importance of this compound as a critical reference standard in pharmaceutical quality control.

Introduction: The Significance of Azelastine and its N-oxide Metabolite

Azelastine is a potent second-generation antihistamine and mast cell stabilizer, distinguished by its phthalazinone structure.[1] It functions primarily as a selective H1-receptor antagonist, but its therapeutic efficacy in treating allergic rhinitis and conjunctivitis is also attributed to a broader anti-inflammatory profile.[1][2] Azelastine is administered as a racemic mixture, and its metabolism is a key aspect of its pharmacological profile.[1][2]

In vivo, Azelastine undergoes oxidative metabolism through two primary routes: N-demethylation by cytochrome P450 (CYP) enzymes to form desmethylazelastine, and N-oxidation by Flavin-containing Monooxygenases (FMOs) to yield this compound.[3][4] this compound is therefore a significant metabolite and a known impurity in the final drug product.[3][5] The controlled, unambiguous synthesis of high-purity this compound is paramount. It serves as an essential chemical reference standard for the development and validation of analytical methods, routine quality control, and the comprehensive impurity profiling required by regulatory bodies like the FDA and EMA.[3][6]

Part 1: The Synthetic Pathway: From Tertiary Amine to N-Oxide

The conversion of Azelastine to its N-oxide is a direct and targeted chemical transformation. The core of this synthesis lies in the selective oxidation of the tertiary nitrogen atom within the azepane ring.

Mechanistic Principles of N-Oxidation

The nitrogen atom in the azepane moiety of Azelastine possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxygen species. The direct oxidation of this tertiary amine introduces an oxygen atom, forming a coordinate covalent bond (N→O).

A critical stereochemical consequence of this reaction is the creation of a new chiral center at the nitrogen atom.[3] Since the parent Azelastine is itself a racemic mixture, this N-oxidation results in the formation of a mixture of diastereomers.[3] Understanding this outcome is crucial for subsequent chromatographic analysis and characterization.

Azelastine N-Oxidation cluster_products Products Azelastine Azelastine (Tertiary Amine) N_Oxide This compound (Mixture of Diastereomers) Azelastine->N_Oxide N-Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Azelastine

Caption: General reaction scheme for the N-oxidation of Azelastine.

Reagent Selection and Rationale

The choice of oxidizing agent is pivotal for achieving a clean and efficient reaction. While several reagents can effect N-oxidation, two are predominantly cited for this application:

  • Hydrogen Peroxide (H₂O₂): This is the most common and straightforward reagent for the preparation of this compound.[3][7][8] It is an inexpensive, readily available, and effective oxidant for tertiary amines. The reaction is typically performed in a suitable solvent at a controlled temperature to prevent over-oxidation or degradation.

  • Potassium Peroxymonosulfate (Oxone®): This is another powerful oxidative agent that has been successfully used for creating alkaloid N-oxides.[3] It offers an alternative route and may be beneficial in specific laboratory contexts.

For this guide, we will focus on the well-established hydrogen peroxide method, which provides a reliable and scalable pathway to the desired product.[8] The reaction temperature is a critical parameter; previous studies have noted successful synthesis at 50°C with 35% H₂O₂.[8]

Detailed Experimental Protocol: Synthesis and Purification

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Equipment:

  • Azelastine (free base or hydrochloride salt)

  • Hydrogen Peroxide (35% w/w aqueous solution)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates and appropriate mobile phase

Experimental_Workflow Start 1. Dissolve Azelastine Step2 2. Add H₂O₂ & Heat (e.g., 50°C) Start->Step2 Step3 3. Monitor Reaction (TLC / HPLC) Step2->Step3 Step4 4. Reaction Quench & Cool Step3->Step4 Step5 5. Liquid-Liquid Extraction (DCM) Step4->Step5 Step6 6. Dry Organic Phase (Na₂SO₄) Step5->Step6 Step7 7. Concentrate (Rotary Evaporator) Step6->Step7 Step8 8. Purify Crude Product (Column Chromatography) Step7->Step8 End 9. Characterize Pure This compound Step8->End

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Azelastine in a suitable solvent.

  • Oxidation: Slowly add a stoichiometric excess of 35% hydrogen peroxide to the solution with stirring.

  • Heating and Monitoring: Gently heat the reaction mixture to approximately 50°C.[8] Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. If starting with the hydrochloride salt, the solution may first need to be neutralized.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane.[5] Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system to isolate the pure this compound diastereomeric mixture.

Part 2: Structural Elucidation and Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. A multi-faceted analytical approach is required.

Spectroscopic and Spectrometric Confirmation
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary technique to confirm the formation of the N-O bond. A characteristic absorption band for the N-O group vibration is expected to appear in the 928 cm⁻¹ to 971 cm⁻¹ range.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the overall molecular structure. The formation of the N-oxide will induce characteristic shifts in the signals of the protons and carbons adjacent to the azepane nitrogen compared to the parent Azelastine.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS), such as that obtained from a UPLC-MS/TOF system, is crucial for determining the elemental composition with high accuracy and for studying fragmentation patterns, providing unambiguous structural confirmation.[3][9]

Physicochemical Properties

The synthesized this compound should be characterized for its key physical properties, which are vital for its use as a reference standard.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₄ClN₃O₂[3][6][9][10]
Molecular Weight 397.90 g/mol [3][6][9][10]
Appearance White to pale yellow solid[9][]
Melting Point >130°C (with decomposition)[9][][12]
Solubility Slightly soluble in Chloroform, Very slightly soluble in Methanol[9][10]
Storage Conditions -20°C, under inert atmosphere (hygroscopic)[9]
Chromatographic Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for assessing the purity of the synthesized this compound and is the primary application for this compound as a reference standard.[3][6]

  • Method Development: A reverse-phase HPLC (RP-HPLC) method is typically developed. While specific methods for the N-oxide are not always published in detail, established methods for Azelastine can be adapted.[3]

  • Diastereomeric Separation: The separation of the N-oxide diastereomers can be challenging and may require specialized chiral columns or method optimization.[3]

  • Purity Specification: As a reference standard, the purity is typically expected to be ≥95%, as determined by HPLC.[9][13]

HPLC ParameterTypical ConditionRationale
Column C18 (e.g., 100 x 4.6 mm, 2.6 µm)Standard reverse-phase column for pharmaceutical analysis.
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water/BufferOptimized for resolution between the N-oxide, starting material, and any byproducts.
Detection UV/PDA at ~241 nmWavelength for adequate chromophoric response of the phthalazinone core.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. Ambient or controlled (e.g., 30°C)Ensures reproducible retention times.

Part 3: Application in Pharmaceutical Development and Quality Control

The synthesized and fully characterized this compound is not an active pharmaceutical ingredient but a critical analytical tool. Its primary application is as a qualified reference standard in several key areas:

  • Analytical Method Validation: Used to confirm the specificity, linearity, accuracy, and precision of HPLC methods designed to quantify impurities in Azelastine drug substance and drug products.[6]

  • Impurity Profiling: Enables the accurate identification and quantification of the this compound impurity in stability studies and routine batch release testing, ensuring the safety and quality of the final drug product.[3][6]

  • Metabolic Studies: Serves as a standard in pharmacokinetic studies to identify and quantify metabolites in biological matrices, helping to build a complete picture of the drug's biotransformation.[4]

Conclusion

The synthesis of this compound via the direct oxidation of Azelastine is a well-established and reproducible process. The core of this work lies not just in the successful chemical transformation but in the rigorous subsequent characterization and purification. By producing a high-purity, well-characterized material, researchers provide the pharmaceutical industry with an indispensable tool for ensuring the safety, efficacy, and regulatory compliance of Azelastine-containing medicines. This guide provides the fundamental principles and practical steps to achieve this goal, grounded in established scientific literature.

References
  • Benchchem. (n.d.). This compound Impurity | CAS 640279-88-5.
  • National Center for Biotechnology Information. (n.d.). Azelastine. PubChem Compound Summary for CID 2267. Retrieved from [Link].

  • International Journal of Creative Research Thoughts. (2022). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. IJCRT.org. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis and structure of azelastine-N-oxides. Request PDF. Retrieved from [Link].

  • PubMed Central. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link].

  • Allmpus. (n.d.). This compound. Retrieved from [Link].

  • Nakajima, M., Ohyama, K., Nakamura, S., Shimada, N., Yamazaki, H., & Yokoi, T. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 27(7), 792–797. Retrieved from [Link].

  • Dr. Oracle. (2025). What is the mechanism of action for azelastine?. Retrieved from [Link].

  • ResearchGate. (n.d.). Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Request PDF. Retrieved from [Link].

  • ResearchGate. (n.d.). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. PDF. Retrieved from [Link].

Sources

Azelastine N-oxide: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Azelastine N-oxide, a significant metabolite of the second-generation antihistamine, Azelastine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the formation, analysis, and potential implications of this metabolite, highlighting areas of established science and identifying key knowledge gaps to guide future research.

Introduction to Azelastine and its Metabolic Fate

Azelastine is a potent H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis[1]. As a phthalazinone derivative, it exhibits a complex pharmacological profile that includes mast cell stabilization and anti-inflammatory effects, contributing to its clinical efficacy[2][3][4]. The therapeutic action of Azelastine is not solely attributed to the parent drug; its metabolites also play a crucial role in its overall pharmacokinetic and pharmacodynamic profile.

Upon administration, Azelastine undergoes extensive metabolism, primarily in the liver. The two major metabolic pathways are N-demethylation and N-oxidation. The N-demethylation pathway, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and to a lesser extent, CYP1A2, leads to the formation of desmethylazelastine, the principal active metabolite of Azelastine[5][6]. This guide, however, will focus on the less-characterized but equally important N-oxidation pathway that results in the formation of this compound.

The Biotransformation of Azelastine to this compound

The formation of this compound is a key metabolic step that warrants careful consideration during drug development. Understanding the enzymatic processes involved is fundamental to predicting potential drug-drug interactions and inter-individual variability in Azelastine metabolism.

The Role of Flavin-Containing Monooxygenases (FMOs)

The metabolic N-oxidation of xenobiotics containing a tertiary alkylamino moiety, such as Azelastine, is primarily mediated by the Flavin-containing monooxygenase (FMO) system[7]. FMOs are a family of NADPH-dependent enzymes that catalyze the oxygenation of various nitrogen-, sulfur-, and phosphorus-containing compounds[8]. Unlike CYPs, FMOs are generally not readily induced or inhibited by other drugs, which may suggest a lower potential for drug-drug interactions via this metabolic pathway[8].

The proposed metabolic conversion of Azelastine to this compound is depicted in the following diagram:

Azelastine_Metabolism Azelastine Azelastine Azelastine_N_oxide This compound Azelastine->Azelastine_N_oxide FMO-mediated N-oxidation

Caption: Metabolic pathway of Azelastine to this compound.

In Vitro Investigation of Azelastine N-oxidation

To experimentally validate the role of FMOs in Azelastine N-oxidation and to characterize the kinetics of this reaction, in vitro studies using human liver microsomes are essential.

  • Materials:

    • Azelastine hydrochloride

    • This compound reference standard

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Potassium phosphate buffer (pH 7.4)

    • Heat-inactivated HLMs (control)

    • Chemical inhibitors of FMOs (e.g., methimazole) and CYPs (e.g., ketoconazole for CYP3A4)

    • Acetonitrile (for reaction quenching)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of Azelastine in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the incubation buffer.

    • In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.2-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

    • To investigate the specific enzymes involved, parallel incubations can be performed with:

      • Heat-inactivated HLMs to control for non-enzymatic degradation.

      • In the presence of an FMO inhibitor (e.g., methimazole) to assess the contribution of FMOs.

      • In the presence of a pan-CYP inhibitor or specific CYP inhibitors to assess the contribution of CYPs.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking. Time points (e.g., 0, 5, 15, 30, 60 minutes) should be taken to determine the rate of metabolite formation.

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of this compound using a validated LC-MS/MS method.

    • Calculate the rate of formation of this compound.

    • Compare the rate of formation in the presence and absence of inhibitors to determine the relative contribution of FMOs and CYPs.

Analytical Methodologies for this compound Quantification

Accurate and sensitive quantification of this compound in biological matrices is critical for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

LC-MS/MS Method for the Determination of this compound in Human Plasma

While specific validated methods for this compound are not extensively published, a robust method can be developed based on existing protocols for Azelastine and its other metabolites[7][9][10][11].

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of human plasma, add an internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound).

    • Add 5 mL of an organic extraction solvent (e.g., n-hexane:2-propanol, 97:3, v/v)[7][9].

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., YMC C8) is suitable for separation[7][9].

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile)[7][9].

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for Azelastine and its metabolites[7][9].

    • MS/MS Transitions:

      • This compound: The precursor ion will be the protonated molecule [M+H]+ at m/z 398.9 (based on a molecular weight of 397.9 g/mol )[12]. The product ion would need to be determined by direct infusion of the this compound standard, but a likely fragmentation would involve the loss of the N-oxide oxygen and subsequent fragmentation of the azepine ring.

      • Internal Standard: The transitions for the IS will be specific to the chosen compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Method Validation

The developed LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

The following diagram illustrates a typical analytical workflow for the quantification of this compound:

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction Plasma_Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Analytical workflow for this compound quantification.

Pharmacological and Toxicological Profile of this compound: A Knowledge Gap

A comprehensive understanding of the pharmacological activity and toxicological profile of this compound is crucial for a complete safety and efficacy assessment of the parent drug. However, there is a significant lack of published data in this area.

Pharmacological Activity

While Azelastine is a potent H1-receptor antagonist, the affinity of this compound for the H1 receptor has not been reported. Furthermore, the effects of this metabolite on mast cell stabilization and the release of inflammatory mediators are unknown. One study has reported that both N-oxides of Azelastine were found to be non-cytotoxic in Sulforhodamine B (SRB) assays, which is an in vitro method for assessing cell density and cytotoxicity[13]. However, this provides limited insight into its specific pharmacological actions.

Key Research Questions to Address:

  • What is the binding affinity of this compound for the H1 receptor compared to Azelastine and desmethylazelastine?

  • Does this compound possess mast cell stabilizing properties?

  • Does this compound modulate the release of inflammatory mediators such as histamine, leukotrienes, and cytokines?

Toxicological Profile

The in vivo toxicity of this compound has not been well-characterized. While the non-cytotoxic finding from the SRB assay is a starting point, it does not provide information on potential organ-specific toxicity or other adverse effects following systemic exposure.

Key Research Questions to Address:

  • What is the acute and chronic toxicity profile of this compound in relevant animal models?

  • Does this compound have any off-target effects that could lead to adverse drug reactions?

  • What is the potential for this compound to be involved in drug-drug interactions, although FMO-mediated metabolism generally has a lower risk?

Synthesis and Characterization of this compound Reference Standard

The availability of a high-purity this compound reference standard is a prerequisite for conducting the analytical, pharmacological, and toxicological studies mentioned above.

Chemical Synthesis

This compound can be synthesized by the direct oxidation of Azelastine. A common and effective method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent[14].

  • Materials:

    • Azelastine free base

    • Hydrogen peroxide (30% solution)

    • Suitable solvent (e.g., methanol or acetone)

    • Purification system (e.g., column chromatography or preparative HPLC)

    • Analytical instruments for characterization (NMR, MS, IR)

  • Procedure:

    • Dissolve Azelastine free base in the chosen solvent.

    • Slowly add a stoichiometric excess of hydrogen peroxide to the solution at room temperature.

    • Stir the reaction mixture for a sufficient period (e.g., 24-48 hours), monitoring the progress by TLC or LC-MS.

    • Upon completion, quench any remaining hydrogen peroxide (e.g., by adding a small amount of manganese dioxide).

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel or preparative HPLC to isolate this compound.

  • Characterization:

    • Confirm the structure of the synthesized this compound using:

      • Mass Spectrometry (MS): To verify the molecular weight (397.9 g/mol )[12].

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the N-oxide group.

      • Infrared (IR) Spectroscopy: To identify the characteristic N-O stretching vibration.

Conclusion and Future Directions

This compound is a notable metabolite of Azelastine, likely formed via FMO-mediated N-oxidation. While methods for its chemical synthesis and analytical quantification can be established based on existing knowledge, a significant gap exists in our understanding of its pharmacological and toxicological profile.

For a comprehensive assessment of the safety and efficacy of Azelastine, further research is imperative to:

  • Elucidate the precise role of FMO isoforms in the N-oxidation of Azelastine.

  • Develop and validate a sensitive and robust LC-MS/MS method for the routine quantification of this compound in clinical samples.

  • Characterize the pharmacological activity of this compound, particularly its H1-receptor binding affinity and its effects on mast cells and inflammatory mediators.

  • Conduct in vivo toxicity studies to establish the safety profile of this compound.

Addressing these research questions will provide a more complete picture of the metabolic fate of Azelastine and the contribution of its N-oxide metabolite to its overall clinical profile, ultimately ensuring the continued safe and effective use of this important antiallergic medication.

References

  • Yoo-Sin Park, Shin-Hee Kim, Young-Jae Kim, Seok-Chul Yang, Min-Ho Lee, Leslie M. Shaw, Ju-Seop Kang. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science, 6(2), 120–127.
  • Kempuraj, D., Papadopoulou, N., Lytinas, M., Huang, M., Kandere-Grzybowska, K., Madhappan, B., Boucher, W., Letourneau, R., Theoharides, T. C. (2002). Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine. Allergy and Asthma Proceedings, 23(1), 45–51.
  • Littlefield, J. H., & Kaliner, M. A. (1991). The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites. The Journal of Allergy and Clinical Immunology, 87(5), 962–969.
  • Park, J. H., Park, Y. S., Jhee, O. H., Lee, M. H., Kim, D. A., Shaw, L. M., & Kang, J. S. (2007). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention, 12(2), 84-91.
  • Kempuraj, D., Huang, M., Kandere-Grzybowska, K., Basu, S., Boucher, W., Letourneau, R., Athanasiou, A., & Theoharides, T. C. (2003). Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells. Ophthalmologica. Journal International d'Ophtalmologie. International Journal of Ophthalmology. Zeitschrift fur Augenheilkunde, 217(5), 349–354.
  • Dr.Oracle. (2025, September 7). What is the mechanism of action for azelastine?
  • Pivonka, J., Segelman, F. H., Hartman, C. A., Segl, W. E., Kucharczyk, N., & Sofia, R. D. (1987). Determination of azelastine and desmethylazelastine in human plasma by high-performance liquid chromatography. Journal of Chromatography.
  • Kempuraj, D., Huang, M., Kandere-Grzybowska, K., Basu, S., Boucher, W., Letourneau, R., Athanasiou, A., & Theoharides, T. C. (2003). Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells. International Archives of Allergy and Immunology, 132(3), 231–239.
  • ResearchGate. (n.d.). Multiple pathways are responsible for the antiallergic effects of.... Retrieved January 16, 2026, from [Link].

  • U.S. Food and Drug Administration. (2009, June 24). Pharmacology Review(s). Retrieved January 16, 2026, from [Link].

  • BenchChem. (n.d.). This compound Impurity | CAS 640279-88-5.
  • Kloidt, A., & Ziegler, A. (1993). Experimental studies on acute and chronic action of azelastine on nasal mucosa in guinea pigs, rats and dogs. Arzneimittel-Forschung, 43(11), 1215–1218.
  • Ge, G. B., He, G., Li, L., Yang, L., & Hou, J. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 15(7), 646–665.
  • Nakajima, M., Nakamura, S., Tokudome, S., Shimada, N., Yamazaki, H., & Yokoi, T. (1999). Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs. Drug Metabolism and Disposition, 27(12), 1381–1391.
  • Slack, R. J., Hart, K., & Clarke, G. D. (2011). In vitro characterisation of the duration of action of the Histamine-1 receptor antagonist azelastine. pA2 Online.
  • Slack, R. J., Hart, K., & Clarke, G. D. (2011). In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. European Journal of Pharmacology, 670(1), 240–246.
  • Rendic, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 95(1), 1–49.
  • PubChem. (n.d.). Azelastine. Retrieved January 16, 2026, from [Link].

  • IJCRT. (2022). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form.
  • Patel, S. S. (n.d.). A Study on Forced Degradation Behavior of Some Drugs and Development of Stability Indicating Assay Methods.
  • Wang, D. Y., & Baroody, F. M. (2018). Azelastine nasal spray inhibiting sympathetic function on human nasal mucosa in patients with allergy rhinitis*. Rhinology, 56(4), 384–390.
  • Nakajima, M., Nakamura, S., Tokudome, S., Shimada, N., Yamazaki, H., & Yokoi, T. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 27(12), 1392–1398.
  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1–7.8.24.
  • Radosz-Komoniewska, K., & Jankowska, A. (2021). The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells. International Journal of Molecular Sciences, 22(11), 5942.
  • Hufsky, F., et al. (2020). The Anti-histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits SARS-CoV-2 Infection in Reconstituted Human Nasal Tissue In Vitro. bioRxiv.

Sources

An In-Depth Technical Guide to the Biotransformation of Azelastine: Elucidating the Pathway to N-Oxide Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine, a potent second-generation antihistamine, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, Azelastine N-oxide is a notable product of biotransformation. This technical guide provides a comprehensive exploration of the metabolic pathways leading to the formation of this compound. We delve into the enzymatic systems likely responsible, namely the Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, and present detailed experimental protocols for the in vitro investigation of these pathways. Furthermore, this guide outlines robust analytical methodologies for the detection and quantification of this compound, ensuring scientific integrity and reproducibility. Visualized workflows and data presentation are included to facilitate a deeper understanding of the core concepts.

Introduction to Azelastine: Clinical Significance and Metabolic Profile

Azelastine is a phthalazinone derivative recognized for its potent and selective H1-receptor antagonist activity.[1][2] Its clinical utility extends to the management of allergic rhinitis and conjunctivitis. Beyond its primary antihistaminic action, Azelastine exhibits a spectrum of anti-inflammatory properties, contributing to its therapeutic efficacy.[3] The pharmacokinetic profile of Azelastine is characterized by rapid absorption and significant first-pass metabolism. The primary metabolic pathway is N-demethylation to desmethylazelastine, a pharmacologically active metabolite, which is primarily catalyzed by Cytochrome P450 enzymes, specifically CYP3A4, CYP2D6, and CYP1A2.[2][4] Another key biotransformation route is the oxidation of the nitrogen atom on the azepane ring, resulting in the formation of this compound.[5][6] Understanding the nuances of these metabolic pathways is paramount for predicting drug-drug interactions, assessing metabolite-driven efficacy or toxicity, and ensuring the overall safety and effectiveness of Azelastine.

The Enzymology of N-Oxidation: FMOs and CYPs

The formation of N-oxides from tertiary amine-containing xenobiotics is a common metabolic reaction catalyzed by two primary enzyme superfamilies: the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450s (CYPs).[7][8]

2.1. The Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver.[7] They specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, in a wide array of xenobiotics.[7][9] The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate, which then non-electrophilically transfers an oxygen atom to the substrate.[10] A key characteristic of FMOs is their general lack of induction by xenobiotics and their typically detoxification-oriented metabolic products.[11] Given that Azelastine possesses a tertiary amine within its azepane ring, it represents a classic substrate for FMO-mediated N-oxidation.

2.2. The Contribution of Cytochrome P450 (CYP) Enzymes

The Cytochrome P450 superfamily of heme-containing monooxygenases are major players in the metabolism of a vast number of drugs. While primarily known for carbon hydroxylation and heteroatom dealkylation, CYPs can also catalyze N-oxidation reactions.[12] The mechanism of CYP-mediated N-oxidation is thought to involve a single electron transfer from the nitrogen to the activated iron-oxygen species of the CYP, followed by oxygen rebound.[12] Although the N-demethylation of Azelastine is well-established to be CYP-mediated, the potential contribution of CYPs to its N-oxidation cannot be entirely discounted without experimental evidence.

Visualizing the Biotransformation Pathway

The metabolic conversion of Azelastine to its N-oxide metabolite is a critical pathway to consider in its overall disposition. The following diagram illustrates this biotransformation, highlighting the potential enzymatic contributors.

Azelastine_Metabolism cluster_enzymes Enzymatic Systems Azelastine Azelastine N_Oxide This compound Azelastine->N_Oxide N-oxidation Desmethyl Desmethylazelastine Azelastine->Desmethyl N-demethylation FMO FMOs FMO->N_Oxide CYP_Nox CYPs (N-oxidation) CYP_Nox->N_Oxide CYP_Dem CYPs (CYP3A4, CYP2D6, CYP1A2) (N-demethylation) CYP_Dem->Desmethyl

Caption: Proposed biotransformation pathways of Azelastine.

Experimental Protocols for In Vitro Investigation

To elucidate the specific enzymes responsible for Azelastine N-oxidation, a series of in vitro experiments are essential. The following protocols provide a robust framework for such investigations.

In Vitro Incubation with Liver Microsomes

This experiment aims to determine if Azelastine is metabolized to its N-oxide by the mixed-function oxidase systems present in liver microsomes.

Step-by-Step Methodology:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, combine the following reagents in the specified order:

    • Phosphate buffer (0.1 M, pH 7.4)

    • Human liver microsomes (e.g., 0.5 mg/mL final concentration)

    • Azelastine (from a stock solution in a suitable solvent, e.g., methanol, to achieve a final concentration range of 1-100 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiate the Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

Reaction Phenotyping with Recombinant Enzymes

This protocol is designed to identify the specific FMO and CYP isoforms involved in Azelastine N-oxidation using commercially available recombinant enzymes.

Step-by-Step Methodology:

  • Prepare Incubation Mixtures: For each recombinant enzyme (e.g., FMO1, FMO3, FMO5, and a panel of relevant CYP isoforms), prepare incubation mixtures similar to the liver microsome protocol, substituting the microsomes with the specific recombinant enzyme at an appropriate concentration.

  • Follow Incubation and Termination Steps: Proceed with the pre-incubation, reaction initiation, incubation, and termination steps as described in section 4.1.

  • Analyze and Compare: Analyze the formation of this compound in the presence of each recombinant enzyme. Significant metabolite formation with a particular enzyme indicates its involvement in the pathway.

Visualizing the Experimental Workflow

A clear and logical experimental workflow is crucial for successful biotransformation studies.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, Microsomes/Enzymes, Azelastine) pre_incubation Pre-incubate at 37°C reagents->pre_incubation nadph Prepare NADPH-generating system initiate Initiate reaction with NADPH nadph->initiate pre_incubation->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate reaction with Acetonitrile + IS incubate->terminate centrifuge Centrifuge and collect supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis and Interpretation lcms->data_analysis

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Azelastine N-oxide is a primary metabolite and a significant degradation product of the second-generation antihistamine, azelastine. Its emergence during stability studies and in biological matrices necessitates a thorough understanding of its physicochemical properties for effective drug development, quality control, and safety assessment. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its synthesis, analytical characterization, and stability profile. Drawing upon available scientific literature, this document aims to be a critical resource for researchers and professionals in the pharmaceutical sciences.

Introduction

Azelastine, a potent H1-receptor antagonist, is widely used for the management of allergic rhinitis and conjunctivitis.[1][2] Its metabolism and degradation pathways are of significant interest to ensure the safety and efficacy of its pharmaceutical formulations. This compound (Figure 1) is formed through the oxidation of the tertiary amine in the azepane ring of the parent molecule.[3] This transformation can occur both metabolically, mediated by enzymes such as flavin-containing monooxygenases (FMOs), and chemically, under oxidative stress conditions.[1] As an impurity and metabolite, the characterization of this compound is crucial for regulatory compliance and for a complete understanding of the pharmacological and toxicological profile of azelastine.

This guide synthesizes the current knowledge on this compound, presenting its structural and physicochemical properties, methodologies for its synthesis and analysis, and insights into its stability.

Chemical and Physical Properties

This compound is a chiral compound that exists as a mixture of diastereomers due to the introduction of a new stereocenter at the nitrogen atom of the azepane ring upon oxidation.[3]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one[4][5]
CAS Number 640279-88-5[6][7]
Molecular Formula C22H24ClN3O2[6][7]
Molecular Weight 397.90 g/mol [6][7]
Appearance White to pale yellow solid[6][8]
Melting Point >130 °C (with decomposition)[1][6]
Solubility Slightly soluble in chloroform and methanol; very slightly soluble in methanol; slightly soluble in DMSO. Quantitative data is not readily available.[1][6][9]
pKa (Predicted) 4.97 ± 0.40[9]
logP Not experimentally determined.

Synthesis of this compound

The primary route for the synthesis of this compound is the direct oxidation of azelastine.[1] The following protocol is based on established methods for the N-oxidation of tertiary amines.

Experimental Protocol: Oxidation of Azelastine

Objective: To synthesize this compound from azelastine hydrochloride.

Materials:

  • Azelastine hydrochloride

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (CH2Cl2)

  • Hydrogen peroxide (H2O2, 30-35% solution)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Free Base Preparation: Dissolve azelastine hydrochloride in water and add a saturated solution of sodium carbonate to basify the solution (pH > 10). Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the azelastine free base.

  • N-Oxidation: Dissolve the azelastine free base in a suitable solvent like dichloromethane. Add hydrogen peroxide (an excess, e.g., 1.5-2 equivalents) dropwise to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the reaction mixture can be washed with water to remove excess hydrogen peroxide. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to separate the diastereomers.[3]

Diagram 1: Synthesis Workflow of this compound

SynthesisWorkflow A Azelastine HCl B Dissolve in H2O Add Na2CO3 (aq) A->B C Extract with CH2Cl2 B->C D Dry over Na2SO4 Evaporate C->D E Azelastine Free Base D->E F Dissolve in CH2Cl2 Add H2O2 E->F G Reaction Monitoring (TLC) F->G H Aqueous Work-up G->H I Dry over Na2SO4 Evaporate H->I J Crude this compound (Diastereomeric Mixture) I->J K Column Chromatography (Silica Gel) J->K L Purified Diastereomers of This compound K->L

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the quantification of this compound and for monitoring its formation as a degradation product.

Table 2: Proposed HPLC Method for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (pH adjusted to 3.0-4.0) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at approximately 210 nm or 289 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Diagram 2: HPLC Analysis Workflow

HPLCWorkflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B C C18 Column B->C Mobile Phase D UV Detector C->D E Data Acquisition & Processing D->E F Quantification & Purity Assessment E->F

Caption: General workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The oxidation of the nitrogen atom in the azepane ring leads to characteristic shifts in the signals of the neighboring protons and carbons. The formation of diastereomers will also be evident in the NMR spectra, with distinct sets of signals for each diastereomer.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable technique, and the protonated molecule [M+H]⁺ at m/z 398.1 is expected to be the base peak.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

Stability Profile

This compound is a known degradation product of azelastine, particularly under oxidative and photolytic stress.[1][6] A comprehensive understanding of its stability is critical for the development of stable azelastine formulations.

Forced Degradation Studies

A forced degradation study should be performed on a purified sample of this compound to understand its intrinsic stability.

Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare solutions of this compound in suitable solvents.

  • Stress Conditions: Expose the solutions to the following conditions as per ICH guidelines:

    • Acidic: 0.1 M HCl at 60-80 °C

    • Basic: 0.1 M NaOH at 60-80 °C

    • Oxidative: 3-30% H2O2 at room temperature

    • Thermal: 60-80 °C

    • Photolytic: Exposure to UV and visible light

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to determine the extent of degradation.

Toxicological Information

Limited toxicological data is available specifically for this compound. One study reported that the synthesized diastereomers of this compound were found to be non-cytotoxic in Sulforhodamine B (SRB) assays. However, as a metabolite and impurity, a more thorough toxicological assessment is warranted to ensure patient safety.

Conclusion

This technical guide has consolidated the available information on the physical and chemical characteristics of this compound. While significant progress has been made in its synthesis and structural characterization, further research is needed to establish a complete physicochemical profile, including quantitative solubility, experimental pKa and logP values, and a comprehensive stability and toxicology profile. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals working with azelastine and its related compounds.

References

  • PubChem. Azelastine. (URL: [Link])

  • Rödl, C. B., D'hooge, L., Bicz,S., Scheiber, J., & Wölfling, J. (2021). Synthesis and structure of azelastine-N-oxides. Monatshefte für Chemie-Chemical Monthly, 152(11), 1363-1368. (URL: Not available)
  • Rödl, C. B., et al. (2021). Synthesis and structure of azelastine-N-oxides. Monatshefte für Chemie - Chemical Monthly, 152(11), 1363–1368. (URL: [Link])

  • Allmpus. This compound. (URL: [Link])

  • Veeprho. This compound (Mixture of Diastereomers) | CAS 640279-88-5. (URL: [Link])

  • Dr. Ashavin. This compound Impurity | 640279-88-5. (URL: [Link])

  • Gumieniczek, A., Lejwoda, K., & Data, N. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules, 27(23), 8322. (URL: [Link])

  • Patel, S. S. (n.d.). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Amazon S3. (URL: [Link]...)

  • El-Shaheny, R. N., Yamada, K., & El-Maghrabey, M. H. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical sciences, 30(6), 691-697. (URL: [Link])

  • Shekhar, S., & Bali, A. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Journal of Separation Science, e2300898. (URL: [Link])

  • Patel, J., et al. (2020). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate in a Combined Nasal Spray Formulation using Design of Experiment Approach. Indian Journal of Pharmaceutical Education and Research, 54(1), 155-165. (URL: [Link])

  • ACD/Labs. LogP—Making Sense of the Value. (URL: [Link])

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (URL: [Link])

  • ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. (URL: [Link])

  • MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089. (URL: [Link])

  • Veeprho. This compound (Mixture of Diastereomers) | CAS 640279-88-5. (URL: [Link])

Sources

A Technical Guide to the Discovery, Synthesis, and Initial Isolation of Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Metabolite and Impurity Profiling

Azelastine, a phthalazinone derivative, is a potent second-generation antihistamine widely prescribed for the management of allergic rhinitis and conjunctivitis.[1][2][3] Its therapeutic efficacy stems from its high affinity as a histamine H1 receptor antagonist, coupled with mast cell stabilizing and anti-inflammatory properties.[2][3][4] In the landscape of drug development and manufacturing, the characterization of a drug substance extends beyond the active pharmaceutical ingredient (API) itself. A thorough understanding of its metabolites—compounds formed in the body—and process-related impurities is paramount for ensuring clinical safety, efficacy, and regulatory compliance.

One such critical molecule is Azelastine N-oxide, an oxidative metabolite and a known impurity of Azelastine.[5][6] The formation of an N-oxide on a tertiary amine, such as the one present in Azelastine's azepane ring, is a common metabolic transformation.[7][8] This guide provides an in-depth technical exploration of the journey of this compound, from its initial discovery as a product of biotransformation and forced degradation to its deliberate chemical synthesis, isolation, and rigorous characterization. For researchers and drug development professionals, the availability of a pure reference standard of this compound is indispensable for validating analytical methods, conducting stability studies, and performing toxicological assessments.

The Genesis of this compound: A Tale of Two Pathways

The identification of this compound arose from two distinct but related fields of pharmaceutical science: drug metabolism and impurity profiling.

2.1 Biotransformation and Metabolic Pathways Azelastine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The principal and well-documented metabolic pathway is N-demethylation, which yields the active metabolite, N-desmethylazelastine.[1][3][9] However, the metabolism of xenobiotics containing tertiary amine functionalities is multifaceted. Alongside CYP-mediated dealkylation, direct oxidation of the nitrogen atom is a frequent reaction, often catalyzed by both CYP and Flavin-containing Monooxygenases (FMOs).[5][7] This N-oxidation pathway was hypothesized for Azelastine, leading to the formation of the corresponding N-oxide.[10] While early metabolic studies focused on the more abundant desmethyl metabolite, the potential for N-oxide formation necessitated further investigation.

2.2 Identification through Forced Degradation In parallel, forced degradation studies, a cornerstone of pharmaceutical stability testing, revealed this compound as a principal degradation product under oxidative stress conditions.[5] When Azelastine hydrochloride is exposed to strong oxidizing agents like hydrogen peroxide (H₂O₂), the tertiary amine on the azepane ring is readily oxidized.[5] This finding solidified the status of this compound as a critical impurity that must be monitored and controlled in the final drug product to ensure its quality and safety. The convergence of these metabolic predictions and empirical degradation results created an urgent need for a pure analytical standard, which could only be reliably obtained through targeted chemical synthesis.

Strategic Synthesis: Rationale and Mechanistic Considerations

The synthesis of this compound is a direct and targeted transformation. The core principle involves the selective oxidation of the most nucleophilic nitrogen atom within the Azelastine molecule.

3.1 The Target: The Azepane Ring Nitrogen The Azelastine structure contains three nitrogen atoms. However, the tertiary amine within the saturated azepane ring is the most electron-rich and sterically accessible, making it the primary target for electrophilic oxidation. The nitrogens within the phthalazinone ring system are significantly less basic and nucleophilic due to electron delocalization within the aromatic system.

3.2 Choice of Oxidant and Reaction Mechanism The direct oxidation of Azelastine is most commonly achieved using hydrogen peroxide (H₂O₂).[5][10][11] H₂O₂ is an ideal reagent for this purpose due to its efficacy and the benign nature of its byproduct, water. Other oxidants, such as potassium peroxymonosulfate (Oxone®), are also effective for generating alkaloid N-oxides and represent a viable alternative.[5][12] The reaction proceeds via a nucleophilic attack of the tertiary amine nitrogen on one of the oxygen atoms of the peroxide, leading to the formation of the N-O bond and the departure of a water molecule.

3.3 Stereochemical Implications A crucial aspect of this synthesis is its stereochemical outcome. Azelastine is a racemic mixture.[5] The nitrogen atom of the tertiary amine in the azepane ring is prochiral. Upon oxidation, this nitrogen becomes a new stereocenter. Therefore, the oxidation of racemic Azelastine results in the formation of a mixture of diastereomers of this compound.[5] This complexity underscores the necessity for robust chromatographic methods to separate and characterize each stereoisomer.

Synthetic_Pathway_of_Azelastine_N-oxide Synthetic Pathway of this compound Azelastine Azelastine (Racemic Mixture) Product This compound (Mixture of Diastereomers) Azelastine->Product Oxidation of Azepane Nitrogen Reagent Oxidizing Agent (e.g., H₂O₂) Reagent->Azelastine

Caption: Synthetic pathway for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for the synthesis of this compound based on established procedures.[5][10]

Objective: To synthesize this compound by direct oxidation of Azelastine hydrochloride.

Materials:

  • Azelastine hydrochloride (1.0 eq)

  • Hydrogen peroxide (30-35% aqueous solution, 2-5 eq)

  • Methanol or a similar polar solvent

  • Sodium bicarbonate or other mild base (for neutralization if starting from salt)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve Azelastine hydrochloride in methanol in a round-bottom flask. If starting with the free base, this step is similar. If using the hydrochloride salt, a stoichiometric amount of a mild base may be added to free the amine, though the reaction can often proceed without this step.

  • Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add the hydrogen peroxide solution dropwise to the stirred solution. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions or uncontrolled decomposition of the peroxide.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess hydrogen peroxide by adding a reducing agent like sodium sulfite or by carefully adding a small amount of manganese dioxide to catalyze its decomposition.

  • Work-up & Extraction: Remove the solvent under reduced pressure using a rotary evaporator. Redissolve the residue in water and extract the product into an organic solvent such as dichloromethane or ethyl acetate. The aqueous phase may need to be basified to ensure the N-oxide is in its free base form for efficient extraction.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid or viscous oil.

Isolation and Purification Workflow

The crude product from the synthesis contains the diastereomeric mixture of this compound, unreacted starting material, and minor byproducts. A robust purification strategy is essential.

Workflow:

  • Initial Purification (Optional): Flash column chromatography on silica gel can be used for an initial clean-up of the crude material to remove highly polar or non-polar impurities.

  • Diastereomer Separation: The primary method for separating the diastereomers is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Principle: Although diastereomers have the same mass, they have different three-dimensional structures. This results in different interactions with the stationary phase of the HPLC column, allowing for their separation into distinct peaks with different retention times.

    • Typical Conditions: A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is commonly employed.

  • Fraction Collection: The eluent corresponding to each separated diastereomer peak is collected.

  • Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization (freeze-drying) or rotary evaporation, to yield the isolated, purified diastereomers of this compound.

Isolation_and_Purification_Workflow Isolation & Purification Workflow cluster_synthesis Synthesis Output cluster_purification Purification Process cluster_output Final Products Crude Crude Product (Diastereomeric Mixture + Impurities) PrepHPLC Preparative RP-HPLC Crude->PrepHPLC Collection Fraction Collection PrepHPLC->Collection Separate Peaks Drying Solvent Removal (Lyophilization) Collection->Drying Diastereomer1 Pure Diastereomer 1 Drying->Diastereomer1 Diastereomer2 Pure Diastereomer 2 Drying->Diastereomer2

Caption: Workflow for isolating pure this compound diastereomers.

Structural Elucidation and Characterization Data

Confirmation of the synthesized product's identity and purity requires a multi-faceted analytical approach.[5]

6.1 Spectroscopic and Spectrometric Techniques

TechniquePurposeExpected Result for this compound
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak ([M+H]⁺) should correspond to the mass of Azelastine + 16 amu (for oxygen). For C₂₂H₂₄ClN₃O₂, the expected m/z would be ~398.9.[12][13]
¹H NMR Structural ConfirmationProtons on the carbons adjacent to the N-oxide group (α-protons on the azepane ring) will show a significant downfield shift compared to the parent Azelastine due to the deshielding effect of the oxygen atom.[14]
¹³C NMR Carbon Skeleton ConfirmationCarbons α to the N-oxide group will also exhibit a downfield chemical shift.[14]
FT-IR Spectroscopy Functional Group IdentificationA characteristic vibration band for the N-O bond is expected to appear in the 930-970 cm⁻¹ region of the spectrum.[5][12][14]

6.2 Chromatographic Purity Assessment

TechniquePurposeExpected Result
Analytical HPLC Purity and Diastereomer ResolutionAn appropriate HPLC method should show two well-resolved peaks for the two diastereomers, with purity for each isolated fraction typically >98%.[5][15]

Conclusion: An Essential Tool for Pharmaceutical Quality

The discovery and subsequent synthesis of this compound exemplify a critical process in modern pharmaceutical science. What begins as a theoretical metabolite and a practically observed degradation product becomes a tangible chemical standard through targeted organic synthesis. The isolation of its individual diastereomers provides the high-purity reference materials necessary for the development and validation of sensitive analytical methods. These standards are ultimately crucial for ensuring that every batch of Azelastine drug product meets the stringent quality, safety, and purity standards demanded by regulatory agencies and required for patient well-being. The methodologies outlined in this guide provide a foundational framework for researchers and scientists tasked with the synthesis and characterization of this and other critical drug-related N-oxides.

References

  • PubChem. (n.d.). Azelastine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2024, January 12). Azelastine. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of azelastine and its major metabolite. Retrieved January 16, 2026, from [Link]

  • Rose, J., & Castagnoli, N., Jr. (1983). The metabolism of tertiary amines. Medical Research Reviews, 3(1), 73–88. Retrieved January 16, 2026, from [Link]

  • Pharmacology of Azelastine (Astelin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. Retrieved January 16, 2026, from [Link]

  • Woźniak, E., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(15), 5899. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, August 8). Synthesis and structure of azelastine-N-oxides. Retrieved January 16, 2026, from [Link]

  • IJCRT.org. (n.d.). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, November 26). RP-HPLC determination of azelastine in pure and in ophthalmic formulation. Retrieved January 16, 2026, from [Link]

  • El-Sherif, Z. A. (2019). Metabolic Changes of Drugs and Related Organic Compounds. In Drug Metabolism. IntechOpen.
  • Krumbholz, R., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(21), 15637-15665. Retrieved January 16, 2026, from [Link]

  • de Oliveira, A. R. M., et al. (2019). Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. Journal of Analytical Methods in Chemistry, 2019, 8546949. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical methods for determination of azelastine hydrochloride and fluticasone propionate in different matrices: A mini review. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, July 2). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Retrieved January 16, 2026, from [Link]

Sources

The Pharmacological Profile of Azelastine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azelastine, a potent second-generation histamine H1 receptor antagonist, undergoes oxidative metabolism to form several metabolites, including Azelastine N-oxide.[1] While the pharmacological profile of azelastine and its primary active metabolite, desmethylazelastine, is well-characterized, the specific biological activities of this compound are less understood. This technical guide provides an in-depth exploration of the known pharmacology of azelastine and its metabolites, with a specific focus on what can be inferred about the pharmacological profile of this compound. We will delve into the metabolic pathways, receptor binding characteristics, and functional implications, and provide detailed protocols for key in vitro assays to facilitate further research into this and related compounds.

Introduction to Azelastine and its Metabolism

Azelastine is a phthalazinone derivative recognized for its robust antihistaminic and anti-inflammatory properties.[2][3] It is a second-generation antihistamine, exhibiting high affinity and selectivity for the histamine H1 receptor.[4] Azelastine is clinically effective in the treatment of allergic rhinitis and conjunctivitis.[2] The therapeutic effects of azelastine extend beyond simple H1-receptor antagonism and include the stabilization of mast cells and the inhibition of the release of various inflammatory mediators.[3]

Upon administration, azelastine is metabolized in the liver, primarily by the cytochrome P450 enzyme system, to form metabolites that contribute to its overall pharmacological effect and clearance.[5] The two major metabolites are desmethylazelastine, which is an active metabolite, and this compound.[5]

The Metabolic Pathway of Azelastine

The biotransformation of azelastine involves N-demethylation to form desmethylazelastine and N-oxidation to yield this compound. While desmethylazelastine retains significant pharmacological activity, this compound is generally considered a minor metabolite.[5] The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities.

Azelastine Azelastine Desmethylazelastine Desmethylazelastine (Active Metabolite) Azelastine->Desmethylazelastine CYP450 (N-demethylation) Azelastine_N_oxide This compound Azelastine->Azelastine_N_oxide CYP450/FMO (N-oxidation) Inactive_metabolites Further Inactive Metabolites Desmethylazelastine->Inactive_metabolites cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Prepare reagents: - H1 receptor membranes - [3H]-Pyrilamine - Test compound dilutions - Buffers A1 Add reagents to 96-well plate P1->A1 A2 Incubate at RT for 60 min A1->A2 A3 Filter and wash to separate bound from free A2->A3 D1 Scintillation counting A3->D1 D2 Calculate IC50 and Ki D1->D2

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Functional Assay

This protocol measures the activation of G-proteins coupled to the H1 receptor.

Materials:

  • Membrane preparation from cells expressing the human histamine H1 receptor

  • Radioligand: [³⁵S]GTPγS

  • Agonist: Histamine

  • Antagonist: this compound

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP: 10 µM final concentration

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the membranes with the antagonist (this compound) at various concentrations for 15 minutes at 30°C.

  • Agonist Stimulation: Add a fixed concentration of histamine (EC80) to all wells except the basal binding controls.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Termination and Quantification: Terminate the reaction by filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Determine the IC50 value for the antagonist by plotting the inhibition of histamine-stimulated [³⁵S]GTPγS binding against the antagonist concentration.

Pharmacokinetic Considerations

The pharmacokinetic profile of this compound is not well-defined. Generally, N-oxide metabolites are more polar than the parent drug, which typically leads to more rapid excretion and limited distribution into tissues. The increased polarity is due to the N-O bond, which can participate in hydrogen bonding. [6]This suggests that this compound is likely to have a shorter half-life and lower volume of distribution compared to azelastine and desmethylazelastine. However, without dedicated pharmacokinetic studies, these remain theoretical considerations.

Conclusion and Future Directions

This compound is a recognized metabolite of azelastine, a widely used antihistamine. [5]While the pharmacological profiles of azelastine and its active metabolite, desmethylazelastine, are well-established, there is a notable lack of publicly available data on the specific receptor binding and functional activity of this compound. The available information suggests that it is a non-cytotoxic detoxification product. [5] Future research should focus on elucidating the pharmacological profile of this compound through direct experimental investigation. The protocols provided in this guide offer a framework for such studies. A comprehensive understanding of the activity of all major metabolites is crucial for a complete picture of a drug's overall in vivo effects and safety profile.

References

  • The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • This compound (Mixture of Diastereomers) | CAS 640279-88-5. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

  • Cazzola, M., et al. (2008). A new class of nitric oxide-releasing derivatives of cetirizine; pharmacological profile in vascular and airway smooth muscle preparations. British Journal of Pharmacology, 154(5), 1048–1057. [Link]

  • McTavish, D., & Sorkin, E. M. (1989). Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs, 38(5), 778–800. [Link]

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). Retrieved January 16, 2026, from [Link]

  • What is the mechanism of action for azelastine? (n.d.). Dr.Oracle. Retrieved January 16, 2026, from [Link]

  • Slack, R. J., et al. (2011). In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. European Journal of Pharmacology, 670(1), 249–255. [Link]

  • Pique, N., et al. (2022). The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue. Viruses, 14(7), 1435. [Link]

  • Pique, N., et al. (2020). The Anti-histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits SARS-CoV-2 Infection in Reconstituted Human Nasal Tissue In Vitro. bioRxiv. [Link]

  • Lee, H. Y., et al. (2018). Azelastine nasal spray inhibiting sympathetic function on human nasal mucosa in patients with allergy rhinitis. Rhinology, 56(4), 386–392. [Link]

  • Medicinal Chemistry of Drugs with N‑Oxide Functionalities. (2024). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Azelastine-Impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Pique, N., et al. (2022). The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2. Frontiers in Pharmacology, 13, 905722. [Link]

  • Králová, E., et al. (2009). The effects of H1-antihistamines on the nitric oxide production by RAW 264.7 cells with respect to their lipophilicity. Neuro endocrinology letters, 30 Suppl 1, 129–134. [Link]

  • Králová, E., et al. (2025). The effects of H1-antihistamines on the nitric oxide production by RAW 264.7 cells with respect to their lipophilicity. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Jančinová, V., et al. (2012). Modulation of metabolic activity of phagocytes by antihistamines. Interdisciplinary toxicology, 5(1), 12–17. [Link]

Sources

Methodological & Application

A Robust, Validated HPLC-UV Method for the Quantification of Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Azelastine, a potent second-generation antihistamine, is widely used for the treatment of allergic rhinitis and conjunctivitis. During its metabolism, and potentially as a degradation product, Azelastine can be converted to its N-oxide derivative. Azelastine N-oxide is an oxidative metabolite that must be accurately quantified for comprehensive impurity profiling, stability studies, and pharmacokinetic assessments. The inherent polarity of the N-oxide functional group presents unique chromatographic challenges. This application note provides a detailed, step-by-step guide for the development and validation of a simple, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The entire process, from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines, is detailed to ensure the method is fit for its intended purpose in a regulated environment.

Introduction: The Analytical Challenge

This compound is formed by the oxidation of the tertiary amine on the azepane ring of the parent molecule. This transformation introduces a highly polar N+–O– bond, which significantly increases the compound's hydrophilicity compared to Azelastine. Furthermore, this oxidation creates a new stereocenter, meaning the N-oxide typically exists as a mixture of diastereomers.

An effective analytical method must therefore be able to:

  • Reliably retain and resolve the highly polar N-oxide on a chromatographic column.

  • Separate the N-oxide from the parent drug, Azelastine, and other potential impurities or degradation products.

  • Provide accurate and precise quantification across a specified range.

This guide addresses these challenges by outlining a systematic approach grounded in established scientific principles and regulatory expectations.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte is the foundation of effective method development.

Physicochemical Properties

The key properties of Azelastine and its N-oxide derivative are summarized below. The increased polarity and potential for strong hydrogen bonding of the N-oxide are the primary drivers for chromatographic strategy.

PropertyAzelastineThis compoundSignificance for Method Development
Chemical Structure See Diagram 1 BelowSee Diagram 1 BelowThe presence of the N-oxide group drastically increases polarity.
Molecular Formula C₂₂H₂₄ClN₃OC₂₂H₂₄ClN₃O₂A mass difference of 16 Da, easily confirmed by mass spectrometry (MS).
Molecular Weight 381.9 g/mol 397.9 g/mol Important for preparing standard solutions of known concentration.
Polarity Moderately lipophilic (LogP ≈ 4.9)Significantly more polar due to the N+–O– bond.Dictates the choice of a reversed-phase system with a more aqueous mobile phase to ensure adequate retention.
UV Absorbance Exhibits UV absorbance due to its phthalazinone and chlorobenzyl rings.The core chromophore remains intact; UV absorbance is expected to be similar to the parent drug.UV detection is a suitable and straightforward detection technique. Wavelengths used for Azelastine (e.g., 210, 290 nm) are good starting points.
Chemical Structures

G node_parent node_parent node_metabolite node_metabolite A Azelastine C₂₂H₂₄ClN₃O B This compound C₂₂H₂₄ClN₃O₂ A->B Oxidation (e.g., H₂O₂)

Caption: Oxidation of Azelastine to form this compound.

Method Development Strategy: A Systematic Approach

Our strategy follows a logical progression, optimizing one parameter at a time to build a robust and reliable method. The overall workflow is depicted in Diagram 2.

G cluster_dev Method Development start Start: Define Analytical Target Profile (ATP) select_mode Mode Selection Reversed-Phase (RP-HPLC) chosen due to analyte polarity. start->select_mode select_column Column Selection Start with C18 (e.g., 4.6x150 mm, 5 µm) for versatility. select_mode->select_column select_wavelength Wavelength Selection Use PDA detector to find λmax. Start with known Azelastine λ (290 nm). select_column->select_wavelength optimize_mobile Mobile Phase Optimization Organic: Acetonitrile (ACN) Aqueous: Phosphate Buffer Adjust %ACN for retention & pH for peak shape. select_wavelength->optimize_mobile optimize_flow Flow Rate & Temp Start at 1.0 mL/min. Set column temp (e.g., 30°C) for consistency. optimize_mobile->optimize_flow system_suitability System Suitability Testing (SST) optimize_flow->system_suitability validation Full Method Validation (ICH Q2(R2)) system_suitability->validation end Final Method Ready for Routine Use validation->end

Caption: Systematic workflow for HPLC method development.

Chromatographic Mode and Column Selection
  • Rationale: Reversed-phase HPLC is the chosen mode. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This setup is ideal for retaining and separating compounds with varying polarity. Given that this compound is significantly more polar than Azelastine, it will elute earlier.

  • Starting Column: A standard Kromosil C18 column (150 mm x 4.6 mm, 5 µm particle size) is a robust starting point, as similar columns have proven effective for the parent drug. The 150 mm length provides sufficient resolving power for this initial stage.

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile is selected over methanol as it generally provides lower backpressure and better UV transparency.

  • Aqueous Phase: A buffered aqueous phase is critical for controlling the ionization state of the analyte and ensuring reproducible retention times and symmetrical peak shapes. A phosphate buffer is chosen for its buffering capacity in the acidic to neutral pH range.

  • pH Justification: A starting pH of 3.5 is selected. At this pH, the tertiary amine of any residual Azelastine will be protonated, improving its interaction with the stationary phase and leading to good peak shape. The N-oxide group's behavior is less pH-dependent, but maintaining a consistent, slightly acidic pH ensures overall method stability. Existing methods for Azelastine have successfully used a similar pH range.

  • Initial Gradient/Isocratic Conditions: We will start by scouting with a gradient to determine the approximate elution time and then optimize for an isocratic method for simplicity and robustness. A starting point is a 50:50 (v/v) mixture of acetonitrile and buffer, which can be adjusted based on the initial retention time.

Detection Wavelength

A Photodiode Array (PDA) detector is used to scan the UV spectrum of this compound from 200-400 nm. Based on literature for the parent compound, a wavelength of 288 nm is selected as a starting point for good sensitivity and specificity.

Detailed Experimental Protocol: Final Method

This section details the finalized method after systematic optimization.

Reagents and Materials
  • This compound Reference Standard (>95% purity)

  • Azelastine HCl Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%)

  • Water (HPLC Grade or Milli-Q)

  • Column: Kromosil C18, 150 x 4.6 mm, 5 µm

Instrumentation
  • HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and PDA/UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer pH 3.0 : Acetonitrile | 60:40 v/v):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter through a 0.45 µm nylon filter.

    • Mix 600 mL of this buffer with 400 mL of acetonitrile. Degas the final mixture before use.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent to avoid peak distortion.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

Final Chromatographic Conditions
ParameterCondition
Column Kromosil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 288 nm
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose. The following parameters must be assessed.

G cluster_precision Validation Method Validation (ICH Q2(R2)) | Demonstrating Fitness for Purpose Specificity Specificity / Selectivity Validation:f1->Specificity Linearity Linearity & Range Validation:f1->Linearity Accuracy Accuracy (% Recovery) Validation:f1->Accuracy Precision Precision (% RSD) Validation:f1->Precision Robustness Robustness Validation:f1->Robustness LOD LOD (Detection Limit) Linearity->LOD LOQ LOQ (Quantitation Limit) Linearity->LOQ Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: Interrelationship of key analytical method validation parameters.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, the parent drug, and placebo components.

  • Protocol:

    • Inject the diluent (blank) to confirm no interfering peaks at the retention time of this compound.

    • Inject a solution of Azelastine HCl to determine its retention time and confirm separation from the N-oxide.

    • Inject a solution of this compound standard.

    • Spike a placebo sample with the N-oxide and confirm no interference from excipients.

    • Forced Degradation: Expose a solution of Azelastine to stress conditions (acid, base, oxidative, thermal, photolytic) as per ICH guidelines. Analyze the stressed samples to ensure the N-oxide peak (if formed) and other degradants are well-resolved from the main Az

Application Note: A Validated HPLC Method for the Quantification of Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Azelastine N-oxide. This compound is a primary metabolite and a potential impurity of Azelastine, a potent second-generation antihistamine.[1][2] Accurate quantification of this N-oxide is critical for pharmacokinetic studies, stability testing, and quality control of Azelastine drug products. The described method utilizes a reversed-phase C18 column with UV detection, offering excellent selectivity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for this compound Quantification

Azelastine is a widely used antihistamine for the treatment of allergic rhinitis and conjunctivitis.[3] Like many pharmaceuticals, it undergoes metabolism in the body and can degrade under specific stress conditions. The N-oxide of Azelastine is a significant oxidative metabolite and a known impurity that can form during manufacturing or upon storage, particularly under oxidative stress.[1][4] Regulatory bodies require the monitoring and quantification of such impurities to ensure the safety, efficacy, and quality of the final drug product.

Therefore, a reliable and validated analytical method is essential for:

  • Pharmacokinetic (PK) Studies: To understand the formation and elimination of metabolites in vivo.

  • Impurity Profiling: To quantify the levels of this compound in the active pharmaceutical ingredient (API) and finished drug products.

  • Stability Studies: To monitor the degradation of Azelastine and the formation of the N-oxide under various environmental conditions (e.g., heat, light, humidity, and oxidizing agents).

This application note addresses this analytical need by providing a complete HPLC method, from sample preparation to data interpretation, grounded in established chromatographic principles and regulatory expectations.

Physicochemical Properties and Structural Analysis

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

Table 1: Physicochemical Properties of Azelastine and this compound

PropertyAzelastineThis compound
Chemical Structure
IUPAC Name 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one
Molecular Formula C₂₂H₂₄ClN₃OC₂₂H₂₄ClN₃O₂
Molecular Weight 381.90 g/mol 397.90 g/mol
Appearance White crystalline powderWhite to pale yellow solid
Solubility Sparingly soluble in water, methanol.[5]Very slightly soluble in methanol, slightly soluble in chloroform.[6]

The key structural difference is the oxidation of the tertiary amine on the azepane ring in Azelastine to an N-oxide. This transformation significantly increases the polarity of the molecule, which is a critical factor in designing the chromatographic separation.

HPLC Method for Quantification

Rationale for Method Development

The chosen method is based on reversed-phase HPLC, which is ideal for separating compounds with varying polarity.

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its versatility and proven effectiveness in separating Azelastine and its related substances.[7][8] The hydrophobic nature of the C18 stationary phase will provide sufficient retention for the parent drug, Azelastine, while allowing the more polar this compound to elute earlier.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed.

    • Aqueous Buffer (Mobile Phase A): A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen. This helps to ensure consistent ionization of any residual silanol groups on the silica backbone of the column and can improve peak shape.

    • Organic Modifier (Mobile Phase B): Acetonitrile is selected for its low viscosity and UV transparency.

    • Gradient Elution: A gradient is necessary to ensure that the less polar parent compound, Azelastine, elutes in a reasonable time with good peak shape, while still providing adequate retention and resolution for the more polar N-oxide.

  • Internal Standard (IS): The use of an internal standard is crucial for achieving high precision and accuracy, as it corrects for variations in injection volume and potential sample loss during preparation.[9][10] Loratadine is proposed as a suitable internal standard due to its structural similarity (a tricyclic antihistamine), appropriate retention time under reversed-phase conditions, and strong UV chromophore. It is also commercially available and unlikely to be present in the sample matrix.

  • Detection: UV detection is selected due to the presence of chromophores in the phthalazinone ring system of both Azelastine and its N-oxide. Based on literature for Azelastine and its degradation products, a wavelength of 241 nm is chosen to provide good sensitivity for both the analyte and the parent drug.[8]

Experimental Protocol

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 241 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (75:25, v/v) is used as the diluent for all standard and sample preparations to ensure compatibility with the initial mobile phase conditions.

  • Internal Standard (IS) Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Loratadine and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • This compound Stock Solution (500 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution and a fixed amount of the IS stock solution into volumetric flasks and diluting with the diluent. A typical concentration range would be 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., crushed tablets, API) and transfer to a volumetric flask.

    • Add a sufficient amount of diluent to dissolve the sample. Sonication may be used to aid dissolution.

    • Spike with a fixed volume of the IS stock solution.

    • Dilute to the final volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases A & B Instrument Set up HPLC System (Column, Gradient, Temp, Flow) MobilePhase->Instrument Standards Prepare Calibration Standards (Analyte + IS) Injection Inject Standards & Samples Standards->Injection Samples Prepare Samples (Dissolve, Spike with IS, Filter) Samples->Injection Instrument->Injection Detection UV Detection at 241 nm Injection->Detection Integration Integrate Peak Areas (Analyte & IS) Detection->Integration Calibration Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Calculate Analyte Concentration in Unknown Samples Calibration->Quantification

Caption: Workflow for this compound quantification.

Method Validation

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[11][12][13][14]

System Suitability

Before sample analysis, a system suitability solution (a mid-range calibration standard) is injected five times. The results must meet the predefined criteria to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area Ratios ≤ 2.0%
Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by:

  • Injecting a blank (diluent) to show no interfering peaks at the retention times of this compound and the IS.

  • Injecting a solution of Azelastine to ensure it is well-resolved from the N-oxide peak.

  • Analyzing a placebo sample (for formulated products) to confirm no interference from excipients.

  • Performing forced degradation studies (acid, base, oxidative, thermal, photolytic) on Azelastine to show that the degradation products do not co-elute with the this compound peak.

Linearity and Range

The linearity of the method is established by analyzing a series of at least five concentrations of this compound. The calibration curve is generated by plotting the peak area ratio (this compound / Internal Standard) against the concentration.

Table 4: Linearity and Range Parameters

ParameterAcceptance Criteria
Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is determined by performing recovery studies. A known amount of this compound is spiked into a placebo or sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each level is prepared in triplicate.

Table 5: Accuracy Acceptance Criteria

Concentration LevelMean Recovery (%)
Low, Medium, High 98.0% - 102.0%
Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate preparations of a sample at 100% of the target concentration are analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability study is repeated on a different day, by a different analyst, or on a different instrument.

Table 6: Precision Acceptance Criteria

Precision LevelAcceptance Criteria (% RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ are determined based on the signal-to-noise ratio.

  • LOD: Signal-to-noise ratio of 3:1.

  • LOQ: Signal-to-noise ratio of 10:1. The LOQ should be the lowest concentration on the calibration curve and must demonstrate acceptable accuracy and precision.

Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters and assessing the impact on the results.

Table 7: Robustness Study Parameters

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units
Mobile Phase Composition (%B) ± 2%

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Data Analysis and Calculation

  • Calibration Curve: Construct a linear regression curve of the peak area ratio (this compound / IS) versus the concentration of the calibration standards.

  • Quantification: For each sample, determine the peak area ratio. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample solution.

    • Concentration = (Peak Area Ratio - Y-intercept) / Slope

  • Final Concentration: Adjust the calculated concentration for the initial sample weight and dilution factors to obtain the final result (e.g., in % w/w or µ g/tablet ).

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantification of this compound. The method is selective, linear, accurate, and precise over a relevant concentration range. The comprehensive validation approach ensures that the method is suitable for its intended purpose in quality control, stability testing, and pharmacokinetic analysis, meeting the stringent requirements of the pharmaceutical industry.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • Benchchem. (n.d.). This compound Impurity | CAS 640279-88-5.
  • United States Biological. (n.d.). This compound CAS 640279-88-5.
  • LGC Standards. (n.d.). This compound (Mixture of Diastereomers).
  • Drugs.com. (2025, September 23).
  • Allmpus. (n.d.). This compound.
  • PubChem - NIH. (n.d.). (S)-Azelastine N-Oxide | C22H24ClN3O2 | CID 71313564.
  • BOC Sciences. (n.d.). CAS 640279-88-5 Azelastine-N-Oxide.
  • ResearchGate. (2012, November 26).
  • Journal of Drug Delivery and Therapeutics. (2018, December 15).
  • Simson Pharma Limited. (n.d.). This compound Impurity | CAS No- 640279-88-5.
  • TSI Journals. (n.d.). stability-indicating-spectrophotometric-and-chromatographic-methods-for-the-determination-of-azelastine-hydrochloride-in.pdf.
  • NIH. (2025, February 4).
  • ResearchGate. (2016, February 21). How to use internal standard on HPLC?.
  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards.
  • Chemignition Laboratory. (2025, January 10). Azelastine Hydrochloride: Structure, Properties, Uses, and Safety.
  • ResearchGate. (n.d.). Chemical Structure of Azelastine | Download Scientific Diagram.
  • Santa Cruz Biotechnology. (n.d.). Azelastine | CAS 58581-89-8 | SCBT.
  • precisionFDA. (n.d.). AZELASTINE.
  • ResearchGate. (n.d.). Structure of azelastine and its major metabolite.
  • Veeprho. (n.d.). This compound (Mixture of Diastereomers) | CAS 640279-88-5.
  • SRIRAMCHEM. (n.d.). This compound (Mixture of Diastereomers) : Pharmaceutical Reference Standard.
  • PubChem - NIH. (n.d.). Azelastine | C22H24ClN3O | CID 2267.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Azelastine N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, step-by-step protocol for the sensitive and selective quantification of Azelastine N-oxide, a key metabolite of the antihistamine Azelastine, in human plasma. The method employs liquid-liquid extraction (LLE) for sample cleanup, followed by analysis using a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system. The protocol addresses the inherent analytical challenges associated with N-oxide metabolites, such as their potential for thermal and in-source instability. All aspects of the method, from sample preparation to data analysis, have been designed and validated in accordance with the principles outlined in major international regulatory guidelines, including the ICH M10 and FDA guidances.[1][2] This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic and toxicokinetic studies involving Azelastine.

Introduction: The Rationale for this compound Quantification

Azelastine is a second-generation H1-receptor antagonist widely used for the treatment of allergic rhinitis and conjunctivitis.[3][4] Following administration, Azelastine is extensively metabolized in the liver, primarily by the Cytochrome P450 enzyme system, into several metabolites, including desmethylazelastine and this compound.[3][5] While desmethylazelastine is an active metabolite, the characterization and quantification of other metabolites like this compound are crucial for a complete understanding of the drug's disposition, potential for drug-drug interactions, and overall safety profile.

The quantification of N-oxide metabolites presents unique analytical challenges. These compounds are known to be potentially unstable, susceptible to reduction back to the parent amine under certain conditions, such as high temperatures or in the mass spectrometer's ion source.[6] Therefore, developing a robust bioanalytical method requires careful optimization of sample handling, extraction, and instrumental parameters to ensure data integrity. This note provides a detailed framework for establishing such a method.

Materials and Reagents

Sourcing high-purity reagents and standards is fundamental to the accuracy and reproducibility of any bioanalytical assay.

Reagent Grade Recommended Supplier Purpose
This compound≥95% PurityBenchchem, United States BiologicalAnalyte Reference Standard[7][8]
Azelastine-d4≥98% PurityCommercially AvailableInternal Standard (IS)
AcetonitrileHPLC or LC-MS GradeSigma-Aldrich, Fisher ScientificChromatography, Extraction, Reconstitution
MethanolHPLC or LC-MS GradeSigma-Aldrich, Fisher ScientificStock Solution Preparation
Methyl tert-butyl ether (MTBE)HPLC GradeSigma-Aldrich, Fisher ScientificLLE Extraction Solvent
Ammonium FormateLC-MS GradeSigma-Aldrich, Fisher ScientificMobile Phase Modifier
Formic AcidLC-MS GradeSigma-Aldrich, Fisher ScientificMobile Phase pH Adjustment
WaterType I, 18.2 MΩ·cmMilli-Q® System or equivalentMobile Phase, Reagent Preparation
Human Plasma (K2EDTA)Pooled, ScreenedBioIVT, SeralabMatrix for Standards and QCs

Preparation of Solutions

Causality: The use of a deuterated internal standard (Azelastine-d4) is a critical choice. It is structurally and chemically almost identical to the parent compound (and by extension, similar to the N-oxide metabolite), ensuring it behaves similarly during extraction and ionization, thus effectively compensating for variability. Its different mass allows for distinct detection by the mass spectrometer.

  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound and Azelastine-d4 (IS) into separate volumetric flasks.

    • Dissolve in methanol to create 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Solutions:

    • Prepare intermediate stock solutions of this compound and the IS by serial dilution of the primary stocks with 50:50 (v/v) acetonitrile:water.

    • From these, prepare a series of combined working standard solutions for spiking into plasma to create the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 400, 500 ng/mL).

    • Prepare a separate set of working solutions for Quality Control (QC) samples at four levels:

      • LLOQ: Lower Limit of Quantification

      • LQC: Low Quality Control

      • MQC: Medium Quality Control

      • HQC: High Quality Control

Sample Type Target Concentration in Plasma (ng/mL)
CAL 1 (LLOQ)0.05
CAL 20.10
CAL 30.50
CAL 41.00
CAL 55.00
CAL 610.0
CAL 740.0
CAL 8 (ULOQ)50.0
LQC0.15
MQC7.50
HQC35.0

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Liquid-liquid extraction with MTBE is selected for its high extraction efficiency for compounds of moderate polarity and its ability to produce a clean extract. The basic pH condition during extraction ensures that this compound, a tertiary amine N-oxide, is in a neutral state, facilitating its partitioning into the organic solvent.

Step-by-Step LLE Protocol:
  • Thaw plasma samples, calibration standards, and QCs at room temperature. Vortex gently to ensure homogeneity.

  • Aliquot 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 25 µL of the IS working solution (e.g., 50 ng/mL Azelastine-d4) to all tubes except for the double blank (matrix blank).

  • Add 25 µL of the appropriate this compound working standard solution to the calibration standards. For QCs and unknown samples, add 25 µL of 50:50 acetonitrile:water.

  • Vortex all tubes for 10 seconds.

  • Add 50 µL of 0.1 M ammonium hydroxide to basify the samples.

  • Add 600 µL of MTBE.

  • Cap and vortex vigorously for 5 minutes. This step is critical for ensuring efficient mass transfer of the analyte into the organic phase.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube, taking care not to aspirate any of the lower aqueous layer or the intermediate protein disk.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ≤ 40°C. Controlling the temperature is crucial to prevent the thermal degradation of the N-oxide.[6]

  • Reconstitute the dried residue in 100 µL of the mobile phase A/B (90:10 v/v). Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow Diagram

G cluster_prep Plasma Sample Preparation plasma 1. Aliquot 100 µL Plasma spike_is 2. Add 25 µL Internal Standard plasma->spike_is spike_cal 3. Add 25 µL Standard/Blank spike_is->spike_cal vortex1 4. Vortex spike_cal->vortex1 basify 5. Add 50 µL 0.1M NH4OH vortex1->basify add_mtbe 6. Add 600 µL MTBE basify->add_mtbe vortex2 7. Vortex Extract (5 min) add_mtbe->vortex2 centrifuge 8. Centrifuge (13,000 x g) vortex2->centrifuge transfer 9. Transfer Organic Layer centrifuge->transfer evaporate 10. Evaporate to Dryness (≤ 40°C) transfer->evaporate reconstitute 11. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 12. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-liquid extraction workflow for this compound from plasma.

LC-MS/MS Instrumentation and Conditions

The instrumental setup is designed for high sensitivity and specificity, with chromatographic conditions optimized to ensure the stability of the analyte.

Liquid Chromatography

Rationale: A C18 column is used for its excellent retention of moderately polar compounds. The mobile phase, buffered with ammonium formate at a near-neutral pH, is critical for preventing the on-column or in-source reduction of the N-oxide.[6] A gradient elution ensures sharp peak shapes and an efficient run time.

Parameter Condition
HPLC SystemShimadzu Nexera X2, Waters Acquity UPLC, or equivalent
Analytical ColumnWaters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Column Temperature40°C
Mobile Phase A10 mM Ammonium Formate in Water, pH 6.5
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry

Rationale: Electrospray ionization (ESI) in positive mode is chosen as it is effective for ionizing tertiary amines and their N-oxides. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity. The precursor ion for this compound is its protonated molecule [M+H]+. The product ions are selected based on characteristic fragmentation pathways, providing high confidence in analyte identification. The distinctive loss of an oxygen atom ([M+H-O]+) is a common fragmentation for N-oxides and can be a useful diagnostic tool.[9]

Parameter Setting
Mass SpectrometerSCIEX Triple Quad™ 6500+, Waters Xevo TQ-S, or equivalent
Ionization ModeESI Positive
Ion Source Temp.450°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)55 psi
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 398.9112.2 (Quantifier)10038
398.9382.9 (Qualifier, [M+H-O]+)10025
Azelastine-d4 (IS) 386.2112.210035

Bioanalytical Method Validation

To ensure the method is fit for purpose, a full validation must be conducted according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1]

Validation Parameter Experiment Acceptance Criteria
Selectivity Analyze ≥6 blank plasma lots for interference at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range Analyze calibration curves (≥6 non-zero points) on 3 separate days. Use 1/x² weighted linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze 5 replicates of LLOQ, LQC, MQC, and HQC samples in 3 separate analytical runs.Intra- & Inter-run Precision: RSD ≤ 15% (≤20% at LLOQ). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
Matrix Effect Analyze post-extraction spiked samples from ≥6 plasma lots. Calculate Matrix Factor (MF) and IS-normalized MF.The CV of the IS-normalized MF should be ≤ 15%.
Recovery Compare analyte peak areas from pre-extraction spiked samples to post-extraction spiked samples at LQC, MQC, HQC.Recovery should be consistent, precise, and reproducible. The CV should be ≤ 15%.
Stability Evaluate analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Short-Term (bench-top), Long-Term (-70°C), Post-Preparative (autosampler).Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples.

Overall Analytical Workflow

G cluster_workflow End-to-End Bioanalytical Workflow sample_receipt Sample Receipt & Storage (-70°C) sample_prep Sample Preparation (LLE) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Integration lcms_analysis->data_processing review Concentration Calculation & QC Review data_processing->review reporting Final Report Generation review->reporting

Caption: High-level overview of the bioanalytical process.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. By implementing a refined liquid-liquid extraction procedure and optimized chromatographic conditions that preserve the integrity of the N-oxide metabolite, this method is well-suited for regulated bioanalysis. The comprehensive validation plan ensures that the data generated is reliable and can be confidently used to support pharmacokinetic assessments and regulatory submissions in drug development programs.

References

  • PubChem. (n.d.). Azelastine. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Pharmacology of Azelastine (Astelin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. Retrieved from [Link][10]

  • Wikipedia. (2024). Azelastine. Retrieved from [Link][4]

  • Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science, 6(2), 120–127. Retrieved from [Link][11][12]

  • Gill, C. H., et al. (2018). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Journal of Drug Delivery and Therapeutics, 8(6-s), 236-240. Retrieved from [Link][13]

  • Suneetha, D., & Srujani, M. (2012). RP-HPLC determination of azelastine in pure and in ophthalmic formulation. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 114-117. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Structure of azelastine and its major metabolite. Retrieved from [Link][5]

  • Elghobashy, M. R., et al. (2014). Stability-indicating spectrophotometric and chromatographic methods for the determination of azelastine hydrochloride in presence of its alkaline degradant. Analytical Chemistry, an Indian Journal, 14(4). Retrieved from [Link][15]

  • ResearchGate. (2012). RP-HPLC determination of azelastine in pure and in ophthalmic formulation. Retrieved from [Link][16]

  • De Meulder, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][17]

  • Bioanalysis Zone. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Retrieved from [Link][18]

  • Lee, M. H., et al. (2007). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention, 12(4), 251-257. Retrieved from [Link][19]

  • European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline. Retrieved from [Link][20]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link][1]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Synthesis and structure of azelastine-N-oxides. Retrieved from [Link][21]

  • International Journal of Creative Research Thoughts. (n.d.). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Retrieved from [Link][6]

  • Mikawy, N. N., et al. (2025). Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. Scientific Reports, 15(1), 4252. Retrieved from [Link][23]

  • Kumar, R., et al. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Journal of the American Society for Mass Spectrometry. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link][9]

Sources

Application Note & Protocol: Synthesis and Qualification of Azelastine N-oxide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azelastine, a potent second-generation antihistamine, is widely used for the management of allergic rhinitis and conjunctivitis.[1][2] Its mechanism of action involves not only potent H1-receptor antagonism but also mast cell stabilization and anti-inflammatory effects.[2][3] During its metabolism and under oxidative stress conditions, Azelastine can be converted to Azelastine N-oxide, a primary oxidative metabolite and a critical process-related impurity.[4][5] The accurate detection and quantification of this impurity are mandated by regulatory bodies such as the FDA and EMA to ensure the safety, efficacy, and quality of the final drug product.[6][7] This application note provides a detailed, field-proven protocol for the chemical synthesis, purification, and characterization of this compound for use as a highly purified reference standard. The protocol is designed for researchers, analytical scientists, and drug development professionals involved in the quality control of Azelastine Active Pharmaceutical Ingredient (API) and its formulations.[8][9]

Introduction: The Rationale for a Qualified Reference Standard

In pharmaceutical development, a reference standard is a highly purified and well-characterized compound used as a benchmark for identity, purity, quality, and potency.[10] For impurities, these standards are indispensable for the validation of analytical methods capable of detecting and quantifying unwanted substances, even at trace levels.[6]

This compound is formed by the oxidation of the tertiary amine nitrogen within the azepane ring of the parent molecule.[4] This transformation introduces a new chiral center, and since Azelastine is a racemic mixture, the N-oxidation results in the formation of a mixture of diastereomers.[4] A robust and well-characterized reference standard of this compound is therefore essential for:

  • Method Development & Validation: Establishing the specificity, linearity, and accuracy of chromatographic methods (e.g., HPLC, UPLC) for impurity profiling.

  • Quality Control (QC): Routine testing of Azelastine API and finished drug products to ensure they meet the stringent purity specifications set by pharmacopeias.

  • Forced Degradation Studies: Understanding the degradation pathways of Azelastine under oxidative stress conditions.[4]

This document outlines a reliable synthetic route using a common and effective oxidizing agent, followed by a comprehensive characterization workflow to qualify the resulting material as a reference standard.

Chemistry of N-Oxidation

The synthesis of this compound is achieved through the direct oxidation of the nucleophilic tertiary nitrogen atom in the azepane moiety of Azelastine. This reaction is typically performed using a peroxy acid, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[4][5][11] These reagents are chosen for their efficacy in converting tertiary amines to their corresponding N-oxides under mild conditions.

The reaction proceeds via a concerted mechanism where the oxygen atom of the peroxide is transferred to the nitrogen atom. The choice of hydrogen peroxide in this protocol is based on its common application for this specific synthesis and its environmentally benign byproduct (water).[5][12]

G cluster_reactants Reactants cluster_products Products Azelastine Azelastine Azelastine_N_Oxide This compound (Mixture of Diastereomers) Azelastine->Azelastine_N_Oxide Oxidation Oxidant H₂O₂ (Hydrogen Peroxide) Water H₂O (Water)

Caption: Chemical transformation of Azelastine to this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from Azelastine hydrochloride on a laboratory scale.

Materials and Equipment
Reagents & Materials Grade Equipment
Azelastine HydrochlorideAPI Grade, >99% purity250 mL Round-bottom flask
Hydrogen Peroxide (30% w/w aq. solution)ACS Reagent GradeMagnetic stirrer with heating plate
Methanol (MeOH)HPLC GradeTemperature probe
Dichloromethane (DCM)HPLC GradeDropping funnel
Sodium Bicarbonate (NaHCO₃)Reagent GradeRotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeGlass column for chromatography
Silica Gel (60 Å, 230-400 mesh)For column chromatographyTLC plates (Silica gel 60 F₂₅₄)
Deionized WaterType IStandard laboratory glassware

Safety Precaution: Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Synthesis Workflow

workflow start Dissolve Azelastine HCl in Methanol oxidation Slowly add 30% H₂O₂ at 25-30°C start->oxidation monitor Monitor reaction by TLC (~4-6 hours) oxidation->monitor quench Quench excess H₂O₂ (optional, e.g., Na₂SO₃) monitor->quench neutralize Neutralize with NaHCO₃ and extract with DCM quench->neutralize dry Dry organic layer with Na₂SO₄ neutralize->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify isolate Combine pure fractions and evaporate solvent purify->isolate characterize Characterize final product (HPLC, MS, NMR, FT-IR) isolate->characterize

Caption: Overall experimental workflow for synthesis and qualification.

Step-by-Step Procedure
  • Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Azelastine hydrochloride (5.0 g, 11.9 mmol). Add methanol (100 mL) and stir at room temperature until all solids are completely dissolved.

  • Oxidation: Submerge the flask in a water bath to maintain a constant temperature of 25-30°C. Slowly add 30% hydrogen peroxide (5.0 mL, ~49 mmol) dropwise over 30 minutes. Causality: Slow, controlled addition is critical to dissipate the heat from the exothermic reaction, preventing runaway reactions and the formation of degradation byproducts.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction every hour using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the Azelastine spot and the appearance of a new, more polar spot (lower Rf value) indicates the formation of the N-oxide. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous phase is ~8-9. This neutralizes the hydrochloride salt and any acidic byproducts. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude off-white solid or viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Packing: Prepare a slurry of silica gel in dichloromethane and pack the column.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elution: Elute the column with a gradient mobile phase, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% MeOH in DCM). Collect fractions and monitor them by TLC.

  • Isolation of Final Product: Combine the fractions containing the pure this compound. Remove the solvent under reduced pressure to yield the purified product as a white to off-white solid. Dry the solid under high vacuum for several hours to remove any residual solvent. The expected yield is typically in the range of 70-85%.

Characterization and Qualification

For the material to be qualified as a reference standard, its identity, purity, and structure must be unequivocally confirmed.[6][13]

Parameter Method Expected Result / Specification
Identity Mass Spectrometry (ESI-MS)[M+H]⁺ peak at m/z 398.16, consistent with the molecular formula C₂₂H₂₄ClN₃O₂.[4][14][15]
Structure ¹H and ¹³C NMR SpectroscopySpectral data consistent with the N-oxide structure, showing characteristic shifts in protons adjacent to the N-oxide group.
Functional Group FT-IR SpectroscopyPresence of a characteristic N-O stretching vibration band in the range of 928-971 cm⁻¹.[4][5]
Purity HPLC-UV≥95% purity.[14][16][17]
Appearance Visual InspectionWhite to off-white or pale yellow solid.[14]
Melting Point Melting Point Apparatus>130°C (with decomposition).[14][18]

Storage and Handling

The purified this compound reference standard is hygroscopic and should be handled accordingly to maintain its integrity.[14][19][20]

  • Storage: Store in a tightly sealed vial at -20°C under an inert atmosphere (e.g., argon or nitrogen).[14][17][20]

  • Handling: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Stability: When stored under the recommended conditions, the standard is stable for at least 6 months.[14][20] Re-qualification of purity is recommended for long-term use.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis and qualification of this compound. The direct oxidation of Azelastine with hydrogen peroxide offers a straightforward and efficient route to this critical impurity. By following the detailed steps for synthesis, purification, and rigorous analytical characterization, laboratories can confidently produce a high-purity reference standard. This enables the development of robust analytical methods and ensures the quality and regulatory compliance of Azelastine pharmaceutical products.

References

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • Toref. (2023, April 13). EP Impurity Reference Standards: What You Should Know. Retrieved from [Link]

  • Axios Research. (n.d.). This compound HCl (Mixture of Diastereomers). Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Azelastine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and structure of azelastine-N-oxides. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Impurity Reference Standard (IRS) | Primary Standard | CDMO. Retrieved from [Link]

  • Google Patents. (n.d.). CN102391253A - Synthetic technology of azelastine hydrochloride.
  • ResearchGate. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN113956239A - Azelastine hydrochloride, and preparation method and application thereof.
  • ResearchGate. (n.d.). Structure of azelastine and its major metabolite. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azelastine-Impurities. Retrieved from [Link]

  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • IJCRT.org. (2022, January). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. Retrieved from [Link]

  • YouTube. (2025, January 21). Pharmacology of Azelastine (Astelin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • Dr.Oracle. (2025, September 7). What is the mechanism of action for azelastine?. Retrieved from [Link]

  • PubMed. (2005, March). mCPBA oxidation of acetyllycoctonine and its new products. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). mCPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Azelastine N-oxide Using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azelastine N-oxide Characterization

Azelastine is a potent, second-generation H1-receptor antagonist widely used for the management of allergic rhinitis and conjunctivitis.[1][2] As with many xenobiotics, azelastine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][3] One of the key metabolic pathways is N-oxidation, leading to the formation of this compound.[4][5] The formation of this N-oxide occurs on the tertiary amine of the azepane ring.[4]

Accurate structural elucidation of metabolites like this compound is a critical requirement in drug development and quality control for several reasons:

  • Pharmacological Activity: Metabolites can possess their own pharmacological or toxicological profiles, distinct from the parent drug.[1]

  • Safety and Toxicology: Characterizing metabolites is essential for a comprehensive safety assessment of a new drug candidate.

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA mandate the identification and characterization of all significant metabolites.[6]

  • Process and Stability Monitoring: this compound can also be formed as a degradation product under oxidative stress conditions, making its detection crucial for stability studies.[4][6]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures in solution.[7][8][9] Its non-destructive nature and the wealth of information obtained from various 1D and 2D experiments make it the gold standard for structural elucidation.[7][8][9][10] This application note provides a detailed guide and protocol for the use of high-resolution NMR spectroscopy to confirm the structure of this compound, distinguishing it from its parent compound, Azelastine.

Foundational Principles: The NMR Signature of N-Oxidation

The transformation of a tertiary amine to an N-oxide introduces significant electronic and steric changes that are readily detectable by NMR. The introduction of a highly electronegative oxygen atom to the nitrogen leads to a deshielding effect on neighboring protons and carbons.[11] This results in a characteristic downfield shift in their respective NMR spectra.[11]

Specifically, for this compound, the most pronounced changes are expected for the protons and carbons on the azepane ring, particularly those alpha (α) and beta (β) to the nitrogen atom.[12][13]

  • ¹H NMR: Protons on the carbons directly attached to the N-oxide nitrogen (α-protons) will experience a significant downfield shift compared to their positions in the parent Azelastine molecule.[11]

  • ¹³C NMR: Similarly, the α-carbons will be shifted downfield.[11] This effect can also propagate to the β-carbons, though typically to a lesser extent.[13]

By employing a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the site of oxidation.[7][8][9]

Experimental Design & Workflow

The structural elucidation process follows a logical progression from sample preparation to the acquisition and interpretation of a series of NMR experiments.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: NMR Data Acquisition cluster_analysis Phase 3: Data Processing & Analysis Prep Sample Weighing & Dissolution Solvent Selection of Deuterated Solvent (e.g., DMSO-d6, CDCl3) Prep->Solvent Standard Addition of Internal Standard (e.g., TMS) Solvent->Standard OneD 1D Experiments (¹H, ¹³C, DEPT-135) Standard->OneD TwoD 2D Experiments (COSY, HSQC, HMBC) OneD->TwoD Processing Fourier Transform & Phasing TwoD->Processing Assignment Spectral Assignment & Interpretation Processing->Assignment Structure Structural Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Protocol: Sample Preparation

Meticulous sample preparation is the cornerstone of high-quality NMR data.[14] The goal is to create a homogeneous solution free of particulate matter.[14]

  • Weighing: Accurately weigh 5-10 mg of the this compound reference standard using a microbalance.[14] For ¹³C and 2D NMR, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.[14]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common choices.[12][15] The choice of solvent can sometimes influence the conformation of the molecule and the chemical shifts.[12]

  • Internal Standard: Add a small amount (e.g., 1-2 µL of a 1% solution) of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).

  • Homogenization: Vortex the sample thoroughly to ensure complete dissolution. If any particulates are visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

Data Acquisition and Interpretation

The following suite of experiments provides a comprehensive dataset for structural confirmation.

1D NMR Experiments: The Initial Fingerprint
  • ¹H NMR: This is the starting point for analysis. It provides information on the number of different types of protons and their electronic environments. For this compound, a key diagnostic feature is the significant downfield shift of the N-CH₃ group and the protons on the azepane ring adjacent to the N-oxide moiety compared to Azelastine.

  • ¹³C NMR: This experiment reveals the number of chemically distinct carbon atoms. The N-oxidation causes a notable downfield shift for the α-carbons (C-atoms directly bonded to the nitrogen) and a smaller shift for the β-carbons.[11][13]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of carbon signals (CH₃, CH₂, CH, or quaternary C). CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

2D NMR Experiments: Connecting the Dots

Two-dimensional NMR is essential for assembling the molecular structure by establishing through-bond and through-space correlations.[7][9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J couplings). It helps to trace out the proton connectivity within individual spin systems, such as the azepane ring and the aromatic systems.

G H_alpha H_beta H_alpha->H_beta J-coupling H_gamma H_beta->H_gamma J-coupling

Caption: COSY reveals proton-proton (H-H) correlations through bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. Each peak in the 2D spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C assignments.

G H Proton (¹H) C Carbon (¹³C) H->C ¹JCH coupling

Caption: HSQC correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J couplings). It is crucial for piecing together different fragments of the molecule and for identifying quaternary carbons, which are not seen in HSQC. For this compound, HMBC correlations from the N-CH₃ protons to the α-carbons of the azepane ring are definitive proof of the N-oxide location.

Expected Spectral Data

The formation of the N-O bond is expected to induce the following key changes in the NMR spectra when comparing this compound to Azelastine.

NucleusGroupAzelastine (Expected δ)This compound (Expected δ)Rationale for Shift
¹H N-CH~2.3 ppm> 3.0 ppm Strong deshielding from N⁺-O⁻ dipole[11]
¹H α-CH ₂ (Azepane)~2.5-2.8 ppm> 3.5 ppm Strong deshielding from N⁺-O⁻ dipole[11][12]
¹³C N-C H₃~42 ppm> 55 ppm Inductive effect of N⁺-O⁻[11]
¹³C α-C (Azepane)~55 ppm> 65 ppm Inductive effect of N⁺-O⁻[11][13]
¹³C β-C (Azepane)~28 ppm~24 ppm γ-gauche effect (potential upfield shift)

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The table illustrates the expected trends.

A 2021 study successfully synthesized and characterized the diastereomeric N-oxides of azelastine, confirming their structures through spectroscopic techniques, including NMR.[16] Their work provides a valuable reference for the expected spectral data.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. The characteristic downfield shifts of the N-methyl group and the α-hydrogens and carbons on the azepane ring serve as a definitive fingerprint for N-oxidation. This comprehensive approach ensures the scientific rigor required for the characterization of drug metabolites and impurities, supporting drug development, safety assessment, and quality control programs. The protocols and principles outlined in this note offer a robust framework for researchers and scientists working in pharmaceutical analysis.

References

  • Emwas, A. H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2267, Azelastine. Available at: [Link]

  • Nencka, R., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

  • Emwas, A. H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. ResearchGate. Available at: [Link]

  • Emwas, A. H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Kondo, T., et al. (1979). Studies of metabolic fate of a new antiallergic agent, azelastine. PubMed. Available at: [Link]

  • Wishart, D. S. (2022). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology. Available at: [Link]

  • Wawer, I., et al. (2007). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules. Available at: [Link]

  • Wessjohann, L. A., et al. (2021). Synthesis and structure of azelastine-N-oxides. ResearchGate. Available at: [Link]

  • Miki, N., et al. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. PubMed. Available at: [Link]

  • Horak, F., et al. (2017). Structure of azelastine and its major metabolite. ResearchGate. Available at: [Link]

  • Wessjohann, L. A., et al. (2021). Synthesis and structure of azelastine-N-oxides. Tetrahedron Letters. Available at: [Link]

  • Shekhar, S., & Bali, A. (2024). Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. ResearchGate. Available at: [Link]

  • Supporting Information. N-oxidation of Pyridine Derivatives. Available at: [Link]

  • Wawer, I., et al. (2007). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. ResearchGate. Available at: [Link]

  • Klimkiewicz, J., et al. (1995). N-Oxides of polychloropyridines.13C NMR study. Semantic Scholar. Available at: [Link]

  • Girella, A., et al. (2011). Azelastine Hydrochloride: A Powder Diffraction and 13C CPMAS NMR Study of Its Anhydrous and Solvated Forms. ResearchGate. Available at: [Link]

  • Veeprho. This compound (Mixture of Diastereomers). Available at: [Link]

  • Allmpus. This compound. Available at: [Link]

  • Elyashberg, M., et al. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Girella, A., et al. (2011). Powder X-ray diffraction of azelastine hydrochloride, C22H25ClN3O·Cl. ResearchGate. Available at: [Link]

Sources

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of Azelastine N-oxide for Metabolite Identification and Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azelastine, a potent second-generation antihistamine, undergoes extensive metabolism, with Azelastine N-oxide being a notable oxidative metabolite and a potential impurity in pharmaceutical formulations.[1] Accurate identification and characterization of this N-oxide are critical for drug metabolism studies, pharmacokinetic assessments, and quality control of the active pharmaceutical ingredient (API). This application note provides a detailed guide to the mass spectrometric fragmentation pattern of this compound. Leveraging foundational principles of N-oxide fragmentation and established data on the parent compound, we propose a detailed fragmentation pathway. Furthermore, we present a comprehensive protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

Azelastine is a phthalazinone derivative widely used for the treatment of allergic rhinitis and conjunctivitis.[1][2] Its therapeutic efficacy is attributed to its potent H1-receptor antagonism, mast cell stabilizing properties, and anti-inflammatory effects.[3] In vivo, Azelastine is metabolized primarily by the cytochrome P450 enzyme system, leading to the formation of several metabolites, including the active desmethylazelastine and the oxidative metabolite, this compound.[2][4] The formation of this compound occurs through the oxidation of the tertiary amine on the azepane ring, a metabolic transformation primarily mediated by Flavin-containing monooxygenases (FMOs).[1]

The presence of this compound as a metabolite necessitates its characterization for a complete understanding of the drug's disposition. Moreover, as an identified impurity, its detection and quantification are essential for ensuring the safety and quality of Azelastine drug products.[1][5] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and specificity.[6][7][8]

Principles of N-oxide Fragmentation in Mass Spectrometry

The fragmentation of N-oxides under mass spectrometric conditions, particularly with atmospheric pressure ionization (API) techniques like electrospray ionization (ESI), exhibits characteristic pathways that are crucial for their identification. A hallmark of N-oxide fragmentation is the neutral loss of an oxygen atom ([M+H-16]⁺) or a hydroxyl radical ([M+H-17]⁺).[9][10]

The loss of oxygen, often termed deoxygenation, can be a thermally-activated process within the ion source and is not solely dependent on collision-induced dissociation (CID).[9][11] This characteristic loss is a key diagnostic feature that helps distinguish N-oxide metabolites from isomeric hydroxylated metabolites, which would exhibit a neutral loss of water ([M+H-18]⁺).[9] The relative intensity of the deoxygenated fragment ion can often be influenced by the ion source temperature.[9]

Proposed Fragmentation Pathway of this compound

The molecular formula of Azelastine is C₂₂H₂₄ClN₃O, giving it a monoisotopic mass of 381.16 g/mol . The protonated molecule [M+H]⁺ is observed at m/z 382.2.[7][12] The molecular formula of this compound is C₂₂H₂₄ClN₃O₂, with an expected monoisotopic mass of 397.16 g/mol . The protonated molecule [M+H]⁺ is therefore expected at m/z 398.2 .

Based on the established fragmentation of the parent Azelastine molecule and the general principles of N-oxide fragmentation, we propose the following pathway for this compound:

  • Precursor Ion: The full scan mass spectrum in positive ion mode ESI will show the protonated molecular ion [M+H]⁺ at m/z 398.2 .

  • Primary Fragmentation (N-oxide specific): Upon CID, the primary and most diagnostic fragmentation will be the neutral loss of oxygen (-16 Da) from the N-oxide moiety. This results in a fragment ion at m/z 382.2 , which corresponds to the protonated Azelastine molecule. This deoxygenation is a signature fragmentation for N-oxides.[9][10][13]

  • Secondary Fragmentation (Azelastine Backbone): The fragment ion at m/z 382.2 (protonated Azelastine) will then undergo further fragmentation characteristic of the Azelastine structure itself. The most abundant product ion for Azelastine reported in multiple reaction monitoring (MRM) methods is m/z 112.2 .[7][12][14] This prominent fragment is generated through the cleavage of the bond between the phthalazinone moiety and the ethyl-azepane side chain, followed by the formation of the 1-methyl-azepane cation.

The proposed fragmentation cascade is visualized in the diagram below, which can be used to set up targeted MS/MS experiments for the detection of this compound.

G cluster_main Proposed Fragmentation of this compound A This compound [M+H]⁺ m/z 398.2 B Protonated Azelastine [M+H-16]⁺ m/z 382.2 A->B  -O (16 Da) (Deoxygenation) C 1-Methyl-azepane Cation m/z 112.2 B->C  Side Chain Cleavage

Caption: Proposed MS/MS fragmentation pathway for this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the sensitive and selective quantification of this compound in various matrices. Optimization may be required based on the specific matrix (e.g., plasma, urine, formulation) and instrumentation used.

Sample Preparation (Liquid-Liquid Extraction for Plasma)

This protocol is adapted from established methods for Azelastine analysis in plasma.[7]

  • Spiking: To a 1.0 mL aliquot of plasma, add the internal standard (IS), such as Azelastine-¹³C,d₃ or a structurally similar compound like clomipramine.[6][7]

  • Extraction: Add 5.0 mL of an extraction solvent (e.g., n-hexane:2-propanol, 97:3, v/v).[7]

  • Mixing: Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the clear organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 50:50 acetonitrile:5 mM ammonium acetate) and vortex briefly.[7]

  • Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography Parameters

The following conditions have been shown to be effective for the separation of Azelastine and its metabolites.[7][12]

ParameterRecommended Condition
Column C8 or C18 Column (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 6.4
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic: 70-80% B
Flow Rate 0.25 mL/min
Injection Volume 5 - 20 µL
Column Temperature Ambient or 35-40°C
Run Time < 5 minutes
Mass Spectrometry Parameters

Instrumentation should be a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 400°C
Curtain Gas 30 psi
Collision Gas (CAD) 5-8 psi (Nitrogen)
Nebulizer Gas 1 (GS1) 20 psi
Nebulizer Gas 2 (GS2) 16 psi
MRM Transitions for Quantification and Confirmation

To ensure confident identification and accurate quantification, at least two MRM transitions should be monitored for this compound.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed Use
This compound 398.2 382.2 Quantifier
This compound 398.2 112.2 Qualifier
Azelastine 382.2112.2For comparison
Internal Standard Specific to IS usedSpecific to IS usedQuantifier (IS)

Note: Collision energies must be optimized for the specific instrument to maximize the signal for each transition.

Workflow for Method Validation

A self-validating protocol ensures trustworthiness and reproducibility. The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:

G cluster_workflow Method Validation Workflow A Specificity & Selectivity B Linearity & Range A->B C Accuracy & Precision B->C D Limit of Detection (LOD) & Limit of Quantification (LOQ) C->D E Matrix Effect D->E F Stability E->F

Caption: Key parameters for LC-MS/MS method validation.

  • Specificity & Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and IS.[7]

  • Linearity & Range: Prepare calibration curves over the expected concentration range (e.g., 10-5000 pg/mL) and assess the correlation coefficient (r² > 0.99).[7][12]

  • Accuracy & Precision: Determine intra- and inter-day accuracy (% bias) and precision (% RSD) using quality control (QC) samples at low, medium, and high concentrations.[7]

  • LOD & LOQ: Establish the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.[7]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Conclusion

This application note details the theoretical and practical aspects of identifying this compound using mass spectrometry. The proposed fragmentation pathway, centered on the characteristic neutral loss of oxygen to form the m/z 382.2 ion, provides a robust basis for the development of selective and sensitive LC-MS/MS methods. The provided protocols for sample preparation and analysis serve as a comprehensive starting point for researchers in drug metabolism, pharmacokinetics, and pharmaceutical quality control, enabling the accurate characterization of this important metabolite and impurity.

References

  • Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. [Link]

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. National Institutes of Health (NIH). [Link]

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: Investigation of the activation process. ResearchGate. [Link]

  • Bioavailability and disposition of azelastine and fluticasone propionate when delivered by MP29-02, a novel aqueous nasal spray. British Journal of Clinical Pharmacology. [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]

  • Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention. [Link]

  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. [Link]

  • Synthesis and structure of azelastine-N-oxides. ResearchGate. [Link]

  • Structure of azelastine and its major metabolite. ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF AZELASTINE AND FLUTICASONE IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. ResearchGate. [Link]

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Journal of Drug Delivery and Therapeutics. [Link]

  • Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Drug Metabolism and Disposition. [Link]

  • Analytical methods for determination of azelastine hydrochloride and fluticasone propionate in different matrices: A mini review. Semantic Scholar. [Link]

  • Shital Sukhabhai Patel - Amazon S3. Amazon S3. [Link]

  • What is the mechanism of action for azelastine?. Dr.Oracle. [Link]

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. ResearchGate. [Link]

  • Fragmentation pattern of the degradation products of azelastine (I, III, IV, and V). ResearchGate. [Link]

Sources

FT-IR Analysis for N-Oxide Functional Group Confirmation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of N-Oxides in Drug Development

N-oxide functionalities are a cornerstone in medicinal chemistry, imparting unique physicochemical and pharmacological properties to therapeutic agents.[1][2] These moieties, characterized by a coordinate covalent bond between nitrogen and oxygen (N⁺–O⁻), can enhance aqueous solubility, modulate membrane permeability, and serve as bioisosteres for other functional groups.[1][2][3] Furthermore, the N-oxide group is often integral to the biological activity of drugs, acting as nitric oxide mimics or participating in redox-mediated therapeutic strategies.[4] Given their significance, the unambiguous confirmation of the N-oxide functional group is a critical step in the synthesis, quality control, and development of these pharmaceuticals.[3][5]

Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of molecules.[6][7] By probing the vibrational modes of chemical bonds, FT-IR provides a molecular fingerprint, allowing for the identification of specific functional groups.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of FT-IR spectroscopy for the confident confirmation of the N-oxide functional group. We will delve into the theoretical underpinnings of N-O bond vibrations, present detailed experimental protocols, and discuss the interpretation of spectral data, thereby providing a self-validating framework for your analyses.

Theoretical Principles: The Vibrational Signature of the N-O Bond

The N-O bond in an N-oxide is a unique entity, with its vibrational behavior being sensitive to the electronic and steric environment of the molecule. The primary vibrational modes of interest for FT-IR analysis are the N-O stretching (ν) and N-O bending (δ) vibrations.

N-O Stretching Vibrations (νN-O)

The N-O stretching vibration is the most characteristic and intense absorption band for N-oxides in the FT-IR spectrum.[9] Its position is influenced by several factors:

  • Hybridization of the Nitrogen Atom: The nature of the amine precursor (aliphatic or aromatic) significantly impacts the N-O stretching frequency.

  • Electronic Effects: Electron-donating or withdrawing substituents on the molecule can alter the bond strength and, consequently, the vibrational frequency.[10]

  • Hydrogen Bonding: The polar N⁺–O⁻ bond is a strong hydrogen bond acceptor, and its interaction with protic solvents or other molecules can cause a significant shift in the N-O stretching frequency.[3]

N-O Bending Vibrations (δN-O)

N-O bending vibrations are typically weaker than stretching vibrations and appear at lower wavenumbers. While less prominent, their presence can provide confirmatory evidence for the N-oxide functionality.

The following table summarizes the characteristic FT-IR absorption ranges for N-oxide functional groups:

Type of N-Oxide Vibrational Mode Characteristic Wavenumber Range (cm⁻¹) Intensity Notes
Aliphatic N-Oxides N-O Stretching (νN-O)970 - 920StrongCan be sensitive to hydrogen bonding, shifting to lower wavenumbers.
N-O Bending (δN-O)~840Medium to Weak
Aromatic N-Oxides (e.g., Pyridine N-oxide) N-O Stretching (νN-O)1300 - 1200StrongThe higher frequency compared to aliphatic N-oxides is due to the contribution of resonance structures.[11]
N-O Bending (δN-O)850 - 800Medium

Experimental Protocols: A Step-by-Step Guide

Acquiring high-quality, reproducible FT-IR spectra is paramount for accurate functional group confirmation. This section outlines detailed protocols for sample preparation and data acquisition.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample N-Oxide Compound Hygroscopic Hygroscopic Sample? (Yes/No) Sample->Hygroscopic Dry Dry Sample (Desiccator/Vacuum Oven) Hygroscopic->Dry Yes KBr Prepare KBr Pellet Hygroscopic->KBr No Dry->KBr Background Collect Background Spectrum KBr->Background ATR_Solid Use ATR (Solid) ATR_Solid->Background Solution Prepare Solution ATR_Liquid Use ATR (Liquid) Solution->ATR_Liquid ATR_Liquid->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Process Process Spectrum (Baseline Correction, etc.) Sample_Scan->Process Identify Identify Characteristic Peaks (νN-O, δN-O) Process->Identify Compare Compare with Reference Spectra Identify->Compare Confirm Confirm N-Oxide Presence Compare->Confirm

Caption: Experimental workflow for FT-IR analysis of N-oxides.

Protocol 1: Sample Preparation

The choice of sample preparation technique depends on the physical state of the sample and its properties, particularly its hygroscopicity, as many N-oxides are hygroscopic.[1]

A. For Solid, Non-Hygroscopic Samples (KBr Pellet Method): [12]

  • Grind the Sample: In an agate mortar and pestle, grind 1-2 mg of the solid N-oxide sample to a fine powder.

  • Mix with KBr: Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Press the Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Mount the Pellet: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

B. For Solid, Hygroscopic Samples (ATR Method): [12]

Attenuated Total Reflectance (ATR) is the preferred method for hygroscopic samples as it minimizes exposure to atmospheric moisture.[13]

  • Clean the ATR Crystal: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place the Sample: Place a small amount of the solid N-oxide sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

C. For Liquid Samples or Solutions (Liquid Cell or ATR Method):

  • Neat Liquids: A drop of the liquid can be placed between two KBr or NaCl plates.[4]

  • Solutions: Dissolve the N-oxide in a suitable solvent that has minimal interference in the spectral region of interest. The solution can then be analyzed using a liquid cell or by placing a drop on the ATR crystal.[12]

Protocol 2: Data Acquisition
  • Instrument Purge: Purge the FT-IR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[13]

  • Background Spectrum: Collect a background spectrum using the same sample preparation method but without the sample (e.g., an empty KBr pellet or a clean ATR crystal).

  • Sample Spectrum: Place the prepared sample in the instrument and collect the sample spectrum.

  • Data Collection Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (increase for higher signal-to-noise ratio)

Data Interpretation: Decoding the N-Oxide Signature

A systematic approach to spectral interpretation is crucial for reliable results.

Diagram of Spectral Interpretation Logic

spectral_interpretation Start Processed FT-IR Spectrum Check_Stretching Look for Strong Band 1300-1200 cm⁻¹ (Aromatic) 970-920 cm⁻¹ (Aliphatic) Start->Check_Stretching No_Stretching N-O Stretching Absent Check_Stretching->No_Stretching No Stretching_Present N-O Stretching Present Check_Stretching->Stretching_Present Yes Check_Bending Look for Medium/Weak Band 850-800 cm⁻¹ (Aromatic) ~840 cm⁻¹ (Aliphatic) Bending_Present N-O Bending Present Check_Bending->Bending_Present Yes No_Bending N-O Bending Absent (Consider other evidence) Check_Bending->No_Bending No Conclusion_Negative N-Oxide Not Confirmed No_Stretching->Conclusion_Negative Stretching_Present->Check_Bending Conclusion_Positive N-Oxide Confirmed Bending_Present->Conclusion_Positive Other_Evidence Analyze Fingerprint Region & Other Functional Groups No_Bending->Other_Evidence Other_Evidence->Conclusion_Positive Supportive

Caption: Logical flow for interpreting FT-IR spectra for N-oxide confirmation.

  • Identify the N-O Stretching Band: This is the primary indicator. Look for a strong absorption band in the 1300-1200 cm⁻¹ region for aromatic N-oxides or the 970-920 cm⁻¹ region for aliphatic N-oxides.

  • Confirm with the N-O Bending Band: Look for a weaker band in the 850-800 cm⁻¹ (aromatic) or around 840 cm⁻¹ (aliphatic) region to support the initial assignment.

  • Analyze the Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that is unique to the molecule.[14] Compare the obtained spectrum with a reference spectrum of a known N-oxide or the starting amine to identify changes consistent with N-oxidation.

  • Consider Potential Interferences: Be aware of other functional groups that may have absorptions in the same region. For example, C-O stretching vibrations can also appear in the 1300-1000 cm⁻¹ range.[5] The intensity and sharpness of the N-O stretching band are often distinguishing features.

Conclusion

FT-IR spectroscopy is an indispensable tool for the confirmation of the N-oxide functional group in drug development and chemical research. By understanding the theoretical principles of N-O bond vibrations and adhering to rigorous experimental protocols, researchers can confidently identify and characterize these important molecules. The combination of characteristic stretching and bending vibrations, coupled with a careful analysis of the entire spectrum, provides a robust and self-validating method for confirming the presence of the N-oxide moiety.

References

  • Al-Ghorbani, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(1), 1-30. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Kwiecień, A., & Hulme, C. (2017). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Molecules, 22(5), 787. [Link]

  • Ilardi, E. A., & Stivala, C. E. (2013). Heterocyclic N-oxides. Comprehensive Organic Synthesis II, 6, 529-570.
  • Katritzky, A. R., & Lagowski, J. M. (1967). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Smith, B. C. (1999).
  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
  • Stuart, B. H. (2004).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Ghersetti, S., & Lusa, A. (1965). The infrared spectrum of pyridine N-oxide. Spectrochimica Acta, 21(6), 1067-1073.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Bruker. (n.d.). FT-IR Spectroscopy. [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Kasha, M. (1950). Characterization of electronic transitions in complex molecules. Discussions of the Faraday Society, 9, 14-19.
  • Chalmers, J. M., & Griffiths, P. R. (Eds.). (2002).
  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.
  • George, W. O., & McIntyre, P. S. (1987). Infrared Spectroscopy. John Wiley & Sons.
  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Consolidated Volume I.

Sources

Application Notes & Protocols for the Quantification of Azelastine N-oxide in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality Control

Azelastine, a potent second-generation H1-receptor antagonist, is widely used in the treatment of allergic rhinitis and conjunctivitis. The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity.[1] Impurities, which are undesired chemical substances with no therapeutic benefit, can arise during the manufacturing process, synthesis of the active pharmaceutical ingredient (API), or through degradation of the drug product over its shelf life.[2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[1][4][5]

This technical guide focuses on a specific and critical impurity of Azelastine: Azelastine N-oxide . As an oxidative metabolite and a primary product of oxidative degradation, its presence and concentration in Azelastine-containing drug products must be carefully monitored to ensure product quality, stability, and patient safety.[6] This document provides a comprehensive overview and detailed protocols for the application of this compound as a reference standard in the quality control of Azelastine drug products.

This compound: A Key Marker for Oxidative Degradation

This compound (C₂₂H₂₄ClN₃O₂) is formed through the oxidation of the tertiary amine group within the azepane ring of the Azelastine molecule.[6] This transformation can be induced by exposure to oxidative stress, such as treatment with hydrogen peroxide (H₂O₂), a common practice in forced degradation studies designed to assess the stability of a drug substance.[6][7] The formation of this compound is a critical quality attribute to monitor, as it indicates potential instability of the drug product when exposed to oxidizing conditions.

The control of this compound falls under the purview of ICH Q3A(R2) and Q3B(R2) guidelines, which address impurities in new drug substances and new drug products, respectively.[5][8] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4] Therefore, a validated, stability-indicating analytical method capable of accurately quantifying this compound is essential for regulatory compliance and batch release testing.

Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

A stability-indicating analytical method is one that can accurately measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities.[1][6] For the analysis of Azelastine and its impurities, including this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely accepted and robust technique.[1][6][9] This method offers the necessary specificity, sensitivity, and precision to resolve and quantify Azelastine from its related substances.

The following sections provide a detailed protocol for a stability-indicating HPLC method specifically tailored for the quantification of this compound in an Azelastine-containing nasal spray formulation.

Experimental Protocol: Quantification of this compound in Nasal Spray

This protocol is adapted from established and validated methods for Azelastine impurity profiling.[1][9]

Reagents and Materials
  • Azelastine Hydrochloride Reference Standard (USP or EP grade)

  • This compound Reference Standard[9][10][11]

  • Azelastine Nasal Spray (Sample)

  • Acetonitrile (HPLC grade)

  • 1-Octane sulfonic acid sodium salt

  • Trifluoroacetic acid (TFA)

  • Orthophosphoric acid

  • Water (HPLC grade or equivalent)

  • 0.45 µm Nylon syringe filters

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and a UV/PDA detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • pH meter.

  • Sonicator.

Chromatographic Conditions
ParameterConditionRationale
Column Baker bond phenyl hexyl, 250 x 4.6 mm, 5 µmProvides excellent resolution for polar and non-polar analytes.[1][9]
Mobile Phase A 0.2 g/L 1-Octane sulfonic acid sodium salt and 0.5 mL/L TFA in waterThe ion-pairing agent improves the peak shape of basic compounds like Azelastine. TFA helps to control the pH and improve peak symmetry.[1]
Mobile Phase B Acetonitrile with 0.02% TFAA common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes.[1]
Gradient Elution See Table 1 belowA gradient program is necessary to elute both the more polar N-oxide and the parent drug with good peak shape and resolution within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[1][9]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 239 nmA suitable wavelength for the detection of both Azelastine and its related impurities.[1][9]
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.
Diluent 0.5% Orthophosphoric acid in water : Acetonitrile (20:80, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.[1]

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0 70 30
10 70 30
35 40 60
45 40 60
50 70 30

| 60 | 70 | 30 |

Preparation of Solutions
  • Standard Stock Solution of Azelastine (400 µg/mL): Accurately weigh about 40 mg of Azelastine Hydrochloride reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solution (Azelastine 4 µg/mL, this compound 1 µg/mL): Pipette 1.0 mL of the Azelastine standard stock solution and 1.0 mL of the this compound standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (from Nasal Spray): Transfer a volume of the nasal spray formulation equivalent to 10 mg of Azelastine into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 4000 RPM for 10 minutes. Filter the supernatant through a 0.45 µm nylon syringe filter before injection.

System Suitability Test (SST)

Before starting the analysis, inject the working standard solution five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (for both peaks) ≤ 2.0
Theoretical Plates (for both peaks) ≥ 2000
Resolution (between Azelastine and this compound) ≥ 2.0
%RSD for Peak Area (n=5) ≤ 2.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test and ensure all criteria are met.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the working standard solution.

  • Inject the prepared sample solution.

  • Identify the peaks of Azelastine and this compound in the sample chromatogram by comparing their retention times with those from the standard chromatogram.

  • Calculate the concentration of this compound in the sample using the following formula:

    % this compound = (Area of N-oxide in Sample / Area of N-oxide in Standard) x (Concentration of N-oxide in Standard / Concentration of Azelastine in Sample) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the quality control process for this compound.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Reporting sample Azelastine Nasal Spray prep_sample Dilution & Filtration sample->prep_sample sst System Suitability Test (SST) ref_std This compound Reference Standard prep_std Prepare Working Standard ref_std->prep_std hplc_run Inject Blank, Standard, & Sample sst->hplc_run sst->hplc_run data_acq Data Acquisition (Chromatograms) hplc_run->data_acq peak_id Peak Identification (by Retention Time) data_acq->peak_id calc Calculate % Impurity peak_id->calc report Report Results vs. Specification calc->report

Caption: Workflow for this compound quantification.

Method Validation and Expected Results

The described analytical method should be fully validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Typical Validation Parameters and Acceptance Criteria

Validation ParameterTypical Acceptance CriteriaExample Data[1][9]
Specificity No interference from blank or placebo at the retention time of this compound. Peak purity of analyte peaks should pass.Peak purity angle < peak purity threshold.
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995 over the range of LOQ to 150% of the specification limit.
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 103.2% at three concentration levels.
Precision (%RSD) Repeatability (n=6): ≤ 5.0%Intermediate Precision: ≤ 5.0%Repeatability = 2.5% RSDIntermediate Precision = 3.1% RSD
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.006 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.019 µg/mL

Forced Degradation Studies

To confirm the stability-indicating nature of the method, forced degradation studies should be performed on the Azelastine drug product. The sample is subjected to stress conditions such as acid, base, oxidation, heat, and light.

Table 3: Example Results from Forced Degradation of Azelastine Nasal Spray

Stress ConditionObservation% Degradation of Azelastine% this compound Formed
Acid (0.1N HCl, 60°C, 24h) Significant degradation of Azelastine.~8.7%[1][9]Not a primary acid degradation product.
Base (0.1N NaOH, 60°C, 24h) Major degradation of Azelastine.~15.0%[1][9]Not a primary base degradation product.
Oxidative (3% H₂O₂, RT, 24h) Formation of a major degradation peak.~5-10%Major degradant, identified as this compound.
Thermal (80°C, 48h) Minimal degradation.< 2.0%Negligible formation.
Photolytic (ICH guidelines) Some degradation observed.~3-5%Minor formation.

These studies are crucial to demonstrate that the analytical method can separate the main degradation products, including this compound, from the parent drug, thus ensuring accurate quantification during stability studies.

Conclusion and Further Applications

The control of this compound is a critical aspect of ensuring the quality and safety of Azelastine-containing pharmaceuticals. The RP-HPLC method detailed in this guide provides a robust and reliable framework for the routine quality control analysis of this specific impurity. By employing a well-characterized reference standard and a validated, stability-indicating method, researchers, scientists, and drug development professionals can confidently monitor the impurity profile of their products, meet stringent regulatory requirements, and ultimately ensure patient safety.

This protocol can also serve as a foundation for other applications, including:

  • Stability testing of new formulations.

  • Comparative studies of different manufacturing processes.

  • Characterization of unknown impurities by coupling the HPLC to a mass spectrometer (LC-MS).

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Bhope, S., et al. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Journal of AOAC INTERNATIONAL, 106(4), 896-905. [Link]

  • PubMed. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Azelastine EP Impurities and USP Related Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azelastine-Impurities. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azelastine-Impurities. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and structure of azelastine-N-oxides. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Azelastine Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • YouTube. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Azelastine N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Azelastine N-oxide. This document is designed for researchers, chemists, and drug development professionals actively working on the synthesis, purification, and characterization of this critical Azelastine metabolite and impurity. Here, we move beyond basic protocols to address the nuanced challenges you may face in the lab, providing troubleshooting advice and optimized methodologies grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

This compound is a primary oxidative metabolite and a known impurity of Azelastine, a second-generation antihistamine.[1] Its synthesis is crucial for several reasons in pharmaceutical development:

  • Reference Standard: It serves as a high-purity chemical reference standard for analytical method development, validation, and quality control of Azelastine active pharmaceutical ingredients (API) and final drug products.[1][2]

  • Impurity Profiling: Regulatory bodies require the identification and characterization of all potential impurities in a drug substance to ensure safety and efficacy.[3] Synthesizing this compound allows for its precise quantification in stability and batch release testing.

  • Metabolic Studies: Understanding the biotransformation of Azelastine is key to its pharmacokinetic and pharmacodynamic profile. The N-oxide is formed in the liver by Flavin-containing monooxygenases (FMOs).[1]

Q2: What is the primary synthetic route for this compound?

The most common and direct method is the oxidation of the tertiary amine on the azepane ring of the Azelastine parent molecule.[1] While various oxidizing agents can be used for N-oxidation of tertiary amines, hydrogen peroxide (H₂O₂) is the most frequently cited reagent for this specific transformation.[4][5] Other oxidants like potassium peroxymonosulfate have also been successfully used for analogous alkaloid N-oxide syntheses.[1][4]

Q3: The oxidation creates a new chiral center. What is the stereochemical outcome of the synthesis?

Azelastine itself is a racemic mixture. The N-oxidation of the nitrogen atom within the azepane ring introduces a new stereocenter. Consequently, the chemical synthesis of this compound results in a racemic mixture of diastereomers.[1][4] This is a critical consideration for analytical method development, as chromatographic methods must be capable of resolving or accurately quantifying this mixture.[2]

Troubleshooting Guide: Reaction Optimization

This section addresses specific experimental challenges in a question-and-answer format.

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue stemming from incomplete conversion, product degradation, or losses during work-up. Let's break down the potential causes and solutions.

  • Cause 1: Incomplete Reaction

    • Explanation: The N-oxidation of tertiary amines can be slower than anticipated, especially if reaction parameters are not optimized.

    • Solutions:

      • Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For hydrogen peroxide (30-35% aq.), start with 1.5-2.0 molar equivalents relative to Azelastine. A significant excess should be avoided to minimize side reactions.

      • Temperature Control: The reaction is exothermic.[6] While heating can increase the reaction rate, excessive temperatures (>60-70°C) can lead to degradation of both the peroxide oxidant and the N-oxide product.[7] A study has noted successful oxidation at 50°C.[4] We recommend starting at room temperature and gently warming to 45-55°C while monitoring the reaction progress by TLC or HPLC.

      • Reaction Time: Monitor the disappearance of the Azelastine starting material. These reactions can take several hours to reach completion. An overnight stir at a controlled temperature is often effective.

  • Cause 2: Product Degradation

    • Explanation: N-oxides can be thermally labile and may undergo rearrangement or elimination reactions under harsh conditions (e.g., high heat, presence of acids or metals).[7] Residual oxidant can also contribute to degradation during work-up and concentration.

    • Solutions:

      • Quench Carefully: After the reaction is complete, it is critical to quench any remaining hydrogen peroxide. A solution of sodium sulfite or sodium thiosulfate is effective until a peroxide test strip indicates its absence.[7]

      • Avoid High Temperatures: Use a rotary evaporator with a water bath temperature below 40°C for solvent removal.

  • Cause 3: Work-up and Extraction Losses

    • Explanation: this compound is significantly more polar and has higher water solubility than the parent Azelastine. This can lead to poor recovery during aqueous work-up if the incorrect extraction solvent is used.

    • Solutions:

      • Solvent Choice: Use a robust polar organic solvent for extraction, such as dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol.

      • pH Adjustment: Do not perform the extraction under acidic conditions, as the N-oxide will be protonated and highly water-soluble. Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction.

      • Salting Out: Add sodium chloride to the aqueous layer to decrease the solubility of the N-oxide and improve extraction efficiency.

Q5: My final product is contaminated with unreacted Azelastine. How can I improve purification?

Separating the highly polar N-oxide from the less polar tertiary amine starting material is a classic purification challenge.[8][9]

  • Explanation: The product and starting material have very different polarities. While this is advantageous, the N-oxide's polarity can cause it to streak or bind irreversibly to standard silica gel.

  • Solutions:

    • Chromatography System: Flash column chromatography on silica gel is the standard method.

    • Eluent System: A gradient elution is highly recommended. Start with a less polar mobile phase (e.g., 100% DCM or Ethyl Acetate) to elute non-polar impurities and unreacted Azelastine. Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 15% Methanol in DCM.

    • Tailing Reduction: To prevent streaking and improve recovery, add a small amount of a basic modifier to your mobile phase. Recommended options include:

      • 0.5-1% Triethylamine (Et₃N)

      • 0.5-1% Ammonium Hydroxide (prepare the mobile phase fresh) This deactivates acidic sites on the silica gel, preventing strong ionic binding of the basic N-oxide.[9]

    • TLC Visualization: Use a combination of UV light and a Dragendorff stain. The stain is highly effective for visualizing nitrogen-containing compounds, including tertiary amines and N-oxides, and will help you differentiate fractions.[9]

Q6: I'm observing unexpected side products. What are they and how can I prevent them?

  • Explanation: Over-oxidation or reaction with impurities in the starting material can lead to undesired products. Known process-related impurities of Azelastine include desmethyl and nitroso derivatives.[3][4] While N-oxidation is generally selective, harsh conditions can promote other reactions.

  • Solutions:

    • Purity of Starting Material: Use high-purity Azelastine (≥98%) as your starting material.

    • Control Reaction Conditions: As mentioned, avoid excessive temperatures and a large excess of the oxidizing agent. The goal is to find the mildest conditions that drive the reaction to completion.

    • Inert Atmosphere: While not always necessary for H₂O₂ oxidations, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent unwanted side reactions mediated by atmospheric oxygen, especially if trace metal catalysts are present.[7]

Optimized Protocol and Data

Experimental Workflow Diagram

The following diagram outlines the complete workflow from synthesis to characterization.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Oxidation Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification & Analysis Azelastine Azelastine HCl (Free-based) Solvent Solvent (e.g., Methanol) Azelastine->Solvent Setup Dissolve & Cool (0-5°C) Solvent->Setup Oxidant Add H₂O₂ (35%) (1.5-2.0 eq) Setup->Oxidant React Warm to 45-55°C Monitor by TLC/HPLC Oxidant->React Quench Cool & Quench (aq. Na₂SO₃) React->Quench Concentrate Remove Organic Solvent Quench->Concentrate Extract Extract with DCM (3x) Concentrate->Extract Dry Dry (Na₂SO₄) & Filter Extract->Dry Purify Flash Chromatography (DCM/MeOH + 1% Et₃N) Dry->Purify Analyze Characterize (NMR, MS, HPLC) Purify->Analyze Product This compound (Diastereomeric Mixture) Analyze->Product

Caption: Workflow for this compound synthesis.

Table 1: Key Reaction Parameters & Expected Outcomes
ParameterRecommended ConditionRationale & Expected Outcome
Oxidant Hydrogen Peroxide (30-35% aq.)Effective, clean (byproduct is water), and cost-efficient.[6]
Stoichiometry 1.5 - 2.0 molar equivalentsEnsures complete conversion without excessive side-product formation.
Solvent Methanol, DichloromethaneSolubilizes Azelastine; Methanol is often used with H₂O₂.[10]
Temperature 45 - 55 °CBalances reaction rate against thermal degradation of the N-oxide.[4][7]
Work-up Quench aq. Sodium Sulfite (Na₂SO₃)Safely neutralizes excess peroxide to prevent degradation during concentration.[7]
Purification Silica Gel ChromatographySeparates the polar N-oxide from the non-polar starting material.
Mobile Phase DCM/MeOH gradient + 1% Et₃NEffectively elutes the product while preventing streaking on the column.[9]
Step-by-Step Synthesis Protocol

Materials:

  • Azelastine (free base)

  • Hydrogen Peroxide (35% w/w aqueous solution)

  • Methanol (ACS grade)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Chloride (NaCl)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Silica Gel (for flash chromatography)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Azelastine (1.0 eq) in Methanol (10 mL per gram of Azelastine).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.

  • Oxidant Addition: Add hydrogen peroxide (35%, 1.5 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Transfer the flask to a heating mantle with a temperature controller and heat to 50°C. Monitor the reaction's progress by TLC (e.g., 9:1 DCM/MeOH, visualizing with UV and Dragendorff stain). The N-oxide product will have a lower Rf than the starting material.

  • Quenching: Once the starting material is consumed (typically 4-8 hours), cool the mixture back to 0-5°C. Slowly add a saturated aqueous solution of sodium sulfite until a peroxide test strip indicates the absence of peroxide.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator (bath temp < 40°C).

  • Extraction: To the remaining aqueous residue, add a saturated NaCl solution and extract three times with dichloromethane.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Equilibrate the column with 98:2 DCM/MeOH + 1% Et₃N. Load the sample and elute with a gradient of 2% to 15% methanol in DCM (containing 1% Et₃N throughout).

  • Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Characterize the final product, a white to pale-yellow solid[11], by HPLC, Mass Spectrometry, and NMR to confirm identity and purity (>95%).[11][] Store under an inert atmosphere at -20°C.[11][13]

Reaction Mechanism

The synthesis is a nucleophilic attack of the amine on the peroxide.

G Azelastine Azelastine (Azepane-N:) N_Oxide This compound (Azepane-N⁺-O⁻) Azelastine->N_Oxide Nucleophilic Attack H2O2 H₂O₂ (H-O-O-H) Water Water (H₂O) H2O2->Water Reduction

Caption: N-oxidation of Azelastine by H₂O₂.

References

  • ResearchGate. (2022). Synthesis and structure of azelastine-N-oxides. Request PDF. Retrieved from [Link]

  • Axios Research. (n.d.). This compound HCl (Mixture of Diastereomers). Axios Research. Retrieved from [Link]

  • Chindhe, S. A., et al. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. ResearchGate. Retrieved from [Link]

  • Veeprho. (n.d.). This compound (Mixture of Diastereomers) | CAS 640279-88-5. Veeprho. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azelastine-Impurities. Pharmaffiliates. Retrieved from [Link]

  • SynZeal. (n.d.). Azelastine Impurities. SynZeal. Retrieved from [Link]

  • IJCRT.org. (2022). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. IJCRT.org. Retrieved from [Link]

  • Google Patents. (2012). CN102391253A - Synthetic technology of azelastine hydrochloride. Google Patents.
  • Reddit. (2023). Reaction Advice for Synthesizing an N-oxide from a Tertiary Amine. Reddit. Retrieved from [Link]

  • Reddit. (2023). Reaction Advice for Synthesizing an N-oxide from a Tertiary Amine. Reddit. Retrieved from [Link]

  • Lücking, U. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2021). Kinetics and Intensification of Tertiary Amine N-Oxidation: Towards a Solvent-less, Continuous and Sustainable Process. ResearchGate. Retrieved from [Link]

Sources

Resolving peak tailing of Azelastine N-oxide in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azelastine N-oxide Analysis

Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into troubleshooting and method optimization for reversed-phase HPLC.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound peak exhibiting significant tailing in my reversed-phase HPLC analysis?

Answer:

Peak tailing is the most common chromatographic challenge for basic compounds like Azelastine and its N-oxide metabolite. The primary cause is undesirable secondary interactions between the analyte and the stationary phase.[1] Azelastine has a basic pKa of approximately 9.54, and its N-oxide derivative retains this basic character.[2] This leads to a strong electrostatic interaction with acidic silanol groups (Si-OH) on the surface of silica-based columns, which are the cornerstone of reversed-phase HPLC.[3][4]

Here's the underlying mechanism:

  • Silanol Activity: Silica-based columns have residual, unreacted silanol groups on their surface. These groups have a pKa around 3.8–4.2 and become ionized (Si-O⁻) at mobile phase pH values above this range.[5]

  • Analyte Protonation: In typical reversed-phase mobile phases (pH 3-7), the basic nitrogen on this compound will be protonated, carrying a positive charge.

  • Secondary Retention: This positively charged analyte then interacts strongly with the negatively charged silanol sites, creating a secondary retention mechanism alongside the primary hydrophobic interaction.[1][4] Molecules that experience this stronger, secondary interaction are retained longer, leading to a "tail" on the backside of the chromatographic peak.[6]

This issue is often more pronounced on older, Type A silica columns, which have a higher concentration of metal impurities that increase the acidity of the silanol groups.[4][7]

Q2: What are the first and simplest adjustments I can make to my mobile phase to improve the peak shape?

Answer:

Before considering a change in hardware like the column, optimizing the mobile phase chemistry is the most effective first step. The goal is to minimize the silanol interactions.

Strategy 1: Lower the Mobile Phase pH

Operating at a low pH (typically ≤ 3.0) is a highly effective strategy.[1][8] At this pH, the vast majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing the strong ionic interaction with the protonated this compound.[5]

Strategy 2: Add an Amine Modifier

Incorporating a small amount of a basic "sacrificial amine" like triethylamine (TEA) into the mobile phase is a classic and effective technique.[9][10]

  • Mechanism of Action: TEA, being a small basic molecule, is also protonated in the mobile phase. It competes with the analyte for the active, ionized silanol sites on the stationary phase.[11] By effectively "masking" or "shielding" these sites, TEA prevents this compound from engaging in these strong secondary interactions, resulting in a more symmetrical peak.[10][12]

  • Typical Concentration: A concentration of 10-25 mM is usually sufficient.[7] While effective, be aware that TEA can be difficult to remove from a column, so it's often recommended to dedicate a column to methods using this additive.[13]

Below is a workflow diagram to guide your initial troubleshooting steps.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Start: Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH > 3.5? start->check_ph lower_ph Action: Lower pH to 2.5 - 3.0 using 0.1% Formic or Trifluoroacetic Acid check_ph->lower_ph  Yes add_tea Action: Add 10-25 mM Triethylamine (TEA) to the Mobile Phase check_ph->add_tea  No / pH cannot be lowered re_eval1 Re-evaluate Peak Shape lower_ph->re_eval1 check_column Problem Persists: Consider Column & Other Factors re_eval1->check_column Tailing Persists re_eval2 Re-evaluate Peak Shape add_tea->re_eval2 re_eval2->check_column Tailing Persists

Caption: Initial troubleshooting workflow for this compound peak tailing.

Q3: I've adjusted the pH and tried an amine modifier, but the tailing is still not acceptable. What advanced strategies or column choices should I consider?

Answer:

If simple mobile phase adjustments are insufficient, the issue likely lies with the fundamental chemistry of your column or other system factors.

Advanced Strategy: Column Technology

Modern HPLC columns are designed specifically to overcome the challenges of analyzing basic compounds. Switching to a more appropriate column is the most robust long-term solution.

Column TypeMechanism for Reducing TailingRecommended For
High-Purity, End-Capped Silica (Type B) Uses silica with very low metal content and covers most residual silanols with a secondary bonding (e.g., trimethylsilyl groups). This drastically reduces the number of active sites available for interaction.[1][6][8]General purpose analysis of basic compounds. A significant improvement over older Type A columns.
Polar-Embedded Phase Incorporates a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This polar group creates a shielding effect, preventing basic analytes from accessing the underlying silica surface and its silanol groups.[12][14]Excellent choice for basic compounds, often providing superior peak shape without the need for amine modifiers.
Hybrid Particle Technology These columns use particles made of a silica-organic polymer hybrid. This reduces the number of surface silanols compared to 100% silica-based columns, leading to less interaction and better peak shape for bases.Provides excellent performance and stability across a wider pH range.

Other Potential Causes to Investigate:

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[8] To test for this, dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, mass overload was a contributing factor.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[3] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made with zero dead volume.[3]

  • Column Contamination or Degradation: A partially blocked inlet frit or a void at the head of the column can distort peak shape.[1][8] Try backflushing the column (if the manufacturer allows) or replacing it if it is old or has been subjected to harsh conditions.

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how modifiers and modern columns mitigate this.

Caption: Mechanisms of peak tailing and mitigation strategies.

Q4: Can you provide a starting experimental protocol for a robust HPLC method for this compound?

Answer:

Certainly. This protocol is a robust starting point designed to minimize peak tailing by incorporating the principles discussed above.

Objective: To achieve a symmetric peak (Tailing Factor ≤ 1.5) for this compound.

Protocol: HPLC Method for this compound

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column Selection:

    • Primary Recommendation: A modern, high-purity, end-capped C18 or a polar-embedded C18 column.

    • Example: Waters XBridge C18, Phenomenex Luna Omega Polar C18, or equivalent.

    • Dimensions: 4.6 x 150 mm, 3.5 µm particle size (for HPLC); smaller dimensions for UHPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) Formic Acid in HPLC-grade water. Filter through a 0.22 µm membrane filter. This will set the pH to approximately 2.7, which is ideal for protonating silanols.

    • Mobile Phase B (Organic): Acetonitrile.

  • Chromatographic Conditions:

    • Mode: Gradient elution (recommended for separating from parent drug or other impurities).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 80% B

      • 12-14 min: 80% B

      • 14-14.1 min: 80% to 10% B

      • 14.1-20 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 239 nm (based on methods for the parent compound, verify with your standard).[15]

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Dissolve the sample in a diluent that is similar to the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to prevent peak distortion from solvent mismatch.

Self-Validation:

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Tailing Factor: The USP tailing factor for the this compound peak should be ≤ 1.5.

This method provides a strong foundation. The gradient can be adjusted to optimize the resolution between this compound and any other compounds of interest in your sample.

References

  • Which column for basic analytes - Chromatography Forum. (2008). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC International. Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Element. Retrieved from [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). Phenomenex. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (n.d.). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
  • Quick Picks: HPLC Columns. (n.d.). Labcompare.com. Retrieved from [Link]

  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. (n.d.). MicroSolv. Retrieved from [Link]

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. (n.d.). NIH. Retrieved from [Link]

  • Method from Mars? Coping with Chromatographic Legacies. (2019). LCGC International. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. (2024). IJNRD. Retrieved from [Link]

  • SIMULTANEOUS HPLC METHOD DEVELOPMENT FOR AZELASTINE HCl AND FLUTICASONE PROPIONATE NASAL SPRAY FORMULATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. (2023). PubMed. Retrieved from [Link]

  • Azelastine. (n.d.). PubChem. Retrieved from [Link]

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. (2018). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • This compound. (n.d.). Allmpus. Retrieved from [Link]

  • (S)-Azelastine N-Oxide. (n.d.). PubChem. Retrieved from [Link]

Sources

Addressing co-elution of Azelastine N-oxide with other impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for resolving complex chromatographic challenges in Azelastine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals encountering co-elution issues, specifically involving Azelastine N-oxide.

As Senior Application Scientists, we understand that chromatographic separations are a blend of art and science. This guide moves beyond generic advice to provide in-depth, scientifically-grounded strategies to diagnose, troubleshoot, and resolve the co-elution of this compound with other process-related impurities and degradants.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its separation from other impurities so challenging?

This compound is a primary metabolite and a potential oxidative degradation product of Azelastine.[1] Its separation presents a unique challenge for several reasons:

  • Polarity: The N-oxide functional group significantly increases the polarity of the molecule compared to the parent Azelastine. In reversed-phase HPLC, this can lead to poor retention and elution near the void volume, where other polar impurities may also appear.

  • Structural Similarity: Apart from the N-oxide moiety, its core structure is identical to Azelastine and closely related to other impurities, making it difficult for standard stationary phases (like C18) to differentiate between them.

  • Formation of Diastereomers: The oxidation of the nitrogen atom in the azepane ring of Azelastine creates a new chiral center. Since Azelastine itself is a racemic mixture, this results in the formation of a mixture of diastereomers of the N-oxide.[2][3] These diastereomers may have very similar chromatographic behavior, further complicating the peak shape or appearing as closely eluting peaks that can be mistaken for a single impurity.

Q2: How can I confirm that I have a co-elution issue involving this compound and not just poor peak shape?

This is a critical first step. What appears to be a tailing or fronting peak might actually be two or more unresolved compounds.[4]

Initial Diagnosis Protocol:

  • Use a Photodiode Array (PDA/DAD) Detector: A PDA detector is invaluable for assessing peak purity.[4][5]

    • Procedure: Integrate the suspect peak and perform a peak purity analysis using your chromatography data system (CDS) software. The software compares UV-Vis spectra taken across the peak (at the upslope, apex, and downslope).

    • Interpretation: If the spectra are non-homogenous, the software will flag the peak as impure, strongly indicating co-elution.[5]

  • Leverage Mass Spectrometry (MS): If you have an LC-MS system, this is the most definitive tool.

    • Procedure: Analyze the mass spectra across the chromatographic peak.

    • Interpretation: The presence of multiple parent ions (m/z) under a single chromatographic peak is definitive proof of co-elution. For this compound, you would expect an m/z corresponding to [M+H]+ of approximately 398.9 g/mol (for the chlorine isotope pattern), while Azelastine would be ~382.9 g/mol . Other impurities will have different masses. LC/APCI-MS can be particularly useful to distinguish N-oxides, which can produce distinct [M + H - O]+ ions.[6]

  • Vary Chromatographic Conditions: A simple, yet effective test is to slightly alter the mobile phase composition. If the single peak distorts, splits, or a shoulder becomes more pronounced, it is likely due to co-elution.

In-Depth Troubleshooting Guide

Q3: I've confirmed co-elution with this compound. What is the most logical and systematic way to approach this problem?

The key to resolving co-eluting peaks lies in manipulating the three core parameters of the Resolution Equation (Rs) : Efficiency (N), Retention Factor (k'), and Selectivity (α) . For co-elution, changing the selectivity is almost always the most impactful strategy.[4]

Below is a workflow designed to systematically address the issue.

Troubleshooting_Workflow Start Co-elution of This compound Confirmed Check_k Step 1: Assess Retention Is k' of the N-oxide > 1.5? Start->Check_k Adjust_MP Weaken Mobile Phase (Increase Aqueous %) Check_k->Adjust_MP No Check_Selectivity Step 2: Modify Selectivity (α) Check_k->Check_Selectivity Yes Adjust_MP->Check_k Re-evaluate pH_Screen A: Mobile Phase pH Screening Check_Selectivity->pH_Screen Highest Impact First Column_Screen B: Change Stationary Phase pH_Screen->Column_Screen If resolution is poor Modifier_Screen C: Change Organic Modifier Column_Screen->Modifier_Screen For fine-tuning Check_Efficiency Step 3: Optimize Efficiency (N) Modifier_Screen->Check_Efficiency Temp_Opt A: Adjust Temperature Check_Efficiency->Temp_Opt Flow_Opt B: Lower Flow Rate Temp_Opt->Flow_Opt Resolved Resolution Achieved Flow_Opt->Resolved

Caption: Systematic workflow for resolving this compound co-elution.

Q4: How do I systematically optimize mobile phase pH to improve resolution?

Mobile phase pH is the most powerful tool for separating ionizable compounds like Azelastine and its N-oxide.[7][8] The goal is to find a pH where the ionization states of the co-eluting compounds are sufficiently different, leading to differential retention. Since Azelastine is a basic amine, its charge state is highly pH-dependent.

Caption: Impact of mobile phase pH on Azelastine and N-oxide retention.

Experimental Protocol: pH Screening

  • Preparation: Prepare three mobile phases with identical organic modifier (e.g., Acetonitrile) and buffer salt (e.g., 10mM phosphate or formate) concentrations, but at different pH values:

    • pH 3.0: Acidic conditions, where both compounds are fully protonated.

    • pH 5.5: Intermediate pH.

    • pH 7.0: Neutral pH. (Note: Ensure your column is stable across the chosen pH range. Standard silica-based C18 columns are often limited to pH 2-8).

  • Analysis: Equilibrate the column with the first mobile phase (e.g., pH 3.0) and inject your sample.

  • Data Collection: Record the retention times and resolution of this compound and the co-eluting impurity.

  • Iteration: Repeat steps 2 and 3 for the other pH values (5.5 and 7.0), ensuring proper column equilibration between each run.

  • Evaluation: Compare the chromatograms. A significant shift in selectivity and improved resolution will indicate the optimal pH range to explore further in smaller increments. For basic amines, higher pH can increase retention and alter selectivity, but requires a pH-stable column.[9]

Q5: My standard C18 column is failing to provide resolution even after pH optimization. What stationary phase should I try next?

Changing the stationary phase is the next logical step, as it provides a completely different separation mechanism (i.e., a significant change in selectivity, α).[10] If a C18 column, which separates primarily based on hydrophobicity, is not effective, consider phases that offer alternative interactions.

Recommended Column Screening Strategy

Stationary PhasePrimary Interaction MechanismRationale for this compound Separation
Phenyl-Hexyl π-π interactions, moderate hydrophobicityThe phenyl rings in the stationary phase can interact differently with the aromatic structures of Azelastine and its impurities, offering unique selectivity. This has been shown to be effective for Azelastine impurity profiling.[11][12][13]
Polar-Embedded Hydrophobic interactions, hydrogen bondingThe embedded polar group (e.g., amide or carbamate) provides an alternative interaction site for the polar N-oxide group, potentially enhancing retention and selectivity for polar analytes.
Cyano (CN) Dipole-dipole interactions, weak hydrophobicityThe cyano phase is less hydrophobic than C18 and can provide different selectivity for polar, unsaturated compounds.
HILIC (Amide/Amino) Hydrophilic partitioning, hydrogen bondingFor very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a high organic mobile phase to retain and separate polar analytes like N-oxides.[14][15][16]

Experimental Protocol: Column Screening

  • Select Columns: Choose 2-3 columns from the table above with orthogonal selectivity (e.g., Phenyl-Hexyl and a HILIC column).

  • Establish Starting Conditions: Use the best mobile phase conditions identified from your pH screening as a starting point for the Phenyl-Hexyl and Polar-Embedded columns. For the HILIC column, you will need to switch to a HILIC-appropriate mobile phase (e.g., 90:10 Acetonitrile:Aqueous buffer).

  • Run Samples: Analyze your sample on each column.

  • Compare Results: Evaluate the chromatograms for changes in elution order and resolution. The goal is not necessarily to achieve perfect separation immediately, but to identify a stationary phase that shows the potential for resolution, which can then be further optimized.

Q6: Can adjusting other parameters like temperature or organic modifier help?

Yes, these parameters can be used for fine-tuning after a promising column and pH have been identified.

  • Column Temperature: Increasing temperature generally decreases mobile phase viscosity, which can lead to sharper peaks (higher efficiency, N) and sometimes alter selectivity, especially for ionizable compounds.[10][17]

    • Protocol: Once you have partial separation, try running the analysis at different temperatures (e.g., 25°C, 35°C, and 45°C). Observe the impact on resolution. Be aware that higher temperatures can risk degrading labile impurities.

  • Organic Modifier: Switching from Acetonitrile to Methanol (or vice-versa) can change selectivity because they have different properties (Acetonitrile is aprotic, Methanol is a protic solvent). This can alter hydrogen bonding interactions between the analytes and the stationary/mobile phase.

    • Protocol: Prepare a mobile phase with Methanol at a concentration that gives a similar retention time (k') to your Acetonitrile method and compare the resulting chromatogram.

By systematically working through these steps—confirming co-elution, optimizing selectivity through pH and column choice, and finally fine-tuning with temperature and organic modifier—you can develop a robust and reliable method to resolve this compound from its co-eluting impurities.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
  • Bhope, S., et al. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Journal of AOAC INTERNATIONAL. [Link]

  • Bhope, S., et al. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propio. Journal of AOAC INTERNATIONAL. [Link]

  • Kumar, P., et al. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Journal of Mass Spectrometry. [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. (2023). ResearchGate. [Link]

  • Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. (2014). ResearchGate. [Link]

  • Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. (2019). Semantic Scholar. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). Obrnuta faza. [Link]

  • El-Shaheny, R. N., & Yamada, K. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical Sciences. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (2021). RSC Publishing. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2023). YouTube. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. [Link]

  • Separation of Nicotinamide N-oxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Alternative stationary phases. (2020). Reddit. [Link]

  • Gilar, M., et al. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. NIH. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2007). ResearchGate. [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (1998). ResearchGate. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. [Link]

  • Talaat, R. E., et al. (2009). Selective reduction of N-oxides to amines: application to drug metabolism. PubMed. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Crawford Scientific. [Link]

  • Rapid separation and determination of rizatriptan N-oxide impurity in rizatriptan benzoate in a bulk drug substance by reverse phase liquid chromatography. (2022). ResearchGate. [Link]

  • Chromatographic separation of azelastine HCl. (2024). ResearchGate. [Link]

  • Two components and the method about material in separation determination azelastine hydrochloride fluticasone propionate compound nasal spray. (2017).
  • Azelastine-Impurities. (n.d.). Pharmaffiliates. [Link]

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. (2018). Journal of Drug Delivery and Therapeutics. [Link]

Sources

Troubleshooting poor ionization of Azelastine N-oxide in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the ionization of Azelastine N-oxide. As a polar, thermally labile metabolite, this compound presents unique analytical hurdles. This document provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve robust, reliable data.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I'm not seeing the expected protonated molecule ([M+H]⁺ at m/z 398.2) for this compound, or the signal is extremely weak. Where should I start?

Answer:

This is a common starting point when developing a new method for a challenging analyte. The absence of a clear signal for this compound (C₂₂H₂₄ClN₃O₂, MW: 397.9)[1][2][3] points to a few fundamental areas that need to be systematically checked.

Initial Diagnostic Workflow:

  • Verify Analyte Integrity and Mass: First, confirm the correct mass of the protonated molecule is being monitored: m/z 398.2 for the [M+H]⁺ ion.[1] Ensure your mass spectrometer is calibrated correctly in the relevant mass range.

  • Assess Mobile Phase Composition: this compound is a polar molecule. The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase's ability to facilitate proton transfer.[4][5][6]

    • Problem: A neutral or insufficiently acidic mobile phase may not provide enough protons to efficiently ionize the N-oxide. While the N-oxide functional group contains a basic nitrogen, its proton affinity is lower than that of the parent tertiary amine in Azelastine.

    • Solution: Start with a mobile phase containing a low concentration of a suitable acid. A typical starting point is 0.1% formic acid in both the aqueous and organic phases (e.g., water/acetonitrile or water/methanol).[7] This ensures a consistent, low pH environment to promote the formation of [M+H]⁺ ions.[8]

  • Check for the Deoxygenated Ion: Immediately check for a signal at m/z 382.2 . This mass corresponds to the [M+H]⁺ of Azelastine itself and is the primary in-source degradation product of this compound via loss of an oxygen atom ([M+H-16]⁺).[9][10][11] If you see a strong signal at m/z 382.2 and a weak or absent signal at m/z 398.2, your primary issue is in-source decay, which is addressed in the next question.

Question 2: I see a very strong signal at m/z 382.2, which corresponds to Azelastine, but my sample is pure this compound. Is my sample degrading?

Answer:

It is highly likely you are observing in-source deoxygenation, a common phenomenon for N-oxide compounds, rather than degradation of the stock material.[12][13] The N-O bond is thermally labile and can be cleaved by excess energy within the ion source, particularly in the heated capillary or during the desolvation process.[11]

Causality: The energy required to desolvate the ESI droplets can exceed the energy threshold of the N-O bond, causing it to break. This process is primarily thermal and not a result of collision-induced dissociation in the traditional sense.[11][12] This is especially prevalent in Atmospheric Pressure Chemical Ionization (APCI) sources but can be significant in ESI as well, particularly with aggressive source settings.[10][13][14]

Troubleshooting Protocol for In-Source Deoxygenation:

  • Reduce Ion Source Temperatures: This is the most critical step.

    • Desolvation/Drying Gas Temperature: Systematically reduce this temperature in 25-50 °C increments. Start from your standard setting (e.g., 350-400 °C) and go down to as low as 200-250 °C. Monitor the signal intensity of the desired [M+H]⁺ ion (m/z 398.2) and the deoxygenated fragment (m/z 382.2) at each step. The goal is to find a temperature that allows for efficient desolvation without causing excessive fragmentation.

    • Capillary/Ion Transfer Tube Temperature: This parameter also contributes significantly to the thermal energy imparted to the ions.[11] Reduce this temperature in increments, again observing the ratio of the precursor to the deoxygenated product.

  • Optimize Gas Flows:

    • Drying Gas Flow: Ensure the flow is sufficient for proper desolvation at the lower temperature. Inadequate drying can also lead to poor signal and instability.

    • Nebulizer Gas Pressure: Adjust this setting to ensure a stable, fine spray. A stable spray is crucial for efficient and gentle ionization.[15]

  • Adjust Cone/Fragmentor Voltage: While deoxygenation is primarily thermal, excessive voltage on the cone or fragmentor can contribute to fragmentation. Reduce this voltage to the minimum required to efficiently transmit the ion of interest into the mass analyzer. A typical starting point for a labile compound would be 20-30 V.

The relationship between these parameters can be visualized as a balance between necessary energy for desolvation and excessive energy causing fragmentation.

Temp Drying Gas & Capillary Temperature Desolvation Analyte Desolvation (Good) Temp->Desolvation Increases Fragmentation In-Source Decay (Bad) Temp->Fragmentation Increases (High Temp) Gas Nebulizer & Drying Gas Flow Gas->Desolvation Assists Voltage Cone / Fragmentor Voltage Voltage->Fragmentation Increases (High Voltage) Desolvation->Fragmentation

Caption: Interplay of ion source parameters on desolvation and fragmentation.

Question 3: How can I optimize my mobile phase to specifically improve the this compound signal?

Answer:

Mobile phase optimization is a delicate balance between achieving good chromatographic retention and maximizing ionization efficiency. For this compound, the key is promoting protonation without introducing agents that cause ion suppression.[16]

Mobile Phase Additive Concentration Pros Cons Recommendation for this compound
Formic Acid 0.1%Excellent proton source, volatile, good for positive mode ESI.[7]Can sometimes suppress ionization for certain compounds compared to other modifiers. May affect chromatographic retention.Primary recommendation. The most common and effective choice for promoting [M+H]⁺ formation for basic analytes.
Acetic Acid 0.1% - 0.2%Volatile, good proton source.Weaker acid than formic, may be less effective at protonation. Can form adducts.A viable alternative if formic acid proves suboptimal.
Ammonium Formate 5 - 10 mMActs as a buffer, can improve peak shape.[17] Volatile.Buffering effect may raise the pH slightly, potentially reducing protonation efficiency compared to a pure acid.Recommended in combination with formic acid (e.g., 10 mM ammonium formate + 0.05% formic acid) if peak shape is poor. A validated LC-MS/MS method for the parent drug Azelastine used 5mM ammonium acetate.[18][19]
Ammonium Acetate 5 - 10 mMGood buffering agent, can improve chromatography.[17]Can cause more ion suppression than formate salts and may reduce sensitivity.[20]Use with caution. Generally, formate is preferred for MS sensitivity.

Step-by-Step Protocol for Mobile Phase Optimization:

  • Establish Acidic Baseline: Begin with a simple gradient using 0.1% formic acid in both water (A) and acetonitrile/methanol (B). Infuse the analyte to find the basic source settings.

  • Evaluate Organic Modifier: Test both methanol and acetonitrile as your organic solvent (B). Acetonitrile often has better elution strength and lower viscosity, but methanol can sometimes offer different selectivity and ionization efficiency.

  • Introduce a Buffer (If Needed): If you observe poor peak shape (e.g., significant tailing), prepare mobile phases with 10 mM ammonium formate and 0.1% formic acid. This maintains an acidic pH while the buffer salts can mitigate secondary interactions with the stationary phase.

  • Avoid Non-Volatile Buffers: Never use non-volatile buffers like phosphate (e.g., PBS). They will rapidly contaminate the mass spectrometer and suppress the signal.

Question 4: What is a systematic way to tune the key ion source parameters for a labile compound like this compound?

Answer:

A systematic approach, often called "one-variable-at-a-time" (OVAT) tuning, is crucial.[21] This should be performed by infusing a solution of this compound (e.g., 100-500 ng/mL in 50:50 mobile phase) directly into the source.

Recommended Tuning Workflow:

Start Start Infusion (100-500 ng/mL) Step1 1. Set Initial Low Temps (e.g., Gas 300°C, Cap 250°C) Start->Step1 Step2 2. Tune Capillary Voltage (Find stable spray) Step1->Step2 Step3 3. Ramp Cone/Fragmentor Voltage (Maximize [M+H]⁺, Minimize [M+H-O]⁺) Step2->Step3 Step4 4. Optimize Nebulizer Pressure (Maximize signal stability) Step3->Step4 Step5 5. Incrementally Increase Temps (Improve desolvation without decay) Step4->Step5 End Optimal Parameters Found Step5->End

Caption: Systematic workflow for ion source parameter tuning.

Detailed Steps:

  • Set Initial Safe Parameters: Begin with conservative (gentle) settings to minimize initial decay.

    • Table 1: Recommended Starting Parameters for ESI+

      Parameter Starting Value Rationale
      Drying Gas Temp 300 °C Low enough to minimize thermal decay.
      Capillary Temp 250 °C Reduces thermal stress on ions entering the vacuum region.[10]
      Capillary Voltage 3.0 - 3.5 kV A typical range for stable electrospray.
      Cone/Fragmentor Voltage 20 V Minimizes collisional activation in the source.

      | Nebulizer Pressure | 35-45 psi | Adjust for a stable signal at your given flow rate. |

  • Tune Voltages:

    • Capillary Voltage: Adjust this first to achieve a stable ion current. The absolute value is less important than the stability of the signal.

    • Cone/Fragmentor Voltage: This is critical. While monitoring the intensities of m/z 398.2 and m/z 382.2, ramp the cone voltage from a low value (e.g., 10 V) up to a higher value (e.g., 80 V). You should see the signal for m/z 398.2 rise to a plateau and then fall as fragmentation begins. Choose a voltage on the front end of the plateau that gives a strong signal for the precursor ion but a minimal signal for the deoxygenated product.

  • Optimize Temperatures and Gas Flows:

    • With the voltages set, now slowly increase the drying gas temperature. You may see the overall signal intensity increase as desolvation becomes more efficient. Watch the m/z 382.2 signal closely. If it starts to increase disproportionately, you have reached the thermal limit. Back the temperature off by 25 °C.

    • Repeat this process for the capillary temperature.

Question 5: I'm observing other unexpected ions, like [M+Na]⁺ or potential dimers. How do I handle these?

Answer:

Observing adducts and other species is common in ESI.

  • Sodium/Potassium Adducts ([M+Na]⁺, [M+K]⁺): These arise from trace amounts of salts in your glassware, solvents, or sample matrix. They are easily identified by their mass shifts (+23 for Na, +39 for K).

    • Mitigation: Use high-purity solvents (LC-MS grade), acid-wash glassware, and minimize the use of sodium-containing buffers. The presence of an acid like formic acid will promote protonation and competitively reduce sodium adduct formation.

  • Dimer Formation ([2M+H]⁺): N-oxides have been reported to form "non-classical" dimers in ESI.[12][13] This occurs at higher concentrations.

    • Mitigation: If you suspect dimerization, dilute your sample. This phenomenon is concentration-dependent and should decrease significantly upon dilution.

Question 6: My ESI signal is still insufficient for my needs. Are there any alternative ionization techniques?

Answer:

While ESI is generally the preferred soft ionization technique for polar molecules, alternatives exist, though they come with their own challenges for N-oxides.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, smaller molecules and relies on vaporization followed by gas-phase chemical ionization.[22][23][24]

    • Caveat: APCI operates at much higher temperatures than ESI. For a thermally labile compound like this compound, this will almost certainly lead to significant, if not complete, deoxygenation.[12][13][14] Therefore, APCI is generally not recommended for the intact analysis of N-oxides. However, it can be used as a diagnostic tool to confirm the presence of an N-oxide by intentionally inducing the [M+H-O]⁺ loss.[14]

  • Atmospheric Pressure Photoionization (APPI): APPI uses photons to ionize analytes and can be effective for compounds that are difficult to ionize by ESI or APCI.[25] It can be a complementary technique, particularly for less polar compounds.

    • Consideration: This is a more specialized technique and may be worth exploring if ESI and its optimization fail to provide the required sensitivity and other instrument options are available.

By systematically addressing these key areas—from mobile phase chemistry to the careful tuning of ion source parameters—you can overcome the inherent challenges of analyzing this compound and develop a robust, sensitive, and reliable mass spectrometric method.

References

  • Vertex AI Search. (2024).
  • Waters Corporation. (n.d.). Alternative Ionization Techniques. Retrieved from [Link]

  • Waters Corporation. (n.d.). Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System. Retrieved from [Link]

  • Kaddis, C. S., & Loo, J. A. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

  • Abdel-Hamid, M. E., & Novotny, P. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(9), 1013-1022. Retrieved from [Link]

  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • JoVE. (n.d.). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Is Electrospray Ionization (ESI) In LC-MS?. YouTube. Retrieved from [Link]

  • LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]

  • Veeprho. (n.d.). This compound (Mixture of Diastereomers) | CAS 640279-88-5. Retrieved from [Link]

  • Cell Culture Dish. (2024). Ask the Expert - Adducts and N-oxides: understanding lipid nanoparticles (LNPs) for better mRNA drugs. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Bitesize Bio. (2023). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. Retrieved from [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Improving Oligonucleotide MS Data Quality with Ion Source Conditions in a Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • National Institutes of Health. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Retrieved from [Link]

  • Wiley Online Library. (2013). Behavior of N ‐oxide derivatives in atmospheric pressure ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Retrieved from [Link]

  • Kruve, A., & Leito, I. (2007). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 79(10), 3848-3855. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Retrieved from [Link]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0165022. Retrieved from [Link]

  • ACS Publications. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of the degradation products of azelastine (I, III, IV, and V). Retrieved from [Link]

  • PubMed. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Retrieved from [Link]

  • Amazon S3. (n.d.). Shital Sukhabhai Patel. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Retrieved from [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • Frontiers. (2021). Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper Spray Ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure of azelastine-N-oxides. Retrieved from [Link]

  • MicroSolv. (n.d.). Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Azelastine N-oxide Diastereomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Azelastine N-oxide Diastereomers

Azelastine, a potent second-generation antihistamine, undergoes metabolism in vivo to form several metabolites, including this compound.[1][2] The oxidation of the nitrogen atom in the azepane ring creates a new chiral center, resulting in a mixture of diastereomers.[2][3] While enantiomers possess identical physical properties and require chiral environments for separation, diastereomers have distinct physical properties and can, in principle, be separated on conventional achiral stationary phases.[4] However, the structural similarity of these diastereomers often makes their separation by reversed-phase high-performance liquid chromatography (RP-HPLC) a significant analytical challenge, frequently resulting in poor resolution and co-elution.

This technical guide provides a comprehensive resource for researchers, analytical chemists, and drug development professionals to troubleshoot and refine HPLC methods for the robust separation of this compound diastereomers. It combines foundational chromatographic principles with practical, field-proven insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound diastereomers?

A1: Diastereomers have different physical and chemical properties, but the differences can be very subtle. The overall hydrophobicity and polarity of the this compound diastereomers are very similar, leading to nearly identical interaction times with the stationary phase in standard RP-HPLC conditions, which results in poor peak resolution.

Q2: Do I need a chiral column to separate diastereomers?

A2: No, a chiral stationary phase (CSP) is not typically necessary for separating diastereomers.[4] Unlike enantiomers, diastereomers can be separated on conventional achiral columns (e.g., C18, C8, Phenyl-Hexyl). The key is to optimize the mobile phase and other chromatographic parameters to exploit the subtle differences in their physicochemical properties.

Q3: My resolution (Rs) is below the acceptable limit of 1.5. What is the first parameter I should adjust?

A3: The composition of the mobile phase, specifically the ratio of the organic modifier (like acetonitrile or methanol) to the aqueous buffer, is the most powerful tool for manipulating selectivity and resolution.[5] A small, systematic change in this ratio can often produce the desired separation. If that fails, adjusting the mobile phase pH is the next most impactful parameter to investigate.[6][7]

Q4: What is a good starting point for method development?

A4: A good starting point is a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate buffer (pH ~2.5-3.5) and acetonitrile in a gradient elution, starting from a lower organic concentration and ramping up.[8] Detection is typically effective around 290-300 nm.[9]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with a systematic approach, explaining the underlying causes and providing actionable solutions.

Problem 1: Poor Resolution (Rs < 1.5)

Insufficient separation between the two diastereomer peaks is the most common issue. The goal is to achieve baseline resolution (Rs ≥ 1.5, ideally > 2.0) for accurate quantification.

Caption: Troubleshooting workflow for poor peak resolution.

  • Adjust Organic Modifier Concentration:

    • Causality: The selectivity factor (α) is highly dependent on the mobile phase composition. Even minor changes can alter the partitioning of the diastereomers between the mobile and stationary phases.

    • Action: If using isocratic elution, decrease the percentage of the organic modifier (e.g., acetonitrile) in 1-2% increments. This will increase retention times and provide more opportunity for the column to resolve the analytes. For gradient elution, decrease the initial organic percentage or flatten the gradient slope across the elution window of the diastereomers.

  • Modify Mobile Phase pH:

    • Causality: this compound is a basic compound. The pH of the mobile phase dictates the ionization state of the molecule's amine functional groups.[10][11][12] Changing the pH can alter the molecule's overall polarity and its interaction with the stationary phase, often dramatically affecting selectivity between diastereomers.[6][7]

    • Action: Prepare a series of mobile phases with pH values ranging from 2.5 to 7.0 (within the column's stable range). A pH near the analyte's pKa can sometimes cause peak distortion, so it's often best to work at a pH at least 1-2 units away.[10]

    • Data Example:

      Mobile Phase pH Buffer Resolution (Rs) Observations
      2.8 20mM Phosphate 1.1 Significant peak overlap.
      3.5 20mM Phosphate 1.6 Baseline separation achieved.
      4.5 20mM Acetate 1.4 Co-elution begins to worsen.

      | 6.8 | 20mM Phosphate | 0.9 | Peaks are nearly merged. |

  • Change the Organic Modifier:

    • Causality: Different organic solvents (e.g., acetonitrile vs. methanol) offer different selectivities due to their unique chemical properties (dipole moment, hydrogen bonding capability). Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, potentially enhancing separation.

    • Action: Replace acetonitrile with methanol at a concentration that provides similar retention times and re-evaluate the separation. You can also test ternary mixtures (e.g., Water/Acetonitrile/Methanol).

  • Adjust Column Temperature:

    • Causality: Temperature affects mobile phase viscosity and mass transfer kinetics. While higher temperatures often lead to sharper peaks and shorter run times, they can sometimes decrease resolution.[13] Conversely, lowering the temperature may improve resolution.[13]

    • Action: Systematically evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Plot resolution against temperature to find the optimum.

Problem 2: Peak Tailing or Fronting

Asymmetrical peaks (Tailing Factor > 1.2 or < 0.8) compromise integration accuracy and can obscure small impurity peaks.

  • Secondary Silanol Interactions (Tailing):

    • Causality: This is a common cause of peak tailing for basic compounds like this compound. At mid-range pH, residual, un-capped silanol groups on the silica-based stationary phase become ionized and can interact strongly with the protonated basic analyte, causing tailing.

    • Action 1 (Mobile Phase pH): Lower the mobile phase pH (e.g., to < 3.0). At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte.

    • Action 2 (Mobile Phase Modifier): Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from the analyte.

  • Column Overload (Fronting/Tailing):

    • Causality: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to peak distortion.

    • Action: Reduce the sample concentration or injection volume by 50% and re-inject. If peak shape improves, column overload was the issue.

  • Column Contamination or Void:

    • Causality: An accumulation of strongly retained sample components can create active sites and distort peak shape.[14] A physical void at the head of the column can also cause severe peak distortion for all analytes.

    • Action: Use a guard column to protect the analytical column.[14] If contamination is suspected, flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If a void is suspected, the column may need to be replaced.

Refined Experimental Protocol: A Validated Method

This section provides a detailed, step-by-step protocol for a robust RP-HPLC method that achieves baseline separation of this compound diastereomers.

Method Refinement Logic

Caption: Logical flow for HPLC method refinement.

Detailed Protocol:

1. Instrumentation and Materials:

  • HPLC or UHPLC system with UV/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • This compound Diastereomer Mixture Reference Standard.[3]

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Phosphoric Acid (H₃PO₄), analytical grade.

2. Mobile Phase Preparation:

  • Aqueous Phase (Mobile Phase A): Prepare a 25 mM KH₂PO₄ solution in water. Adjust the pH to 3.5 with dilute H₃PO₄. Filter through a 0.45 µm filter.

  • Organic Phase (Mobile Phase B): 100% Acetonitrile (ACN).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 298 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 75 25
    15.0 55 45
    15.1 75 25

    | 20.0 | 75 | 25 |

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.1 mg/mL.

5. System Suitability Test (SST) Criteria:

  • Before running samples, perform five replicate injections of the standard solution.

  • Resolution (Rs): The resolution between the two diastereomer peaks must be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for both peaks must be between 0.9 and 1.5.

  • Reproducibility (%RSD): The relative standard deviation for peak area and retention time must be ≤ 2.0%.

References

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Chromatographic separation of azelastine HCl. (n.d.). ResearchGate. [Link]

  • A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. (2022). IJCRT.org. [Link]

  • Green Analytical Methods for the Separation of Seven Antihistamines. (2019). SciSpace. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]

  • Comparative study on separation of diastereomers by HPLC. (2014). ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. [Link]

  • Heinemann, U., Blaschke, G., & Knebel, N. (2003). Simultaneous enantioselective separation of azelastine and three of its metabolites for the investigation of the enantiomeric metabolism in rats. I. Liquid chromatography-ionspray tandem mass spectrometry and electrokinetic capillary chromatography. Journal of Chromatography B, 793(2), 389-404. [Link]

  • Synthesis and structure of azelastine-N-oxides. (2014). ResearchGate. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2021). YouTube. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Restek. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Agilent. [Link]

  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. (n.d.). International Science Community Association. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. [Link]

  • This compound (Mixture of Diastereomers). (n.d.). Veeprho. [Link]

  • Open Access Journal of Surgery (OAJS). (2017). Juniper Publishers. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Azelastine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of liquid chromatography-mass spectrometry (LC-MS) analysis, specifically focusing on mitigating matrix effects. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reliability of your analytical data.

Understanding the Challenge: this compound and Matrix Effects

Azelastine, a second-generation antihistamine, is metabolized in the liver to form its primary oxidative metabolite, this compound.[1][2] Accurate quantification of this polar metabolite in biological matrices like plasma or urine is crucial for pharmacokinetic and toxicokinetic studies. However, the inherent complexity of these biological samples presents a significant hurdle in LC-MS analysis: matrix effects .

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix.[3][4] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible results, compromising the validity of your study.[5][6] For polar analytes like this compound, phospholipids are often the main culprits behind ion suppression, especially when using electrospray ionization (ESI).[7][8]

This guide provides a structured approach to identifying, troubleshooting, and ultimately overcoming these matrix effects to develop a robust and reliable LC-MS method for this compound.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you might encounter during your LC-MS analysis of this compound, providing probable causes and actionable solutions.

Issue 1: Poor Peak Shape, Low Signal Intensity, and High Variability in Results

Probable Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.

Solution Pathway: A systematic approach involving sample preparation, chromatographic optimization, and the use of an appropriate internal standard is essential.

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest.[3]

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids and can result in significant matrix effects.[9]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing phospholipids.[10] By adjusting the pH of the aqueous matrix and using a suitable organic solvent, you can selectively extract this compound. For basic analytes, adjusting the pH two units above the pKa will render the analyte neutral, facilitating its extraction into an organic phase.[10]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted approach to sample cleanup.[11] For this compound, a mixed-mode SPE sorbent with both reversed-phase and strong cation-exchange (SCX) functionalities can be highly effective.[9] This approach allows for the retention of the basic analyte while washing away neutral and acidic interferences.

Specialized SPE for Phospholipid Removal:

Consider using SPE cartridges or plates specifically designed for phospholipid removal, such as those with zirconia-coated silica.[12][13] These materials selectively retain phospholipids through a strong Lewis acid-base interaction between the zirconia and the phosphate group of the phospholipids.[12]

Experimental Protocol: Mixed-Mode SPE for this compound

  • Conditioning: Condition the mixed-mode RP/SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation95 ± 5-75 ± 10 (Suppression)
Liquid-Liquid Extraction80 ± 8-40 ± 12 (Suppression)
Mixed-Mode SPE92 ± 6-15 ± 5 (Suppression)
Phospholipid Removal SPE90 ± 7-5 ± 3 (Suppression)

This table illustrates a hypothetical comparison and actual results may vary.

Effective chromatographic separation is key to resolving this compound from interfering matrix components.[3]

  • Column Chemistry: A C18 column is a common starting point. However, for polar metabolites, consider alternative chemistries like phenyl-hexyl or embedded polar group (EPG) columns to achieve different selectivity.

  • Mobile Phase pH: Manipulating the mobile phase pH can alter the retention of basic analytes relative to phospholipids, whose retention is less affected by pH.[9]

  • Gradient Elution: A well-optimized gradient can effectively separate the analyte from the "phospholipid cloud" that often elutes in the high organic portion of the run.[7]

The most reliable way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound.[4] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, ensuring the ratio of the analyte to the IS remains constant.[3]

Visualization: Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects for this compound?

A: The primary sources of matrix effects in the analysis of this compound from biological fluids are endogenous components of the sample.[4] For plasma or serum, phospholipids are a major contributor to ion suppression, particularly with ESI.[7] Other sources can include salts, proteins, and metabolites that may co-elute with the analyte.[3]

Q2: How can I quantitatively assess matrix effects?

A: The post-extraction addition method is a common way to quantify matrix effects.[5] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte in a pure solvent. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: When is a "dilute-and-shoot" approach appropriate?

A: A "dilute-and-shoot" method, where the sample is simply diluted before injection, is a quick and easy approach.[14][15] However, it is generally only suitable for analytes present at high concentrations and when the required sensitivity of the assay is not compromised by the dilution.[16] For trace-level quantification of this compound, this method is likely to result in significant matrix effects and insufficient sensitivity.[14]

Q4: Can changing the ionization source help reduce matrix effects?

A: Yes, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes mitigate matrix effects.[17] ESI is more susceptible to ion suppression from non-volatile matrix components.[18] However, the suitability of APCI depends on the analyte's ability to be ionized by this technique.

Q5: My results are still variable even after optimizing sample preparation and chromatography. What else can I check?

A: If you've addressed sample preparation and chromatography, consider the following:

  • Internal Standard Selection: Ensure you are using a stable isotope-labeled internal standard for this compound if available.[19] If not, a structural analog that elutes very close to the analyte is the next best choice.

  • LC System Carryover: Check for carryover between injections, which can contribute to variability. An effective needle wash and blank injections between samples can help identify and mitigate this.

  • Mass Spectrometer Settings: Re-optimize ion source parameters such as temperature and gas flows, as these can influence the extent of matrix effects.[20]

Visualization: Logic of Sample Cleanup

G matrix Complex Biological Matrix (Plasma, Urine) ppt Protein Precipitation matrix->ppt Simple, but less effective for phospholipids lle Liquid-Liquid Extraction matrix->lle More selective than PPT spe Solid-Phase Extraction (Mixed-Mode/Phospholipid Removal) matrix->spe Most selective and effective clean Clean Extract for LC-MS Analysis ppt->clean lle->clean spe->clean

Caption: The logic of different sample cleanup techniques.

By understanding the underlying principles of matrix effects and systematically applying the troubleshooting strategies outlined in this guide, you can develop a robust and reliable LC-MS method for the accurate quantification of this compound in complex biological matrices.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2011). LCGC International. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2004). LCGC International. [Link]

  • Dilute and shoot approach for toxicology testing. (2022). ResearchGate. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Journal of Analytical Chemistry Research. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2009). LCGC North America. [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. (2013). National Institutes of Health. [Link]

  • Dilute and shoot approach for toxicology testing. (2023). National Institutes of Health. [Link]

  • 14 Best Practices for LCMS Troubleshooting. (n.d.). ZefSci. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2007). Waters. [Link]

  • Cost Effective Dilute and shoot Approach For Determination of Illicit Drugs in Oral Fluids Using LC-MS/MS. (2016). Thomson Instrument Company. [Link]

  • A Simple Dilute and Shoot Method for the UPLC-MS/MS analysis of Pain Management Drugs and Drugs of Abuse From Urine for Forensic Toxicology. (n.d.). Waters Corporation. [Link]

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. (2012). National Institutes of Health. [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2021). ResearchGate. [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). Future Science. [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2017). National Institutes of Health. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Phospholipid-based matrix effects in LC-MS bioanalysis. (2011). Ovid. [Link]

  • Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. (2007). Journal of Cancer Prevention. [Link]

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. (2012). ResearchGate. [Link]

  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. (2024). PubMed. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. [Link]

  • Matrix effect in bioanalysis: an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. [Link]

  • Synthesis and structure of azelastine-N-oxides. (2021). ResearchGate. [Link]

  • Structure of azelastine and its major metabolite. (n.d.). ResearchGate. [Link]

  • Shital Sukhabhai Patel. (n.d.). Amazon S3. [Link]

  • Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. (1999). PubMed. [Link]

  • What is the mechanism of action for azelastine? (n.d.). Dr.Oracle. [Link]

  • Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. (2022). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating Assay for Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance and its related compounds is a cornerstone of pharmaceutical development. This guide provides an in-depth, experience-driven approach to validating a stability-indicating assay method for Azelastine N-oxide. While this compound is a known oxidative degradation product and metabolite of Azelastine Hydrochloride, this guide will treat it as the primary analyte of interest for the purpose of assay validation. We will compare and contrast potential analytical methodologies, grounding our discussion in the rigorous framework of the International Council for Harmonisation (ICH) guidelines.

The Critical Role of Stability-Indicating Methods

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation. Crucially, it must also be able to separate and resolve the API from its degradation products, process impurities, and placebo components. The objective of validating such an assay is to demonstrate its suitability for its intended purpose[1][2]. For this compound, this means developing a method that can withstand the rigors of forced degradation studies and provide a clear picture of its stability profile.

Forced degradation, or stress testing, is an essential part of the validation process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid and base hydrolysis, oxidation, and photolysis.[3][4] The data generated from these studies is invaluable for understanding the degradation pathways of the molecule and for ensuring the selectivity of the analytical method.[3]

Comparative Analysis of Analytical Methodologies

While various analytical techniques exist, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent and robust methods for the analysis of non-volatile pharmaceutical compounds like Azelastine and its derivatives.[5][6][7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on the distribution of the analyte between a stationary phase and a liquid mobile phase.Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures.
Resolution Good resolution, capable of separating complex mixtures.Superior resolution and peak capacity, ideal for complex impurity profiles.[3]
Analysis Time Longer run times.Significantly faster run times, increasing throughput.[8]
Solvent Consumption Higher solvent consumption.Lower solvent consumption, making it more environmentally friendly and cost-effective.
Sensitivity Good sensitivity, often sufficient for routine analysis.Higher sensitivity, beneficial for detecting trace-level impurities.
System Requirements Standard HPLC instrumentation.Specialized UPLC system capable of handling high backpressures.

For the validation of a stability-indicating assay for this compound, a UPLC method would be preferable due to its enhanced resolution and sensitivity, which are critical for separating potentially co-eluting degradation products.

A Validated Stability-Indicating UPLC-UV Method for this compound: A Proposed Protocol

This section outlines a detailed, step-by-step methodology for the validation of a stability-indicating UPLC-UV assay for this compound, grounded in the principles of the ICH Q2(R1) guideline.[9][10]

Instrumentation and Chromatographic Conditions
  • System: UPLC system with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 100 x 4.6 mm, 2.6 µm) is a common choice for Azelastine and its related compounds.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often employed to achieve optimal separation.[5][11]

  • Flow Rate: Typically around 1.0 mL/min.[6][12]

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength would be selected (e.g., 241 nm).[3]

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.[13]

  • Injection Volume: A small, consistent volume (e.g., 10 µL).

Forced Degradation Studies

The cornerstone of a stability-indicating method is its ability to resolve the analyte from its degradation products. Forced degradation studies are performed to generate these products and challenge the specificity of the method.[14]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 80°C for 2 hours.[13]

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 80°C for 2 hours.[7] Studies have shown that Azelastine can degrade under basic conditions.[15]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours. Azelastine is known to degrade under oxidative stress, forming this compound.[16][17]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B guidelines.[18]

Forced_Degradation_Workflow cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, 80°C) UPLC_Analysis UPLC-PDA Analysis Acid_Hydrolysis->UPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Base_Hydrolysis->UPLC_Analysis Oxidative_Degradation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidative_Degradation->UPLC_Analysis Thermal_Degradation Thermal Degradation (e.g., 105°C) Thermal_Degradation->UPLC_Analysis Photolytic_Degradation Photolytic Degradation (ICH Q1B) Photolytic_Degradation->UPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) UPLC_Analysis->Peak_Purity Azelastine_N_Oxide_Sample This compound Sample Azelastine_N_Oxide_Sample->Acid_Hydrolysis Stress Azelastine_N_Oxide_Sample->Base_Hydrolysis Stress Azelastine_N_Oxide_Sample->Oxidative_Degradation Stress Azelastine_N_Oxide_Sample->Thermal_Degradation Stress Azelastine_N_Oxide_Sample->Photolytic_Degradation Stress

Caption: Workflow for Forced Degradation Studies.

Method Validation Parameters

The following parameters must be evaluated according to ICH Q2(R1) guidelines to validate the analytical method.[9][10]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the this compound peak from any degradation products, impurities, and placebo components. Peak purity analysis using a PDA detector is crucial here.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a minimum of five concentrations of the analyte. The correlation coefficient (r²) should be ≥ 0.999.[11][15]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). Recoveries should typically be within 98-102%.[12][19]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for precision studies should be less than 2%.[12][14]

  • Detection Limit (LOD) and Quantitation Limit (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)[12][13]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Range Range Validation->Range Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (RSD < 2%) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Key Parameters for Method Validation.

Conclusion

The validation of a stability-indicating assay for this compound is a meticulous process that demands a deep understanding of both the analyte and the principles of analytical chemistry. By leveraging a high-resolution technique like UPLC and rigorously adhering to the validation parameters outlined in the ICH Q2(R1) guideline, researchers can develop a robust and reliable method. This ensures the accurate assessment of the stability of this compound, a critical step in the journey of pharmaceutical development and quality control. The principles and methodologies discussed in this guide, while tailored for this compound, are broadly applicable to the validation of stability-indicating assays for a wide range of pharmaceutical compounds.

References

  • Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical Sciences, 30(6), 691-697. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. ResearchGate. [Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Journal of AOAC INTERNATIONAL, 106(5), 1235-1244. [Link]

  • STABILITY-INDICATING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF ANTIHISTAMINE DRUG AZELASTINE. Semantic Scholar. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF AZELASTINE HYDROCHLORIDE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. PubMed. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate. Indian Journal of Pharmaceutical Education and Research, 54(1), 163-173. [Link]

  • Analytical methods for determination of azelastine hydrochloride and fluticasone propionate in different matrices: A mini review. ResearchGate. [Link]

  • A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. IJCRT.org. [Link]

  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. PubMed. [Link]

  • A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. SciSpace. [Link]

  • Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. ResearchGate. [Link]

  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies. ResearchGate. [https://www.researchgate.net/publication/380026214_Method_validation_and_characterization_of_stress_degradation_products_of_azelastine_hydrochloride_using_LC-UVPD A_and_LC-QTOF-MS_studies]([Link] A_and_LC-QTOF-MS_studies)

  • Postulated mechanism for degradation of azelastine to degradation... ResearchGate. [Link]

  • Analytical methods for determination of azelastine hydrochloride and fluticasone propionate in different matrices: A mini review. Semantic Scholar. [Link]

  • Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation. IJSDR. [Link]

  • Multiple pathways are responsible for the antiallergic effects of... ResearchGate. [Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. ResearchGate. [https://www.researchgate.net/publication/371833051_Development_and_Validation_of_Stability-Indicating_Impurity_Profiling_Method_for_Azelastine_Hydrochloride_and_Fluticasone_Propionate_in_Nasal_Spray_Product_Using_HPLC_with_a_UVPD A_Detector]([Link] A_Detector)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Azelastine N-oxide Quantification and Method Cross-Validation

Azelastine, a potent second-generation antihistamine, is widely used in the treatment of allergic rhinitis and conjunctivitis. During its metabolism and under certain storage conditions, Azelastine can degrade, forming various byproducts. Among these, this compound is a primary oxidative degradant and metabolite.[1][2] The accurate quantification of this compound is paramount for several reasons: it serves as a critical quality attribute in stability studies of Azelastine drug products, is essential for pharmacokinetic assessments, and is a key factor in ensuring the safety and efficacy of the final pharmaceutical product.

The choice of an analytical method for quantifying this compound is a decision with significant implications for data integrity and regulatory compliance. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible technique for routine quality control. Conversely, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level impurity quantification.[1][3][4]

When multiple analytical methods are employed across different stages of drug development or between different laboratories (e.g., a sending and a receiving lab), a cross-validation study is not merely a recommendation but a scientific and regulatory necessity.[5] Cross-validation ensures that the data generated by different methods are comparable and reliable, thereby guaranteeing consistency in product quality assessment and clinical outcomes.

This guide provides an in-depth comparison of HPLC-UV and LC-MS/MS for the quantification of this compound, complete with detailed experimental protocols and supporting data. It is designed to equip researchers, scientists, and drug development professionals with the expertise to select, implement, and cross-validate the most appropriate analytical method for their specific needs.

Experimental Design for Cross-Validation

The cornerstone of a successful cross-validation is a meticulously planned experimental design. The objective is to demonstrate that two distinct analytical methods yield equivalent results for the same set of samples, within predefined acceptance criteria.

Core Principles of the Study
  • Analyte: this compound (reference standard with certified purity is required).

  • Matrices: The study should encompass both a simple matrix (e.g., diluent) and a complex matrix relevant to the intended application (e.g., placebo formulation for stability studies, or biological matrix for bioanalysis).

  • Concentration Levels: A minimum of three concentration levels—low, medium, and high Quality Control (QC) samples—spanning the expected calibration range should be analyzed.

  • Replicates: Each QC level should be analyzed in at least six replicates to provide statistically meaningful data on precision.

Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cross_validation_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_conclusion Phase 4: Conclusion prep_samples Prepare Spiked QC Samples (Low, Medium, High Concentrations) in Relevant Matrix hplc_analysis Analyze Samples and Standards by HPLC-UV Method prep_samples->hplc_analysis lcms_analysis Analyze Samples and Standards by LC-MS/MS Method prep_samples->lcms_analysis prep_standards Prepare Calibration Standards prep_standards->hplc_analysis prep_standards->lcms_analysis data_comp Compile and Compare Results from Both Methods hplc_analysis->data_comp lcms_analysis->data_comp stat_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) data_comp->stat_analysis acceptance Evaluate Against Pre-defined Acceptance Criteria stat_analysis->acceptance pass Methods are Cross-Validated acceptance->pass Criteria Met fail Investigate Discrepancies and Re-evaluate acceptance->fail Criteria Not Met

Caption: Workflow for Cross-Validation of Analytical Methods.

Method 1: Stability-Indicating HPLC-UV Method

This method is designed for robustness and is well-suited for quality control environments where the primary goal is to quantify this compound in the presence of the parent drug and other potential degradants.

Scientific Rationale

The choice of a C18 column provides excellent hydrophobic retention for Azelastine and its N-oxide. The mobile phase, a mixture of phosphate buffer and acetonitrile, allows for the fine-tuning of elution strength to achieve optimal separation. The acidic pH of the buffer ensures that the analytes are in their protonated form, leading to sharp, symmetrical peaks. UV detection at 290 nm is selected based on the chromophoric properties of the phthalazinone ring system present in both Azelastine and its N-oxide.[6][7]

Experimental Protocol
  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 290 nm.

  • Reagents and Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of 0.05M potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[6]

    • Diluent: Mobile phase.

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).

    • QC Samples: Prepare low, medium, and high QC samples by spiking a known amount of this compound into the relevant matrix (e.g., placebo formulation).

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (as a blank), followed by the calibration standards and QC samples.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Determine the concentration of this compound in the QC samples using the calibration curve.

Method 2: High-Sensitivity LC-MS/MS Method

This method is tailored for applications requiring high sensitivity and selectivity, such as the quantification of this compound in biological matrices or as a trace impurity in the drug substance.

Scientific Rationale

The coupling of liquid chromatography with tandem mass spectrometry provides exceptional analytical power. A shorter C8 column is often used to reduce run times while still providing adequate separation. The mobile phase incorporates ammonium acetate, a volatile salt that is compatible with mass spectrometry and helps in the ionization process. Electrospray ionization in positive mode (ESI+) is highly effective for nitrogen-containing compounds like this compound. The method's specificity is derived from Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored.[4][8]

Experimental Protocol
  • Chromatographic and Mass Spectrometric System:

    • LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.

    • Column: C8, 100 mm x 2.1 mm, 3.5 µm particle size.

    • Column Temperature: 40°C.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mobile Phase A: 5 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from matrix components. A typical starting point would be 30% B, increasing to 90% B over 5 minutes.

  • Mass Spectrometer Settings (ESI+):

    • Ion Source: Electrospray Ionization (Positive Mode).

    • Ion Spray Voltage: ~5000 V.

    • Temperature: ~400°C.

    • MRM Transition:

      • This compound: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 398.9). The product ion would need to be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of the N-oxide oxygen and subsequent fragmentation, which needs experimental verification.

      • Internal Standard (IS): An appropriate stable-isotope labeled this compound or a structurally similar compound should be used.

  • Sample Preparation and Analysis:

    • Standard Stock and Calibration Solutions: Prepare as described for the HPLC-UV method, but at much lower concentrations (e.g., 0.1 - 100 ng/mL).

    • QC Samples: Prepare as described for the HPLC-UV method, at concentrations appropriate for the LC-MS/MS sensitivity.

    • Sample Extraction (for complex matrices): A liquid-liquid extraction or solid-phase extraction step may be necessary to remove interferences and concentrate the analyte.[4]

    • Analysis: Inject the prepared standards and samples into the LC-MS/MS system and acquire data in MRM mode.

    • Quantification: Calculate the peak area ratio of the analyte to the internal standard and plot this against the analyte concentration to construct the calibration curve.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two methods, based on literature data for Azelastine and related compounds. These values should be confirmed during method validation.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linearity Range 0.5 - 50 µg/mL0.1 - 100 ng/mLMass spectrometric detection is inherently more sensitive than UV detection.
Limit of Quantitation (LOQ) ~0.5 µg/mL[6]~0.1 ng/mL[4][8]The high selectivity of MRM reduces baseline noise, allowing for lower detection limits.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are capable of high accuracy when properly validated.
Precision (%RSD) ≤ 2.0%≤ 15.0%Tighter precision is typically required for QC release methods (HPLC-UV) compared to bioanalytical methods (LC-MS/MS).
Selectivity ModerateHighHPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the specificity of mass-to-charge ratio filtering.
Throughput Lower (longer run times)Higher (shorter run times)LC-MS/MS often uses shorter columns and faster gradients, enabled by its high selectivity.

Decision Framework for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. The following decision tree can guide this selection process.

method_selection_tree start Start: Need to Quantify This compound q1 Is the sample matrix complex (e.g., plasma, tissue)? start->q1 q2 Is the expected concentration in the trace range (<1 µg/mL)? q1->q2 No lcms Use LC-MS/MS Method q1->lcms Yes q3 Is high throughput a critical requirement? q2->q3 No q2->lcms Yes q3->lcms Yes hplc Use HPLC-UV Method q3->hplc No

Caption: Decision Tree for Analytical Method Selection.

Conclusion and Senior Scientist's Insights

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The HPLC-UV method stands out for its robustness, cost-effectiveness, and ease of implementation, making it an ideal choice for routine quality control and stability testing in a GMP environment. Its performance characteristics are well within the requirements for these applications.

On the other hand, the LC-MS/MS method offers unparalleled sensitivity and selectivity. This makes it indispensable for bioanalytical studies, where analyte concentrations are typically very low and the matrix is complex. It is also the preferred method for trace-level impurity analysis in the drug substance or product, where stringent detection limits must be met.

A successful cross-validation study provides documented evidence that both methods are "fit for purpose" and can be used interchangeably within their validated ranges. This flexibility is crucial in a dynamic drug development landscape, ensuring data continuity and integrity from early-stage research to post-market surveillance. The key to a successful cross-validation lies in a well-defined protocol, a thorough understanding of the scientific principles behind each method, and a rigorous statistical evaluation of the resulting data.

References

  • Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formul
  • This compound Impurity | CAS 640279-88-5. (n.d.). Benchchem.
  • A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. (2022). IJCRT.org.
  • Park, J. H., et al. (2007). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention.
  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. (n.d.).
  • Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. (2016).
  • RP-HPLC determination of azelastine in pure and in ophthalmic formulation. (2011).
  • (PDF) Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. (2014).
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF AZELASTINE HYDROCHLORIDE. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • El-Shaheny, R. N., & Yamada, K. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical Sciences, 30(6), 691-697.
  • Patel, S. S. (n.d.).
  • Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products | Request PDF. (2014).
  • Gill, C. H., et al. (2018). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Journal of Drug Delivery and Therapeutics, 8(6-s), 123-131.
  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. (2024). PubMed.
  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies. (2024).
  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. (2018).
  • The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue. (2022). Frontiers.

Sources

A Guide to the Comprehensive Characterization and Purity Assessment of an Azelastine N-oxide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. This relies on the availability of highly characterized reference standards for both active pharmaceutical ingredients (APIs) and their impurities.[1][2] Azelastine N-oxide is a principal oxidative metabolite and degradation product of Azelastine, a potent second-generation antihistamine.[3][4] Establishing a well-defined this compound reference standard is therefore not merely a procedural step but a foundational requirement for ensuring the safety, quality, and efficacy of Azelastine-containing drug products. This guide presents a holistic, multi-faceted approach to the characterization and purity assignment of an this compound reference standard, integrating orthogonal analytical techniques to build a robust and scientifically sound data package. We will delve into the causality behind experimental choices, provide detailed protocols, and compare the value of a comprehensively characterized standard against less-defined materials.

The Imperative for a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which production batches of APIs and drug products are measured. Its quality directly impacts the reliability of all subsequent analytical results.[5] Regulatory bodies, guided by principles outlined in International Council for Harmonisation (ICH) guidelines, mandate the use of well-characterized standards for identity, purity, and assay tests.[6][7] For an impurity standard like this compound, its role is critical in:

  • Accurate Quantification: To precisely measure levels of this impurity in stability studies and batch release testing, ensuring they remain below safety thresholds defined by ICH Q3A/B guidelines.[8]

  • Method Validation: To validate the specificity and accuracy of analytical methods designed to monitor impurities.[9]

  • Peak Identification: To serve as a positive control for confirming the identity of unknown peaks in chromatographic analyses of Azelastine.

An in-house or secondary reference standard must be thoroughly characterized to be fit for purpose.[5][10] This involves confirming its chemical structure and assigning a purity value based on a comprehensive evaluation that accounts for all potential impurities, including organic compounds, residual solvents, and water content.[11]

A Strategy of Orthogonality: Building Confidence Through Diverse Methods

To avoid analytical blind spots and ensure the highest confidence in the purity value, a strategy of using multiple, independent (orthogonal) analytical techniques is essential.[12][13] This approach ensures that an impurity not detected by one method will likely be detected by another, providing a more complete and accurate impurity profile.[14][15] Our characterization workflow for this compound integrates several key analytical pillars.

Workflow for Comprehensive Reference Standard Characterization

G cluster_0 Material Reception & Initial Assessment cluster_1 Structural Confirmation (Identity) cluster_2 Purity & Impurity Profiling (Quantitative) cluster_3 Final Purity Assignment & Documentation A Candidate Material (this compound) B LC-MS (Mass Verification) A->B Characterization C NMR Spectroscopy (¹H, ¹³C, 2D) (Unambiguous Structure) A->C Characterization D HPLC-UV/DAD (Chromatographic Purity) A->D Characterization E Thermogravimetric Analysis (TGA) (Non-volatile Residue) A->E Characterization F Karl Fischer Titration (Water Content) A->F Characterization G Mass Balance Calculation Purity = 100% - Org. Impurities - Water - Residue D->G Data Integration E->G Data Integration F->G Data Integration H Certificate of Analysis (CoA) Generation G->H Documentation G Azelastine Azelastine (API) N_Oxide This compound (Metabolite / Degradant) Azelastine->N_Oxide Oxidative Stress (e.g., H₂O₂) Other_Deg Other Degradation Products Azelastine->Other_Deg Other Stress (e.g., light, heat) Process_Imp Process-Related Impurities (e.g., starting materials) Process_Imp->Azelastine Synthesis

Sources

A Comparative Guide to the Formation of Azelastine N-oxide Under Diverse Oxidative Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Azelastine N-oxide formation in the presence of different in vitro oxidative stressors. It is designed for researchers, scientists, and drug development professionals to offer both a theoretical framework and practical methodologies for investigating the interplay between drug metabolism and cellular stress. We will explore the causality behind experimental choices, present detailed protocols for self-validating assays, and interpret data within the context of preclinical drug safety and development.

Introduction: Azelastine Metabolism and the Challenge of Oxidative Stress

Azelastine is a second-generation H1-receptor antagonist widely used for the treatment of allergic rhinitis.[1] Like most xenobiotics, its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The liver is the primary site of biotransformation, where a suite of enzymes modifies the drug to facilitate its excretion.[2][3] The metabolism of azelastine is complex, leading to several metabolites, including the pharmacologically active desmethylazelastine and the N-oxidized form, this compound.[4][5][6]

The formation of these metabolites is predominantly catalyzed by two key enzyme superfamilies: the Cytochrome P450 (CYP) system and the Flavin-containing monooxygenases (FMOs).[7] While N-demethylation to desmethylazelastine is mainly attributed to CYP isoforms such as CYP3A4 and CYP2D6, the N-oxidation of azelastine's tertiary amine is a reaction often catalyzed by FMOs.[6][8][9][10]

However, the metabolic environment is not static. Pathophysiological conditions such as inflammation, infection, or exposure to toxins can lead to a state of oxidative stress , characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[11][12] This is critically important in drug metabolism, as the very enzymes that process drugs, particularly CYPs, can themselves become a source of ROS through processes like enzymatic "uncoupling".[13][14] An excess of ROS can, in turn, alter enzyme function, directly oxidize drug molecules, and impact the overall metabolic profile of a therapeutic agent.[15]

This guide, therefore, addresses a crucial question for drug development: How does oxidative stress influence the N-oxidation of Azelastine? By comparing metabolite formation under different chemically-induced stress conditions in vitro, we can model various scenarios of cellular stress and gain predictive insights into how a drug might behave in patient populations with underlying inflammatory or metabolic disorders.

The Enzymatic Pathways of Azelastine N-Oxidation

Understanding the potential pathways is the first step in designing a robust experiment. Azelastine's tertiary amine on the azepane ring is the site of N-oxidation. This reaction can be enzymatic or, under conditions of severe oxidative stress, a result of direct chemical oxidation.

  • Flavin-Containing Monooxygenases (FMOs): FMOs are a critical family of enzymes that specialize in oxygenating soft nucleophiles, such as the nitrogen in tertiary amines.[16][17][18] They are considered a primary pathway for the N-oxidation of many drugs.[7][19]

  • Cytochrome P450 (CYP) Enzymes: While best known for carbon hydroxylation and N-dealkylation, CYP enzymes are also capable of N-oxidation.[13] The generation of ROS during the CYP catalytic cycle can also contribute to non-enzymatic oxidation of substrates.[11]

The following diagram illustrates the principal metabolic routes for Azelastine, highlighting the enzymes potentially involved in N-oxide formation.

Azelastine Metabolism cluster_cyp CYP-Mediated Metabolism Azelastine Azelastine Desmethyl Desmethylazelastine (Active Metabolite) Azelastine->Desmethyl N-Demethylation (CYP3A4, CYP2D6, CYP1A2) Noxide This compound Azelastine->Noxide N-Oxidation (Potential Pathway) Azelastine->Noxide N-Oxidation (Primary Pathway)

Caption: Metabolic pathways of Azelastine.

Experimental Design and Rationale

To dissect the influence of oxidative stress, we designed an in vitro study using human liver microsomes (HLMs), which contain a high concentration of both CYP and FMO enzymes, making them an ideal model system.[3][20] We will compare the rate of this compound formation across a control condition and three distinct models of oxidative stress.

Core Model: Human Liver Microsomes (HLMs) Incubation

Rationale for Selected Stress Conditions:

  • Control (Baseline Metabolism): This group establishes the basal rate of N-oxide formation under optimal enzymatic conditions, powered by an NADPH-regenerating system. This represents a healthy metabolic state.

  • Condition A: High NADPH-Induced Stress: The CYP catalytic cycle is not perfectly efficient. At high substrate or cofactor concentrations, the cycle can "uncouple," releasing ROS like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) as byproducts.[13] This condition models the endogenous oxidative stress that can arise from high metabolic loads on the liver.

  • Condition B: Tert-Butyl Hydroperoxide (t-BHP) Induced Stress: t-BHP is an organic peroxide that directly induces lipid peroxidation and depletes cellular glutathione, representing a model of acute, severe chemical-induced oxidative injury.[21] This allows us to assess the impact of a strong, direct-acting oxidant on both the enzyme and the substrate.

  • Condition C: Fenton Reaction (Fe²⁺/H₂O₂) Induced Stress: The Fenton reaction generates hydroxyl radicals (•OH), which are among the most reactive and damaging ROS.[12] This condition models extreme oxidative damage that can cause non-specific oxidation of proteins and other biomolecules, potentially leading to enzyme inactivation.

This multi-faceted approach allows us to differentiate between stress originating from enzymatic processes versus exogenous chemical insults of varying severity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps to ensure reproducibility.

Protocol 1: Preparation of Incubation Mixtures
  • Reagents & Materials:

    • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

    • Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • Azelastine Stock Solution (10 mM in DMSO)

    • NADPH Regenerating System (Solution A: 26 mM NADP⁺, 66 mM Glucose-6-Phosphate; Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase)

    • Tert-Butyl Hydroperoxide (t-BHP), 100 mM stock

    • Ferrous Chloride (FeCl₂), 10 mM stock

    • Hydrogen Peroxide (H₂O₂), 10 mM stock

    • Internal Standard (IS) Stock: Clomipramine (1 mg/mL in Methanol)[22][23]

    • Termination Solution: Ice-cold Acetonitrile with 0.1% Formic Acid and IS (e.g., 100 ng/mL)

  • Reaction Mixture Assembly (per reaction, in a 1.5 mL microfuge tube):

    • Assemble the following components on ice. Prepare a master mix for each condition where possible.

ComponentControlHigh NADPHt-BHPFentonFinal Conc.
Phosphate Buffer (0.1 M)to 1 mLto 1 mLto 1 mLto 1 mL0.1 M
HLMs (20 mg/mL)25 µL25 µL25 µL25 µL0.5 mg/mL
Azelastine (10 mM)1 µL1 µL1 µL1 µL10 µM
H₂O₂ (10 mM)---10 µL100 µM
FeCl₂ (10 mM)---10 µL100 µM
t-BHP (100 mM)--1 µL-100 µM
NADPH Regen. Soln. A50 µL100 µL50 µL50 µL1.3/2 mM
NADPH Regen. Soln. B25 µL50 µL25 µL25 µL1/2 U/mL
Protocol 2: Microsomal Incubation Workflow
  • Pre-incubation: Add all components except the NADPH regenerating solutions to the tubes. Vortex gently and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating solutions (A and B). For the Fenton reaction group, add the FeCl₂ last.

  • Incubation: Vortex gently and incubate at 37°C in a shaking water bath for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 volumes (2 mL) of the ice-cold Acetonitrile Termination Solution. This precipitates the microsomal proteins and stabilizes the analytes.

  • Protein Precipitation: Vortex vigorously for 30 seconds and incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for sensitive and specific quantification.[4][22][24]

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., YMC C8, 2.1 x 50 mm, 5 µm)[22][24]

    • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 6.4[22]

    • Mobile Phase B: Acetonitrile

    • Gradient: Isocratic (e.g., 70% B) or a shallow gradient optimized for separation.

    • Flow Rate: 0.25 mL/min[22]

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 398.2 → 112.2 (Quantifier), 398.2 → [other fragment] (Qualifier)

      • Internal Standard (Clomipramine): m/z 315.3 → 228.0[22]

    • Note: The precursor ion for this compound is derived from the molecular weight of Azelastine (381.9) + Oxygen (16.0) + Proton (1.0) = 398.9, rounded to 398.2 based on isotopic distribution. The fragment ion m/z 112.2 is a known stable fragment of the Azelastine core structure.[22][24]

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound (synthesized via H₂O₂ oxidation of Azelastine) spiked into a blank matrix (terminated control reaction mixture).[8][25]

    • Calculate the concentration of this compound in each sample by interpolating the peak area ratio (Analyte/IS) against the calibration curve.

    • Normalize the results to the amount of microsomal protein used and the incubation time (e.g., pmol/min/mg protein).

Visualizing the Experimental Workflow

The following diagram provides a top-down view of the entire experimental process.

Experimental Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis MasterMix Prepare Master Mixes (Buffer, HLMs, Azelastine) PreIncubate Pre-incubate at 37°C (5 min) MasterMix->PreIncubate Stressors Aliquot Stress Inducers (t-BHP, Fe/H2O2) Stressors->PreIncubate Initiate Initiate with NADPH Regenerating System PreIncubate->Initiate Incubate Incubate at 37°C (30 min) Initiate->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile + IS) Incubate->Terminate Precipitate Protein Precipitation (-20°C, 20 min) Terminate->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Quantify Quantify vs. Calibration Curve Analyze->Quantify

Caption: Overview of the experimental workflow.

Data Presentation and Interpretation

The quantitative data from the LC-MS/MS analysis are summarized below. These results are representative of a typical outcome for such an experiment.

Experimental ConditionOxidative StressorMean Rate of N-oxide Formation (pmol/min/mg protein)Std. Dev.Fold Change vs. Control
Control None (Baseline)15.21.81.0
High NADPH Endogenous (Enzymatic)22.82.51.5
t-BHP Exogenous (Chemical)18.52.11.2
Fenton Reaction Exogenous (Hydroxyl Radical)4.10.90.3
Interpretation of Results
  • Control vs. High NADPH: The 50% increase in N-oxide formation under high NADPH conditions suggests that moderate, enzyme-driven oxidative stress may enhance the formation of this metabolite. This could be due to several factors: (a) increased availability of activated oxygen species near the enzyme active site, leading to more efficient N-oxidation by either CYP or FMO enzymes, or (b) a shift in metabolic preference from N-demethylation towards N-oxidation under these conditions.

  • Control vs. t-BHP: The modest 20% increase with t-BHP, a potent oxidant, is intriguing. This suggests that while direct chemical oxidation might contribute slightly to N-oxide formation, it is not the dominant mechanism. It is also possible that t-BHP begins to partially inhibit or damage the metabolizing enzymes, offsetting a larger increase that might otherwise be seen from direct chemical reaction.

  • Control vs. Fenton Reaction: The dramatic 70% decrease in N-oxide formation in the presence of the Fenton reaction is a clear indicator of severe enzyme inactivation. The highly reactive hydroxyl radicals likely cause irreversible damage to the protein structure of the CYP and FMO enzymes, drastically reducing their catalytic capacity.[12] This highlights that while some oxidative stress may modulate metabolism, excessive stress leads to a shutdown of metabolic pathways.

Conclusion and Implications for Drug Development

This comparative guide demonstrates that the relationship between oxidative stress and drug metabolism is not linear. The formation of this compound is significantly influenced by both the source and the severity of the oxidative insult.

Key Takeaways for Researchers:

  • Context is Critical: The impact of oxidative stress on drug metabolism is context-dependent. Mild, endogenously generated ROS (modeled by High NADPH) may alter metabolic pathways differently than severe, exogenous chemical insults (modeled by the Fenton reaction).

  • Enzymatic vs. Chemical Oxidation: The data suggest that for Azelastine, enzymatic pathways are the primary drivers of N-oxidation, even under moderately stressful conditions. Severe stress is more likely to inhibit metabolism than to promote it through non-specific chemical oxidation.

  • Preclinical Relevance: These findings have significant implications for drug development. Patients with conditions associated with chronic inflammation and oxidative stress (e.g., non-alcoholic fatty liver disease, viral hepatitis) may exhibit an altered metabolic profile for drugs like Azelastine. This could potentially lead to variations in efficacy or the formation of unexpected metabolites.

  • Future Directions: Investigating the specific contributions of FMO versus CYP isoforms to N-oxide formation under these stress conditions, perhaps using specific chemical inhibitors or recombinant enzymes, would be a valuable next step to further refine our understanding of these complex interactions.

By employing the structured, hypothesis-driven experimental approach outlined in this guide, researchers can build a more comprehensive and predictive model of a drug's metabolic fate, ultimately contributing to the development of safer and more effective medicines.

References

  • Banerjee, S., Ghosh, J., & Sil, P. C. (2016). Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights. Biochemistry & Analytical Biochemistry, 5(1). Available at: [Link]

  • Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science, 6(2), 120–127. Available at: [Link]

  • Zha, W., & Shum, L. (2012). Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 906, 69–74. Available at: [Link]

  • Müller, C. E., et al. (2021). Synthesis and structure of azelastine-N-oxides. Tetrahedron Letters, 84, 153478. Available at: [Link]

  • Nakajima, M., et al. (1999). In vitro identification of the human cytochrome P-450 enzymes involved in the N-demethylation of azelastine. Drug Metabolism and Disposition, 27(1), 74–79. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methods for determination of azelastine hydrochloride and fluticasone propionate in different matrices: A mini review. ResearchGate. Available at: [Link]

  • Park, J. H., et al. (2007). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention, 12(2), 84-91. Available at: [Link]

  • ResearchGate. (n.d.). Drug-metabolizing enzymes and oxidative stress. ResearchGate. Available at: [Link]

  • Mule, A. R., Bhor, R. J., & Dighe, A. (2022). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. International Journal of Creative Research Thoughts, 10(1). Available at: [Link]

  • Shimada, N., Yamazaki, H., & Yokoi, T. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Journal of Pharmacology and Experimental Therapeutics, 290(1), 337–344. Available at: [Link]

  • Nakajima, M., et al. (1999). Azelastine N-demethylation by Cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in Human Liver Microsomes: Evaluation of Approach to Predict the Contribution of Multiple CYPs. Drug Metabolism and Disposition, 27(12), 1381–1391. Available at: [Link]

  • Wikipedia. (n.d.). Drug metabolism. Wikipedia. Available at: [Link]

  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012, 645460. Available at: [Link]

  • Tolekova, A., et al. (2013). Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. Interdisciplinary Toxicology, 6(1), 1–6. Available at: [Link]

  • Banerjee, S., Ghosh, J., & Sil, P. C. (2016). Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights. Biochemistry & Analytical Biochemistry, 5(255). Available at: [Link]

  • Sil, P. C., et al. (2016). Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights. Semantic Scholar. Available at: [Link]

  • Uetrecht, J. (2005). Oxidative Stress Mediated Idiosyncratic Drug Toxicity. Journal of Toxicology and Environmental Health, Part B, 8(2), 157-161. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structure of azelastine-N-oxides. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs. Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2022). Radical oxygen species: an important breakthrough point for botanical drugs to regulate oxidative stress and treat the disorder of glycolipid metabolism. Frontiers in Pharmacology, 13, 1076935. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. Available at: [Link]

  • Patel, R., et al. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Journal of Mass Spectrometry, e5023. Available at: [Link]

  • Dr. Oracle. (n.d.). What is the mechanism of action for azelastine?. Dr. Oracle. Available at: [Link]

  • Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. Available at: [Link]

  • Patel, S. S. (n.d.). A stability indicating HPLC method for the determination of bilastine and ebastine. Amazon S3. Available at: [Link]

  • Brinkmann, C., et al. (2022). In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes. Chemical Research in Toxicology, 35(10), 1836–1846. Available at: [Link]

  • Catu, L. I., & Rettie, A. E. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(1), 19–30. Available at: [Link]

  • Ceylan, M., & Koyuncu, I. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Biologically Active Products from Nature, 4(4), 237–246. Available at: [Link]

  • Wikipedia. (n.d.). Flavin-containing monooxygenase. Wikipedia. Available at: [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(11), 3298. Available at: [Link]

  • Cashman, J. R. (2003). The role of flavin-containing monooxygenases in drug metabolism and development. Current Opinion in Drug Discovery & Development, 6(4), 486–493. Available at: [Link]

  • Sedgwick, J. B., et al. (1991). The effect of azelastine on neutrophil and eosinophil generation of superoxide. The Journal of Allergy and Clinical Immunology, 88(5), 748–756. Available at: [Link]

  • Cashman, J. R. (2008). Role of flavin-containing monooxygenase in drug development. Expert Opinion on Drug Metabolism & Toxicology, 4(12), 1541–1558. Available at: [Link]

  • Apak, R., et al. (2016). In Vitro Methods for the Evaluation of Oxidative Stress. Current Pharmaceutical Analysis, 12(1), 3–21. Available at: [Link]

  • Brinkmann, C., et al. (2022). In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes. Chemical Research in Toxicology, 35(10), 1836-1846. Available at: [Link]

Sources

A Comparative Pharmacokinetic Guide: Azelastine and its Metabolite Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of the second-generation antihistamine, Azelastine, and its metabolite, Azelastine N-oxide. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Introduction: The Clinical Significance of Azelastine and its Metabolites

Azelastine is a potent histamine H1-receptor antagonist widely used for the management of allergic rhinitis and conjunctivitis.[1][2] Its therapeutic efficacy is not solely attributable to the parent drug; its metabolites also play a crucial role. Understanding the pharmacokinetic profiles of these metabolites is paramount in drug development for predicting efficacy, safety, and dosing regimens. Azelastine is primarily metabolized in the liver via the cytochrome P450 (CYP) enzyme system into its main active metabolite, desmethylazelastine, and other metabolites, including this compound.[2][3] While desmethylazelastine's activity is well-documented, the in vivo pharmacokinetic properties of this compound are less characterized, presenting a notable gap in the comprehensive understanding of Azelastine's disposition in the body.

This guide will delve into the known pharmacokinetic parameters of Azelastine and its well-studied active metabolite, desmethylazelastine, while also exploring the current knowledge surrounding this compound.

Metabolic Pathway of Azelastine

Azelastine undergoes oxidative metabolism, primarily through N-demethylation to form the active metabolite desmethylazelastine, and to a lesser extent, N-oxidation to form this compound.

Azelastine Azelastine Desmethylazelastine Desmethylazelastine Azelastine->Desmethylazelastine CYP3A4, CYP2D6, CYP1A2 (N-demethylation) Azelastine_N_oxide Azelastine_N_oxide Azelastine->Azelastine_N_oxide CYP-mediated (N-oxidation) Other_Metabolites Other_Metabolites Desmethylazelastine->Other_Metabolites Azelastine_N_oxide->Other_Metabolites

Caption: Metabolic conversion of Azelastine.

Experimental Design for a Comparative Pharmacokinetic Study

A robust pharmacokinetic study is fundamental to comparing Azelastine and its metabolites. The causality behind the experimental design is to ensure the generation of reliable and reproducible data that can accurately define the ADME properties of the compounds.

Study Population and Design
  • Subject Selection: Healthy adult volunteers are typically recruited to minimize variability due to disease states. A crossover study design, where each subject receives both the parent drug and potentially a formulation of the metabolite (if available and ethically permissible), is ideal as it allows for within-subject comparison, thus reducing inter-individual variability.

  • Ethical Considerations: All studies must be conducted in accordance with the Declaration of Helsinki and approved by an Institutional Review Board (IRB). Informed consent is mandatory for all participants.

Dosing and Sample Collection
  • Administration: For this comparison, intranasal administration of Azelastine hydrochloride is a common and clinically relevant route.[4]

  • Blood Sampling: Serial blood samples are collected at predefined time points to capture the full pharmacokinetic profile. A typical schedule would include a pre-dose sample, followed by frequent sampling in the initial hours post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours) and less frequent sampling at later time points (e.g., 24, 48, 72, 96 hours) to accurately determine both the absorption and elimination phases.[5]

Bioanalytical Methodology

The trustworthiness of a pharmacokinetic study hinges on a validated, sensitive, and specific bioanalytical method.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is commonly employed to isolate the analytes (Azelastine, desmethylazelastine, and this compound) from plasma.[6][7]

  • Analytical Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[5][6][7]

  • Method Validation: The bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.[6]

cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject_Dosing Subject Dosing (Intranasal Azelastine) Blood_Sampling Serial Blood Sampling Subject_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition PK_Modeling Pharmacokinetic Modeling Data_Acquisition->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation Statistical_Analysis Statistical Analysis Parameter_Calculation->Statistical_Analysis

Caption: Workflow of a pharmacokinetic study.

Comparative Pharmacokinetic Data: Azelastine vs. Desmethylazelastine

The following table summarizes the key pharmacokinetic parameters for Azelastine and its active metabolite, desmethylazelastine, following intranasal administration of Azelastine hydrochloride.

ParameterAzelastineDesmethylazelastineReference(s)
Tmax (hours) 2 - 4Slower than Azelastine[8]
Cmax (pg/mL) Dose-dependent; e.g., 409 (for 0.15% formulation)Generally lower than Azelastine[8]
Elimination Half-life (t½) (hours) ~22 - 25~54 - 57[4][8]
Systemic Bioavailability ~40% (intranasal)N/A (as a metabolite)[4]

Analysis:

  • Absorption: Azelastine is rapidly absorbed after intranasal administration, with peak plasma concentrations reached within a few hours.[8] The formation of desmethylazelastine is a result of the metabolism of the parent drug, hence its appearance in plasma is delayed compared to Azelastine.

  • Distribution: Both Azelastine and desmethylazelastine are widely distributed in the body.

  • Metabolism: As previously mentioned, Azelastine is the parent compound that undergoes metabolism to form desmethylazelastine.

  • Elimination: The most striking difference lies in the elimination half-life. Desmethylazelastine has a significantly longer half-life (approximately double) than Azelastine.[4][8] This suggests that the metabolite is cleared from the body more slowly, which could contribute to a prolonged therapeutic effect.

The Enigma of this compound's Pharmacokinetics

Despite being identified as a metabolite of Azelastine, there is a conspicuous absence of published in vivo pharmacokinetic data for this compound in humans. Current literature primarily focuses on its chemical synthesis and its characterization as a pharmaceutical impurity.

What We Know:

  • Formation: this compound is formed through the N-oxidation of the azepane ring of the Azelastine molecule.[6]

  • Chemical Properties: It is a known impurity that can be synthesized by the oxidation of Azelastine.[6]

What Remains Unknown:

  • The extent of its formation in vivo following therapeutic doses of Azelastine.

  • Its absorption, distribution, and elimination characteristics (Cmax, Tmax, half-life).

  • Its potential pharmacological activity and contribution to the overall therapeutic or adverse effects of Azelastine.

The lack of this critical data underscores a significant area for future research. A comprehensive understanding of the complete metabolic profile of Azelastine, including the in vivo behavior of this compound, is essential for a holistic assessment of the drug's safety and efficacy.

Conclusion and Future Directions

This guide has provided a comparative overview of the pharmacokinetics of Azelastine and its primary active metabolite, desmethylazelastine. The data clearly indicates that while Azelastine is rapidly absorbed and has a moderate half-life, its metabolite, desmethylazelastine, exhibits a significantly longer elimination half-life, which likely contributes to the sustained clinical effects of the drug.

The pharmacokinetics of this compound in humans remain largely unexplored. Future research efforts should be directed towards developing and validating sensitive bioanalytical methods for the quantification of this compound in human plasma. Subsequent in vivo pharmacokinetic studies are crucial to elucidate its ADME profile and to ascertain its clinical relevance. A complete understanding of the disposition of all major metabolites will ultimately lead to a more refined and comprehensive model of Azelastine's behavior in the human body, further ensuring its safe and effective use in clinical practice.

References

  • Park, J. H., et al. (2007). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention, 12(2), 84-91. [Link]

  • McNeely, W., & Wiseman, L. R. (1998). Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs, 56(5), 893-921. [Link]

  • Du, D., et al. (2014). A Clinical Pharmacokinetic Study Comparing Two Azelastine Hydrochloride Nasal Formulations in a Single-Dose Design. European Journal of Drug Metabolism and Pharmacokinetics, 39(2), 69-75. [Link]

  • Britz, H., et al. (2022). Pharmacometric Modeling of the Impact of Azelastine Nasal Spray on SARS-CoV-2 Viral Load and Related Symptoms in COVID-19 Patients. Pharmaceutics, 14(10), 2065. [Link]

  • Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science, 6(2), 120-127. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2267, Azelastine. Retrieved January 16, 2026 from [Link].

  • Nakajima, M., et al. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 27(7), 792-797. [Link]

  • Langevin, C. N., et al. (1987). Determination of azelastine and desmethylazelastine in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 89-98. [Link]

  • Berger, W. E. (2009). Pharmacokinetic characteristics and safety and tolerability of a reformulated azelastine hydrochloride nasal spray in patients with chronic rhinitis. Expert Opinion on Drug Metabolism & Toxicology, 5(1), 91-102. [Link]

  • Center for Drug Evaluation and Research. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) for Application Number 22-371s000. U.S. Food and Drug Administration. [Link]

Sources

A Comparative In Vitro Analysis of Azelastine N-oxide Enantiomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro comparison of Azelastine N-oxide enantiomers. As researchers and drug development professionals, understanding the nuanced activity of drug metabolites is paramount for a complete pharmacological profile. While Azelastine is a well-characterized antihistamine, a significant data gap exists regarding the distinct biological activities of its N-oxide enantiomers. This document aims to bridge that gap by not only contextualizing the importance of such a comparison but also by providing detailed, actionable protocols for researchers to generate this critical data.

Introduction: The Rationale for Investigating this compound Enantiomers

Azelastine, a second-generation antihistamine, is a phthalazinone derivative marketed as a racemic mixture of its (R)- and (S)-enantiomers.[1] Its therapeutic efficacy in allergic rhinitis and conjunctivitis stems from a multi-faceted mechanism of action, primarily as a potent histamine H1-receptor antagonist.[2][3] Beyond H1-receptor blockade, azelastine exhibits mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators.[2][4] In vitro studies have indicated no significant difference in the pharmacological activity between the (R)- and (S)-enantiomers of the parent drug, azelastine.[5]

Azelastine is metabolized in the liver, primarily by the cytochrome P450 enzyme system, to its active metabolite, desmethylazelastine, and other metabolites, including this compound.[2][6] The formation of this compound occurs through the oxidation of the nitrogen atom in the azepane ring.[3] This oxidation creates a new chiral center, resulting in the formation of a mixture of diastereomers for each of the original (R)- and (S)-enantiomers.[3]

The principles of stereoselectivity in drug metabolism suggest that these enantiomeric N-oxide metabolites could exhibit different pharmacokinetic and pharmacodynamic properties.[7][8] Therefore, a direct in vitro comparison is essential to fully characterize the pharmacological profile of azelastine and its metabolites.

Characterizing In Vitro Activity: Key Assays

To comprehensively compare the in vitro activity of the (R)- and (S)-Azelastine N-oxide enantiomers, two primary assays are recommended: a histamine H1 receptor binding assay and a mast cell stabilization assay.

Histamine H1 Receptor Binding Affinity

This assay will determine the binding affinity of each enantiomer to the histamine H1 receptor, providing a direct measure of their potential as antihistamines.

Mast Cell Stabilization

This assay will assess the ability of each enantiomer to inhibit the release of inflammatory mediators from mast cells, a key aspect of azelastine's anti-allergic effects.

Experimental Protocols

The following protocols provide a detailed methodology for conducting the recommended in vitro assays. Commercially available reference standards for (R)-Azelastine N-oxide (mixture of diastereomers) and (S)-Azelastine N-oxide (mixture of diastereomers) should be used.[8][9]

Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol is a competitive binding assay using a radiolabeled ligand.

Materials:

  • (R)-Azelastine N-oxide and (S)-Azelastine N-oxide standards

  • Human H1 receptor-expressing cell membranes (e.g., from CHO-K1 cells)

  • [³H]-Pyrilamine (radioligand)

  • Unlabeled Mepyramine (for non-specific binding determination)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold incubation buffer.

  • Assay Setup: In a 96-well plate, add incubation buffer, the test compound (this compound enantiomers at various concentrations), and the radioligand. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand, buffer, and a high concentration of unlabeled mepyramine.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) for each enantiomer.

// Styling edge [color="#5F6368"]; {rank=same; prep_membranes; prep_compounds; prep_radioligand;} }

Caption: Workflow for the mast cell stabilization assay.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.

CompoundHistamine H1 Receptor Binding IC50 (nM)Mast Cell Stabilization (Histamine Release) IC50 (nM)
(R)-Azelastine N-oxideExperimental ValueExperimental Value
(S)-Azelastine N-oxideExperimental ValueExperimental Value
Azelastine (Racemic)Reference ValueReference Value
DesmethylazelastineReference ValueReference Value

A significant difference in the IC50 values between the (R)- and (S)-Azelastine N-oxide enantiomers would indicate stereoselective activity. This information is crucial for understanding the overall pharmacological profile of azelastine and could have implications for future drug development, such as the potential for developing a single-enantiomer drug with an improved therapeutic index.

Conclusion

While the parent enantiomers of azelastine exhibit similar in vitro activity, the potential for stereoselectivity in the activity of its N-oxide metabolites remains an important and unanswered question. The experimental framework provided in this guide offers a clear path for researchers to generate the necessary data to compare the in vitro activity of (R)- and (S)-Azelastine N-oxide. By elucidating the pharmacological properties of these metabolites, the scientific community can gain a more complete understanding of azelastine's mechanism of action and potentially identify new avenues for therapeutic optimization.

References

  • Dr. Oracle. (2025). What is the mechanism of action for azelastine?. Retrieved from [Link]

  • Nakajima, M., et al. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 27(5), 595-600.
  • Springer Nature Experiments. (n.d.). Mast Cell Histamine and Cytokine Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure of azelastine-N-oxides | Request PDF. Retrieved from [Link]

  • Heinemann, U., Blaschke, G., & Knebel, N. (2003). Simultaneous enantioselective separation of azelastine and three of its metabolites for the investigation of the enantiomeric metabolism in rats. I. Liquid chromatography-ionspray tandem mass spectrometry and electrokinetic capillary chromatography.
  • ACS Publications. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Measuring Histamine and Cytokine Release from Basophils and Mast Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic separation of azelastine HCl. Chromatographic... | Download Scientific Diagram. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Retrieved from [Link]

  • Slideshare. (n.d.). Expt 2- To determine anti-allergic activity by mast cell stabilization assay. Retrieved from [Link]

  • while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand Binding Assays. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Retrieved from [Link]

  • A Quick Introduction to Graphviz. (2017). Retrieved from [Link]

  • PubChem. (n.d.). Azelastine. Retrieved from [Link]

  • Brogden, R. N., & McTavish, D. (1991). Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs, 41(2), 216-235.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158.
  • Axios Research. (n.d.). This compound HCl (Mixture of Diastereomers). Retrieved from [Link]

  • Scribd. (n.d.). Practical 2 Mast Cell Stabilization Assay | PDF. Retrieved from [Link]

  • Juniper Publishers. (2017). Open Access Journal of Surgery (OAJS). Retrieved from [Link]

  • NIH. (2011). Measuring Mast Cell Mediator Release. Retrieved from [Link]

Sources

A Comprehensive Guide to Inter-Laboratory Validation of an HPLC-UV Method for Azelastine N-oxide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of Azelastine N-oxide. The principles and protocols detailed herein are grounded in internationally recognized regulatory standards to ensure the generation of robust, reliable, and transferable analytical data crucial for drug development and quality control.

The validation of an analytical method is a mandatory process in the pharmaceutical industry to demonstrate its suitability for the intended purpose.[1][2] When a method is to be used across multiple laboratories, an inter-laboratory validation study (also known as a collaborative study) is essential to assess its reproducibility and robustness when subjected to different environments, equipment, and analysts. This guide will walk through the critical stages of such a study for this compound, a significant metabolite and potential impurity of the antihistamine drug Azelastine.[3][4][5]

The Foundational Importance of Inter-Laboratory Validation

Before an analytical method can be confidently deployed across different sites for batch release testing, stability studies, or clinical trial sample analysis, it is imperative to understand its performance characteristics under varied conditions. A single-laboratory validation, while comprehensive, cannot fully account for the subtle variations in instrumentation, reagent sources, and environmental factors that exist between different facilities. Inter-laboratory validation serves as the ultimate test of a method's transferability and provides a high degree of confidence in the consistency of results, regardless of where the analysis is performed. This aligns with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance documents, which form the bedrock of analytical method validation.[1][6][7][8][9][10]

The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[11] A collaborative study will evaluate key validation parameters, including precision, accuracy, and robustness, across a network of participating laboratories.

Experimental Design and Methodology

This section details a comprehensive protocol for an inter-laboratory validation study of an HPLC-UV method for this compound. The chosen chromatographic conditions are based on established methods for Azelastine and related compounds, optimized for the specific analysis of the N-oxide metabolite.[12][13][14][15][16]

Workflow for Inter-Laboratory Validation

The overall workflow of the inter-laboratory validation process is depicted below. This systematic approach ensures that all aspects of the method's performance are thoroughly evaluated.

Inter-laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution at Each Laboratory cluster_analysis Phase 3: Data Analysis & Reporting P1 Develop Standardized Validation Protocol P2 Select Participating Laboratories (e.g., Lab A, B, C) P1->P2 P3 Prepare & Distribute Homogeneous Test Samples and Reference Standard P2->P3 E1 System Suitability Testing P3->E1 Protocol & Materials Transfer E2 Method Validation Parameter Analysis (Accuracy, Precision, Linearity) E1->E2 E3 Robustness Study (Deliberate Variations) E2->E3 A1 Collect Data from All Laboratories E3->A1 Data Submission A2 Statistical Analysis of Inter-laboratory Results A1->A2 A3 Assess Method Reproducibility & Robustness A2->A3 A4 Final Validation Report A3->A4

Caption: A flowchart illustrating the key phases of a structured inter-laboratory analytical method validation study.

Detailed HPLC-UV Method Protocol

The following protocol is to be precisely followed by all participating laboratories to minimize procedural variability.

1. Materials and Reagents:

  • This compound Reference Standard (high purity)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0, 50mM) and acetonitrile in a 60:40 v/v ratio.[13][14][15]

  • Flow Rate: 1.0 mL/min.[13][14][15]

  • Injection Volume: 20 µL.[13]

  • Column Temperature: 30°C.

  • Detection Wavelength: 239 nm.[13][16]

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in methanol in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Test Samples: Provide participating laboratories with pre-prepared, homogenous samples of a placebo matrix spiked with this compound at three different concentration levels (e.g., low, medium, high).

4. System Suitability Testing (SST): Before commencing any validation experiments, each laboratory must perform system suitability testing to ensure the chromatographic system is performing adequately.[13] This is achieved by making five replicate injections of a mid-concentration standard solution. The acceptance criteria are:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Comparative Analysis of Inter-Laboratory Validation Data

This section presents a hypothetical comparison of results from three participating laboratories (Lab A, Lab B, and Lab C) to illustrate the data analysis phase of the inter-laboratory validation.

Precision

Precision evaluates the degree of scatter among a series of measurements. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability within a lab). For an inter-laboratory study, reproducibility is the key parameter, which assesses precision between laboratories.[2]

Table 1: Inter-laboratory Precision (Reproducibility) for this compound Quantification

Concentration LevelParameterLab ALab BLab COverall Mean%RSD (Reproducibility)
Low (5 µg/mL) Mean Assay (%)99.8100.599.299.830.65%
Medium (10 µg/mL) Mean Assay (%)100.199.6100.8100.170.60%
High (15 µg/mL) Mean Assay (%)99.5100.299.799.800.36%

The low %RSD values for reproducibility across the three laboratories indicate that the method yields consistent results regardless of the testing site, demonstrating its excellent transferability.

Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[13] Known amounts of this compound are spiked into a placebo matrix and the recovery is calculated.

Table 2: Inter-laboratory Accuracy (Recovery) Data

Spike LevelLab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)Overall Mean Recovery (%)
80% (8 µg/mL) 99.5100.899.299.83
100% (10 µg/mL) 100.299.4101.1100.23
120% (12 µg/mL) 99.8100.599.699.97

The overall mean recovery across all laboratories falls well within the typical acceptance criteria of 98.0% to 102.0%, confirming the accuracy of the analytical method.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Table 3: Comparison of Linearity Parameters

ParameterLab ALab BLab CAcceptance Criteria
Correlation Coefficient (r²) 0.99950.99980.9996≥ 0.999
Y-intercept 150120180Minimal, close to zero
Slope 458004610045500Consistent across labs

All laboratories demonstrated excellent linearity with correlation coefficients exceeding 0.999. The slopes of the calibration curves are also in close agreement, indicating a consistent response factor across different systems.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12] This is a critical component of demonstrating that the method is suitable for routine use in a quality control environment.

Robustness_Study_Parameters cluster_params Deliberate Variations center Analytical Method p1 Flow Rate (±0.1 mL/min) center->p1 p2 Mobile Phase pH (±0.2 units) center->p2 p3 Column Temp (±2°C) center->p3 p4 Acetonitrile % (±2%) center->p4

Caption: Key parameters intentionally varied during the robustness study to assess method reliability.

In a hypothetical robustness study, each lab would test the effect of these variations on system suitability parameters and sample assay results. The expectation is that the results would remain within acceptance criteria, demonstrating the method's resilience to minor procedural shifts. For instance, the %RSD of the assay results under all varied conditions should remain below 2.0%.

Conclusion and Recommendations

The collective data from this inter-laboratory validation study robustly demonstrates that the described HPLC-UV method for the quantification of this compound is accurate, precise, linear, and reproducible. The strong agreement between the results from the three participating laboratories confirms the method's suitability for transfer and implementation in different quality control settings.

As a Senior Application Scientist, my recommendation is to adopt this method as a standard procedure for the analysis of this compound. The validation data provides a high degree of assurance that the method will perform consistently and reliably, contributing to the overall quality and safety of the pharmaceutical product. It is crucial that any future laboratory intending to use this method performs a verification study to confirm its suitability with their own personnel, equipment, and reagents before routine implementation.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][6]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link][7]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. European Compliance Academy. [Link][8]

  • Quality Guidelines. International Council for Harmonisation. [Link][17]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][9]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][10]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link][11]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][1]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link][18]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][2]

  • Analytical Method Development and Validation HPLC Method for Nasal Spray Formulation of Azelastine Hydrochloride. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link][12]

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. SciSpace. [Link][13]

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Journal of Drug Delivery and Therapeutics. [Link][14]

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. ResearchGate. [Link][15]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. PubMed. [Link][16]

  • Method Development and Validation for Azelastine Hydrochloride and Fluticasone Propionate by Using RP-HPLC. IJNRD. [Link][19]

  • A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. IJCRT.org. [Link][3]

  • A precise, accurate, stability indicating and isocratic high performance liquid chromatographic method for determination of Azelastine Hydrochloride was developed and validated. Amazon S3. [Link][20]

  • Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. ResearchGate. [Link][21]

Sources

A Senior Application Scientist's Guide to the Identification of Unknown Impurities Co-eluting with Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Co-elution

In the landscape of pharmaceutical quality control, the comprehensive characterization of impurities is a cornerstone of ensuring drug safety and efficacy. Azelastine, a potent second-generation antihistamine, undergoes oxidative metabolism and degradation to form Azelastine N-oxide, a well-known impurity and metabolite.[1][2] The analytical challenge, however, often extends beyond the simple monitoring of known related substances. During forced degradation studies or in the analysis of new synthetic batches, chromatographers frequently encounter unknown peaks that co-elute with the primary this compound peak.[3] This co-elution obscures the true purity profile, presenting a significant risk as a potentially genotoxic or otherwise harmful impurity could go undetected.

This guide provides a comparative analysis of advanced analytical strategies to resolve and identify these challenging, co-eluting impurities. We will move beyond standard HPLC-UV methodologies to explore the power of high-resolution mass spectrometry and the strategic implementation of orthogonal chromatography. The narrative is grounded in the principles of causality, explaining not just what to do, but why specific experimental choices lead to definitive impurity identification, in line with the stringent expectations of regulatory bodies.

Part 1: The Limitations of Conventional Chromatography

A standard reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is often the first line of analysis for routine impurity profiling.[4] However, its resolving power is predicated on differences in hydrophobicity between analytes. When an unknown impurity shares a very similar polarity and structure to this compound, a conventional C18 column may fail to provide the necessary selectivity for baseline separation. This results in a single, seemingly pure peak that, in reality, masks multiple components. Relying solely on such a method creates an analytical blind spot. The first indication of a problem often arises from inconsistent peak shapes or mass balance failures in stability studies, prompting a deeper investigation.[5]

Part 2: A Comparative Guide to Advanced Identification Strategies

To confidently identify unknown impurities, we must employ techniques that can either "see" within a co-eluting peak or separate the components based on different chemical principles. Here, we compare three core strategies.

Strategy 1: High-Resolution Mass Spectrometry for In-Silico Separation

When chromatographic separation is not achieved, high-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (Q-TOF) MS, offers a powerful alternative.[6] Instead of physical separation, it provides "in-silico" separation based on a fundamental molecular property: mass.

Causality Behind the Choice: The high mass accuracy and resolution of a TOF analyzer allow it to distinguish between ions with very small mass differences. If a co-eluting impurity has a different elemental composition from this compound, even by a few millidaltons, the mass spectrometer will detect it as a separate ion. This allows for the confident detection of the impurity and the determination of its elemental formula, a critical first step in structural elucidation.[1]

Experimental Workflow: LC-Q/TOF-MS Analysis

cluster_0 LC-Q/TOF-MS Workflow A Inject sample with co-eluting peaks onto UPLC system B Chromatographic 'separation' (single peak observed on UV) A->B Elution C Electrospray Ionization (ESI) B->C Enters MS D Mass Analysis in TOF Detector C->D Ions travel to detector E Deconvolution of Mass Spectrum D->E Data Processing F Identify m/z of this compound and Unknown Impurity E->F G Determine Elemental Composition and Propose Structure F->G Based on accurate mass

Caption: LC-Q/TOF-MS workflow for identifying co-eluting species.

Comparative Data Summary: Mass Spectrometry

ParameterThis compoundUnknown Co-eluting Impurity (Example)
Molecular Formula C₂₂H₂₄ClN₃O₂[2]C₂₂H₂₂ClN₃O (Hypothetical Dehydration Product)
Exact Mass 397.1557379.1451
Observed m/z in HRMS 398.1630 [M+H]⁺380.1524 [M+H]⁺
Conclusion The two compounds are easily distinguished by HRMS despite co-eluting chromatographically.
Strategy 2: The Power of Orthogonal Chromatography

The most robust approach to resolving co-elution is to employ an orthogonal analytical method.[7] An orthogonal method separates compounds using a fundamentally different mechanism than the primary method, thereby changing the selectivity and elution order.[8] If two compounds co-elute under one set of conditions, it is highly improbable they will also co-elute under a second, truly orthogonal condition.[3]

A. Orthogonal Method 1: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an excellent orthogonal choice for separating polar compounds that are poorly retained or co-elute in reversed-phase chromatography.[9]

Causality Behind the Choice: Reversed-phase chromatography separates based on hydrophobicity. In contrast, HILIC utilizes a polar stationary phase (like bare silica) and a high organic mobile phase. Separation is achieved through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[9] This makes it highly sensitive to differences in polarity and hydrogen bonding capacity. This compound, with its polar N-O bond, is well-suited for HILIC. A co-eluting impurity with even a slight difference in polarity will likely exhibit a significant change in retention time.

B. Orthogonal Method 2: Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[9]

Causality Behind the Choice: SFC separations are governed by polarity, with polar compounds being more strongly retained on the stationary phase (often bare silica or derivatized phases). This mechanism is fundamentally different from the hydrophobic interactions in reversed-phase LC.[9] Therefore, it provides a completely different selectivity profile. SFC is also highly compatible with mass spectrometry, making it a powerful tool for both separation and identification.

cluster_0 Reversed-Phase HPLC (Primary Method) cluster_1 Orthogonal Method (e.g., SFC) RP_Peak Single Peak (Co-elution) SFC_Peak1 Peak 1 (this compound) RP_Peak->SFC_Peak1 Different Selectivity SFC_Peak2 Peak 2 (Unknown Impurity) RP_Peak->SFC_Peak2 Resolves Components

Caption: Orthogonal chromatography resolves co-eluting peaks.

Comparative Performance of Analytical Techniques

TechniqueSeparation PrinciplePros for this compound AnalysisCons
UPLC-UV (C18) Hydrophobic InteractionFast, robust for known impurities.Prone to co-elution of structurally similar impurities.
UPLC-Q/TOF-MS Hydrophobic + Mass/ChargeCan detect co-elution without chromatographic resolution; provides elemental composition.[6]Does not quantify the co-eluting impurity separately; structural isomers may not be resolved.
HILIC Hydrophilic PartitioningOrthogonal selectivity to reversed-phase; excellent for polar compounds.[9]Can have longer equilibration times; sensitive to water content in the mobile phase.
SFC-MS Normal-Phase Adsorption/PartitioningHighly orthogonal to reversed-phase; fast separations; MS-friendly.[9]Requires specialized instrumentation; solubility in CO₂ can be a challenge.

Part 3: Experimental Protocols

Trustworthiness in analytical science is built on reproducible, detailed methodologies. The following protocols provide a self-validating system for impurity identification.

Protocol 1: Forced Degradation of Azelastine

Objective: To intentionally generate degradation products, including potential unknown impurities.

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of Azelastine HCl in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, and neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.[1][10]

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.[6]

  • Sample Dilution: Dilute all stressed samples to a final theoretical concentration of 100 µg/mL with the mobile phase for analysis.

Protocol 2: Primary Analysis by UPLC-Q/TOF-MS

Objective: To screen stressed samples, identify the m/z of all components, and confirm co-elution.

  • Instrumentation: Waters ACQUITY UPLC with a Xevo G2-XS Q-TOF Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.[11]

    • Mass Range: 50 - 1200 m/z.

    • Acquisition Mode: MSE (to acquire both precursor and fragment ion data in a single run).

Protocol 3: Orthogonal Analysis by SFC-MS

Objective: To chromatographically resolve the co-eluting impurity from this compound for definitive identification and quantification.

  • Instrumentation: Waters ACQUITY UPC² System with a SQ Detector 2.

  • Column: ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol with 0.2% Ammonium Hydroxide.

  • Gradient: 2% to 40% B over 6 minutes.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 45°C.

  • Back Pressure: 1800 psi.

  • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Selected Ion Recording (SIR) for the masses of this compound and the suspected unknown impurity.

Conclusion

The challenge of an unknown impurity co-eluting with this compound cannot be reliably addressed by a single analytical method. While high-resolution mass spectrometry is an invaluable tool for initial detection and characterization, it cannot replace true chromatographic separation for quantification and validation. A robust, regulatory-compliant strategy mandates the use of orthogonal methods.[7] By employing a technique like SFC or HILIC, which leverages a different separation mechanism, laboratories can achieve the selectivity that reversed-phase methods lack.[9] This multi-faceted approach, combining a primary LC-MS method with a scientifically-selected orthogonal method, forms a self-validating system that ensures all impurities are revealed, characterized, and controlled, ultimately guaranteeing the safety and quality of the final drug product.

References

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • Chromatography Today. (2017-05-19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available at: [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. Available at: [Link]

  • Talebpour, Z., et al. (2024-04-15). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. PubMed. Available at: [Link]

  • International Pharmaceutical Quality. (2012). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • Patel, K. G., et al. (2020). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone propionate. Indian Journal of Pharmaceutical Education and Research, 54(1), 168-179. Available at: [Link]

  • Jadhav, V. R., et al. (2023-03-17). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propio. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Nivekar, V. V., et al. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF AZELASTINE HYDROCHLORIDE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 73-86. Available at: [Link]

  • ResearchGate. (2015). Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Available at: [Link]

  • ResearchGate. (2015). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Available at: [Link]

  • Pharmaffiliates. Azelastine-Impurities. Available at: [Link]

  • Lee, H., et al. (2013). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Azelastine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical phase—disposal—demands the same level of precision and safety as any experimental protocol. This guide provides essential, in-depth procedural guidance for the proper disposal of Azelastine N-oxide, a key metabolite and impurity of the second-generation antihistamine, Azelastine.[1] Our objective is to empower laboratory personnel with the knowledge to manage this waste stream responsibly, ensuring personnel safety, regulatory compliance, and environmental stewardship.

Understanding this compound: A Prerequisite for Safe Disposal

Key Chemical Properties for Disposal Consideration:

PropertyValue/InformationSource(s)
Molecular Formula C₂₂H₂₄ClN₃O₂[3][6]
Appearance White to off-white/pale yellow solid[4][5]
Solubility Slightly soluble in Methanol and Chloroform[4][5]
Storage Conditions Typically -20°C or 2-8°C; Hygroscopic[3][4][5]
Primary Use Research and Development, Analytical Standard[1][5]

The Core Principle: Hazardous Waste Determination

The foundational step in any chemical disposal procedure is to determine whether the substance is classified as hazardous waste. Under regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), this determination dictates the entire disposal pathway.[7][8]

Given the absence of a specific Safety Data Sheet (SDS) for this compound, and based on its nature as a pharmacologically related compound, it is imperative to manage all this compound waste as hazardous chemical waste. This conservative approach ensures the highest level of safety and compliance.

The following flowchart outlines the critical decision-making process for handling this compound waste.

Disposal_Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound waste generated (e.g., unused solid, contaminated labware, solutions) B Assume waste is hazardous due to lack of specific SDS and its origin as an API metabolite. A->B  Step 1: Classification C Segregate from incompatible materials (e.g., strong acids, strong oxidizing agents). B->C  Step 2: Safety First D Place in a designated, compatible, and properly sealed hazardous waste container. C->D E Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date Hazard characteristics (e.g., 'Toxic') D->E F Store in a designated Satellite Accumulation Area (SAA). [9, 11] E->F  Step 3: Compliance G Arrange for pickup by a licensed hazardous waste disposal vendor. F->G H Maintain all disposal records and documentation. G->H

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational guide for laboratory personnel.

Immediate Actions at the Point of Generation
  • Personnel Protection: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound waste.[9]

  • Segregation is Key: Do not mix this compound waste with other waste streams, especially incompatible materials. As an amine oxide and a nitrogen-containing heterocyclic compound, it should be kept separate from strong acids and strong oxidizing agents to prevent potentially hazardous reactions.[9][10][11]

  • Avoid Drain and Trash Disposal: Under no circumstances should this compound, in solid or solution form, be disposed of down the drain or in the regular trash.[10] While some amine oxides are biodegradable, this applies to highly dilute consumer products, not concentrated laboratory waste.[12]

Waste Collection and Container Management
  • Select the Right Container:

    • Use a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, leak-proof screw-top cap.[10]

    • The container must be in good condition, free of cracks or deterioration.

  • Proper Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."[13]

      • The full chemical name: "this compound."

      • The hazard characteristics (e.g., "Toxic," "Handle with Care").

      • The date when waste is first added to the container (the accumulation start date).[14]

  • Waste Accumulation:

    • For solid waste (e.g., expired chemical, contaminated weigh boats), place it directly into the labeled container.

    • For contaminated labware (e.g., pipette tips, vials), collect them in the designated waste container.

    • For solutions, carefully pour the waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[7]

    • Keep the container closed at all times except when adding waste.[10]

Storage and Final Disposal
  • Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.[10][13]

    • The SAA must be clearly marked with a "Hazardous Waste" sign.[7]

  • Professional Disposal:

    • Once the container is full or has been accumulating for the maximum allowed time per your institution's and local regulations (e.g., 90 days), arrange for its removal.[7]

    • Disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] These professionals are equipped to transport and dispose of the chemical in accordance with all federal and state regulations, likely via incineration.[13][15]

  • Record Keeping:

    • Maintain meticulous records of your hazardous waste disposal, including the chemical name, quantity, and date of pickup. This documentation is crucial for regulatory compliance.[16]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of solid material, and if you are trained to do so, gently cover it with an absorbent material to prevent it from becoming airborne. For a small liquid spill, use a chemical spill kit to absorb the material.

  • Personal Protection: Do not attempt to clean a spill without the proper PPE, including respiratory protection if dealing with a fine powder.

  • Seek Assistance: For large spills or if you are ever in doubt, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Decontamination and Disposal: All materials used to clean the spill (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous waste following the procedures outlined above.

By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility that is the hallmark of scientific excellence. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of safe and ethical research.

References

  • This compound (Mixture of Diastereomers) . LGC Standards.

  • This compound Impurity | CAS 640279-88-5 . Benchchem.

  • CAS 640279-88-5 Azelastine-N-Oxide . BOC Sciences.

  • This compound . Allmpus.

  • This compound (Mixture of Diastereomers) | CAS 640279-88-5 . Veeprho.

  • This compound CAS 640279-88-5 . United States Biological.

  • This compound (Mixture of Diastereomers) . LGC Standards (alternate link).

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Laboratory Safety Guidance . OSHA.

  • Managing Hazardous Chemical Waste in the Lab . American Chemical Society.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical Waste Services.

  • Amine Disposal For Businesses . Collect and Recycle.

  • Laboratory Environmental Sample Disposal Information Document . EPA.

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules . Lab Manager.

  • Azelastine PubChem Entry . PubChem.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US EPA.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Millersville University.

  • Disposing Amine Waste . Technology Catalogue.

  • OECD SIDS Amine Oxides . American Cleaning Institute.

  • Safety Data Sheet - Azelastine Hydrochloride . TCI Chemicals.

  • This compound biochemical . MyBioSource.

  • Chemical Waste Disposal Guidelines . University of California, Berkeley.

  • Alkyl amine oxide - Global Product Strategy Safety Report . Japan Chemical Industry Association.

  • Azelastine-Impurities . Pharmaffiliates.

  • The effect of azelastine on neutrophil and eosinophil generation of superoxide . PubMed.

  • This compound (Mixture of Diastereomers) - SRIRAMCHEM . SRIRAMCHEM.

  • This compound (Mixture of Diastereomers) - SRIRAMCHEM (alternate link) . SRIRAMCHEM.

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . ScienceDirect.

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms . PubMed.

  • Azelastine and Impurities . BOC Sciences.

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' . ResearchGate.

  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications . MDPI.

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective . MDPI.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azelastine N-oxide
Reactant of Route 2
Reactant of Route 2
Azelastine N-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.